molecular formula C8H10N4O2 B089779 Terephthalic dihydrazide CAS No. 136-64-1

Terephthalic dihydrazide

Cat. No.: B089779
CAS No.: 136-64-1
M. Wt: 194.19 g/mol
InChI Key: ALHNLFMSAXZKRC-UHFFFAOYSA-N
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Description

Terephthalic dihydrazide is a useful research compound. Its molecular formula is C8H10N4O2 and its molecular weight is 194.19 g/mol. The purity is usually 95%.
The exact mass of the compound Terephthalohydrazide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 29538. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzene-1,4-dicarbohydrazide
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InChI

InChI=1S/C8H10N4O2/c9-11-7(13)5-1-2-6(4-3-5)8(14)12-10/h1-4H,9-10H2,(H,11,13)(H,12,14)
Source PubChem
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InChI Key

ALHNLFMSAXZKRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NN)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H10N4O2
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DSSTOX Substance ID

DTXSID00159623
Record name Terephthalohydrazide
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Molecular Weight

194.19 g/mol
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CAS No.

136-64-1
Record name Terephthalic dihydrazide
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Foundational & Exploratory

What are the fundamental properties of terephthalic dihydrazide?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Properties of Terephthalic Dihydrazide

Introduction

This compound (TDH), systematically named benzene-1,4-dicarbohydrazide, is an aromatic organic compound derived from terephthalic acid.[1] Its structure features a central benzene (B151609) ring substituted at the 1 and 4 positions with carbohydrazide (B1668358) groups (-CONHNH₂). This bifunctional nature, combining a rigid aromatic core with reactive hydrazide moieties, makes it a versatile building block in both polymer chemistry and medicinal research.[1][2] It serves as a key monomer for high-performance polymers and as a scaffold for the synthesis of novel therapeutic agents.[1][3] This document provides a comprehensive overview of its fundamental properties, synthesis, and biological activities for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound typically appears as a white to off-white crystalline powder.[4] It is stable under a variety of conditions and possesses a high melting point, reflecting its rigid, symmetric structure.[4] A summary of its core physicochemical properties is presented below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name benzene-1,4-dicarbohydrazide[1][5]
CAS Number 136-64-1[1][4]
Molecular Formula C₈H₁₀N₄O₂[1][4][6]
Molecular Weight 194.19 g/mol [1][4][7]
Appearance White to off-white crystalline powder[4]
Melting Point >300°C[6][7]
Solubility Soluble in polar solvents (e.g., water, ethanol (B145695), DMF); sparingly soluble to insoluble in non-polar organic solvents.[1][4][8]
Thermal Stability Stable up to approximately 300°C before decomposition.[1]
Predicted Density 1.344 ± 0.06 g/cm³[6]

Spectroscopic Data

The structural features of this compound have been confirmed through various spectroscopic techniques. The key identifying characteristics are summarized in the table below.

Table 2: Spectroscopic Data for this compound

TechniqueCharacteristic Peaks / ShiftsReference
FTIR (cm⁻¹) ~3300 (N-H stretching); ~1650 (C=O stretching, Amide I).[1]
¹H NMR (DMSO-d₆, ppm) ~9.94 (s, 2H, -CONH-); ~7.81 (s, 4H, Aromatic C-H); ~4.54 (s, 4H, -NH₂).[9]
Mass Spec (EI) Molecular Ion Peak (M⁺) consistent with MW 194.19.[10]

Synthesis and Reactivity

This compound can be synthesized through several routes, most commonly involving the reaction of a terephthalic acid derivative with hydrazine (B178648).[1][3]

Common Synthetic Routes
  • From Poly(ethylene terephthalate) (PET): A common method involves the aminolysis of waste PET using hydrazine monohydrate, which serves as a valuable chemical recycling process.[1][11] This reaction can achieve yields of approximately 86%.[1]

  • From Terephthalate (B1205515) Esters: The reaction of dimethyl terephthalate with hydrazine hydrate (B1144303) is a classic example of nucleophilic acyl substitution to produce TDH in high purity.[12]

  • From Terephthalic Acid: Direct reaction of terephthalic acid with hydrazine can also yield the desired product.[1]

Reactivity and Derivatization

The two primary amine groups of the hydrazide moieties are nucleophilic and readily react with carbonyl compounds like aldehydes and ketones to form Schiff bases (hydrazones).[12][13] This reaction is fundamental to the synthesis of various derivatives with enhanced biological activities.[2][13] The formation of these Schiff bases can achieve high yields, often between 88% and 96%.[12]

Experimental Protocol: Synthesis of this compound Schiff Base Analogues

This protocol describes the general synthesis of Schiff base derivatives from this compound and various aromatic aldehydes, as reported in studies on their biological activity.[2][13]

  • Reaction Setup: In a 150 mL conical flask, add this compound (1.0 equivalent) and a selected substituted aromatic aldehyde (2.0 equivalents).

  • Solvent and Catalyst: Add 20 mL of ethanol as the solvent, followed by two to three drops of glacial ethanoic acid to catalyze the reaction.

  • Reflux: Heat the reaction mixture to reflux at 110°C and maintain for 4 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Extraction: After the reaction is complete, cool the mixture to room temperature. Extract the product with ethyl acetate (B1210297) (EtOAc) three times.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate (B86663) (MgSO₄). Concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product via flash column chromatography to yield the pure this compound derivative.[2][13]

G Diagram 1: General Workflow for Synthesis of TDH Schiff Base Analogues cluster_reaction Reaction TDH Terephthalic Dihydrazide (1 eq.) Reaction Ethanol (Solvent) Ethanoic Acid (Catalyst) Reflux @ 110°C, 4h TDH->Reaction Aldehyde Aromatic Aldehyde (2 eq.) Aldehyde->Reaction Extraction Extraction (Ethyl Acetate) Reaction->Extraction Workup Purification Purification (Column Chromatography) Extraction->Purification Product Pure Schiff Base Analogue Purification->Product Yields 88-96%

Caption: General workflow for synthesizing TDH Schiff base analogues.

Biological Activity and Drug Development Potential

This compound and its derivatives have emerged as compounds of significant interest in drug development due to their broad spectrum of biological activities.

Antimicrobial Activity

TDH and its derivatives have demonstrated notable antimicrobial properties.[1] Studies indicate activity against various fungal and bacterial strains, including Aspergillus niger, Candida albicans, Bacillus cereus, and Escherichia coli.[1][11][14] The proposed mechanism for its antifungal action involves the inhibition of cytochrome P450 enzymes, which are critical for sterol biosynthesis in fungi.[1][11]

Dual Inhibition of Urease and Glycation

Recent research has highlighted the potential of this compound analogues as dual inhibitors of urease and glycation.[2][13]

  • Urease Inhibition: The overexpression of urease is linked to the pathogenesis of peptic ulcers and gastritis caused by Helicobacter pylori.[2][13] Certain TDH analogues have shown significant urease inhibition with IC₅₀ values in the micromolar range.[2][14][15]

  • Anti-glycation Activity: Glycation is a non-enzymatic reaction between sugars and proteins that contributes to diabetic complications and aging. The hydrazide functional group can interrupt this process, and TDH derivatives have exhibited potent anti-glycation activity.[2][13]

This dual-inhibition capability makes TDH a promising scaffold for developing treatments for complex diseases where both pathways are implicated.[2][13]

G Diagram 2: Dual Inhibition Pathways of TDH Analogues TDH_Analogue This compound Analogue Urease Urease Enzyme TDH_Analogue->Urease Glycation Glycation Process TDH_Analogue->Glycation Ulcers Peptic Ulcers & Gastritis Urease->Ulcers causes Complications Diabetic & Aging Complications Glycation->Complications causes

Caption: Dual inhibitory action of TDH analogues on urease and glycation.

Experimental Protocol: Urease Inhibition Assay

This protocol is based on the Weatherburn method, which quantifies urease activity by measuring ammonia (B1221849) production.[2][13]

  • Reagent Preparation: Prepare solutions of Jack bean urease, urea (B33335) (substrate), and the test compounds (TDH analogues) in appropriate buffers. Thiourea is typically used as a standard inhibitor for comparison.[2]

  • Assay Procedure: In a 96-well microplate, mix the urease enzyme solution with various concentrations of the test compound or standard inhibitor. Allow a pre-incubation period.

  • Reaction Initiation: Add the urea solution to each well to start the enzymatic reaction. The total volume for each reaction should be 200 µL.

  • Incubation: Incubate the plate for a defined period (e.g., 50 minutes) at a controlled temperature.

  • Ammonia Quantification: Stop the reaction and determine the amount of ammonia produced using phenol (B47542) and hypochlorite (B82951) reagents, which form a colored indophenol (B113434) complex.

  • Absorbance Measurement: Measure the absorbance of the colored complex using a microplate spectrophotometer.

  • Calculation: Calculate the percentage of urease inhibition for each compound concentration relative to the control (no inhibitor). Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce urease activity by 50%. Each experiment should be performed in triplicate.[2]

Safety and Handling

This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory system irritation.[5][6][16] Standard laboratory safety precautions, including the use of suitable protective clothing, gloves, and eye/face protection, are recommended during handling.[6]

Conclusion

This compound is a fundamentally important compound with a well-defined set of physicochemical properties. Its symmetric and rigid structure imparts high thermal stability, making it suitable for high-performance material applications. Furthermore, the reactivity of its hydrazide groups provides a versatile platform for chemical modification, leading to the discovery of derivatives with significant biological potential. The demonstrated dual-inhibitory action against urease and glycation highlights its promise as a scaffold in modern drug discovery, warranting further investigation by researchers in medicinal chemistry and materials science.

References

A Technical Guide to the Synthesis of Terephthalic Dihydrazide from Dimethyl Terephthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthesis of terephthalic dihydrazide (TDH), a versatile chemical intermediate, from dimethyl terephthalate (B1205515) (DMT). This compound is a crucial building block in polymer chemistry and serves as a precursor for the synthesis of various heterocyclic compounds and coordination complexes.[1] Its derivatives are actively researched for their potential biological activities, including applications as enzyme inhibitors.[2][3][4][5] This guide details the core chemical process, a comprehensive experimental protocol, and key quantitative data to support laboratory and research applications.

Synthesis Pathway Overview

The synthesis of this compound from dimethyl terephthalate is achieved through a direct hydrazinolysis reaction. In this process, the ester groups of DMT undergo nucleophilic acyl substitution with hydrazine (B178648) hydrate (B1144303). The reaction results in the formation of this compound and methanol (B129727) as a byproduct. This method is a common and effective route for producing TDH.[1] The overall chemical transformation is illustrated below.

reaction_pathway DMT Dimethyl Terephthalate (DMT) TDH This compound (TDH) DMT->TDH Solvent (e.g., Ethanol) Reflux arrow Hydrazine Hydrazine Hydrate (2 eq.) Methanol Methanol (2 eq.) plus1 + plus2 +

Caption: Chemical reaction scheme for the synthesis of TDH from DMT.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound from dimethyl terephthalate.

2.1 Materials and Reagents

MaterialGradeSupplier
Dimethyl Terephthalate (DMT)Reagent Grade, 99%Sigma-Aldrich
Hydrazine Hydrate (80%)Reagent GradeSigma-Aldrich
Ethanol (B145695) (95% or Absolute)ACS GradeFisher Scientific
Deionized WaterN/AIn-house supply

2.2 Equipment

  • Three-neck round-bottom flask (500 mL)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Thermometer or thermocouple

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Vacuum oven

2.3 Synthesis Procedure

The experimental workflow for the synthesis is outlined in the diagram below.

experimental_workflow start Start: Assemble Apparatus charge_reactants Charge flask with DMT, Ethanol, and Hydrazine Hydrate start->charge_reactants reflux Heat mixture to reflux (approx. 80-90°C) for 4-6 hours charge_reactants->reflux cool Cool reaction mixture to room temperature reflux->cool precipitate Cool further in an ice bath to maximize precipitation cool->precipitate filter Isolate the solid product by vacuum filtration precipitate->filter wash Wash the crude product with cold deionized water and ethanol filter->wash dry Dry the purified product in a vacuum oven wash->dry characterize Characterize the final product (FTIR, NMR, Melting Point) dry->characterize end End: Store Product characterize->end

Caption: Step-by-step workflow for the synthesis and purification of TDH.

Detailed Steps:

  • Reaction Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a thermometer. Place the flask in a heating mantle.

  • Charging Reactants: To the flask, add dimethyl terephthalate (e.g., 0.1 mol, 19.42 g) and ethanol (200 mL). Begin stirring the mixture.

  • Addition of Hydrazine: Slowly and carefully add hydrazine hydrate (e.g., 0.22 mol, approx. 11.0 g or 10.7 mL of 80% solution) to the stirring suspension. Caution: Hydrazine hydrate is corrosive and toxic; handle with appropriate personal protective equipment in a fume hood.

  • Reflux: Heat the reaction mixture to reflux (approximately 80-90°C) with continuous stirring. Maintain the reflux for 4 to 6 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Precipitation and Isolation: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. A white solid precipitate of this compound will form. To maximize recovery, cool the flask in an ice bath for 30-60 minutes.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake sequentially with cold deionized water (2 x 50 mL) and then with cold ethanol (2 x 30 mL) to remove any unreacted starting materials and impurities.

  • Drying: Transfer the purified white solid to a watch glass or crystallization dish and dry it in a vacuum oven at 60-80°C until a constant weight is achieved.

  • Characterization: The final product is a white to off-white crystalline powder.[6] Confirm the identity and purity of the synthesized this compound using standard analytical techniques such as FTIR, ¹H NMR, and melting point determination.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis of this compound.

Table 1: Physicochemical Properties of Key Reagents

CompoundFormulaMolar Mass ( g/mol )Appearance
Dimethyl TerephthalateC₁₀H₁₀O₄194.18White solid
Hydrazine Hydrate (80%)N₂H₄·H₂O50.06Colorless, fuming liquid

Table 2: Representative Reaction Parameters and Expected Outcomes

ParameterValue / ConditionNotes
Stoichiometry (DMT:N₂H₄)1 : 2.2 (molar ratio)A slight excess of hydrazine is used to ensure complete reaction.
SolventEthanolProvides good solubility for reactants at reflux temperature.
Reaction TemperatureReflux (approx. 80-90°C)Standard condition for hydrazinolysis of esters.
Reaction Time4 - 6 hoursCan be optimized by monitoring with TLC.
Expected Yield85 - 95%High yields are typical for this reaction under optimized conditions.[2][5]

Table 3: Characterization Data for this compound (TDH)

PropertyValue
Chemical FormulaC₈H₁₀N₄O₂[6]
Molar Mass194.19 g/mol [6]
AppearanceWhite to off-white crystalline powder[6]
Melting Point>300 °C
¹H NMR (DMSO-d₆)δ ~4.5 (s, 4H, -NH₂), δ ~8.0 (s, 4H, Ar-H), δ ~9.9 (s, 2H, -CONH-)
FTIR (KBr, cm⁻¹)~3300 (N-H stretch), ~1650 (C=O stretch, Amide I)

Note: Spectroscopic data are representative and may vary slightly based on the solvent and instrument used. The product can be characterized using advanced techniques like ¹H NMR, ¹³C NMR, and HRMS (ESI⁺).[2][4][5][7]

References

Spectroscopic Analysis of Terephthalic Dihydrazide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Terephthalic dihydrazide (TDH) is a versatile organic compound with a symmetric aromatic core flanked by two hydrazide functional groups. This unique structure makes it a valuable building block in the synthesis of various polymers, coordination compounds, and pharmacologically active molecules.[1][2] Its derivatives have been investigated for a range of biological activities, including antimicrobial and anti-glycation properties.[3][4] A thorough characterization of TDH is crucial for its application in research and drug development. This guide provides a detailed overview of the spectroscopic analysis of this compound using Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, offering insights into its structural confirmation and chemical environment.[1]

Experimental Protocols

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the characteristic functional groups present in this compound by analyzing the absorption of infrared radiation.

Methodology:

  • Sample Preparation: A small amount of dry this compound powder is mixed with potassium bromide (KBr) in a mortar and pestle. The mixture is then compressed into a thin, transparent pellet using a hydraulic press.[5] Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: The KBr pellet is placed in the sample holder of an FTIR spectrometer.

  • Data Acquisition: The spectrum is recorded over a standard mid-IR range, typically 4000-400 cm⁻¹. A background spectrum of the empty sample compartment or a pure KBr pellet is recorded and automatically subtracted from the sample spectrum to minimize interference from atmospheric CO₂ and water vapor.

  • Analysis: The resulting spectrum displays absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.[6]

Experimental Workflow for FTIR Analysis

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_output Output start Dry this compound Sample mix Mix with KBr Powder start->mix press Compress into a Pellet mix->press place Place Pellet in FTIR Spectrometer press->place acquire Acquire Spectrum (4000-400 cm⁻¹) place->acquire process Background Subtraction and Data Processing acquire->process spectrum FTIR Spectrum process->spectrum interpret Identify Characteristic Peaks spectrum->interpret

Caption: Workflow for FTIR analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure of this compound by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.

Methodology:

  • Sample Preparation: A few milligrams of this compound are dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), in an NMR tube. DMSO-d₆ is often used due to the good solubility of the compound and its ability to allow for the observation of exchangeable protons (e.g., -NH and -NH₂).

  • Instrumentation: The NMR tube is placed into the probe of a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition for ¹H NMR: A standard proton NMR spectrum is acquired. Key parameters include the spectral width, number of scans, and relaxation delay.

  • Data Acquisition for ¹³C NMR: A carbon-13 NMR spectrum is acquired. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling is used to simplify the spectrum and improve signal-to-noise.

  • Analysis: The chemical shifts (δ) of the signals in the spectra are reported in parts per million (ppm) relative to a reference standard, typically tetramethylsilane (B1202638) (TMS). The integration of ¹H NMR signals provides the relative number of protons, and the splitting patterns (multiplicity) give information about neighboring protons.

Experimental Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_output Output and Interpretation start This compound Sample dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d₆) start->dissolve transfer Transfer to NMR Tube dissolve->transfer place Insert Tube into NMR Spectrometer acquire_h1 Acquire ¹H NMR Spectrum place->acquire_h1 acquire_c13 Acquire ¹³C NMR Spectrum place->acquire_c13 spectrum_h1 ¹H NMR Spectrum acquire_h1->spectrum_h1 spectrum_c13 ¹³C NMR Spectrum acquire_c13->spectrum_c13 analyze Analyze Chemical Shifts, Integration, and Multiplicity spectrum_h1->analyze spectrum_c13->analyze

Caption: Workflow for NMR analysis of this compound.

Data Presentation

The structural confirmation of this compound is achieved through the characteristic signals observed in its FTIR and NMR spectra.[1]

FTIR Spectral Data

The FTIR spectrum of this compound exhibits distinct absorption bands that correspond to the various functional groups within the molecule.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3300 - 3200N-H Stretching (asymmetric and symmetric)Amine (-NH₂)
3050 - 3000C-H StretchingAromatic Ring
1640 - 1600C=O Stretching (Amide I)Amide (-CONH-)
1600 - 1580N-H BendingAmine (-NH₂)
1550 - 1500C=C StretchingAromatic Ring
1300 - 1200C-N StretchingAmide

Note: The exact positions of the peaks can vary slightly depending on the sample preparation and instrument.

NMR Spectral Data

The ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon framework of the this compound molecule. The spectra are typically recorded in DMSO-d₆.

¹H NMR Data

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~9.94Singlet2H-NH- (Amide protons)
~7.81Singlet4HAr-H (Aromatic protons)
~4.54Singlet4H-NH₂ (Amine protons)

The chemical shifts are referenced to TMS.[7]

¹³C NMR Data

Chemical Shift (δ, ppm) Assignment
~165C=O (Amide carbonyl carbons)
~136Ar-C (Aromatic carbons attached to the carbonyl groups)
~128Ar-CH (Aromatic carbons)

The chemical shifts are referenced to TMS.[8]

Logical Relationships in Spectroscopic Analysis

The data obtained from FTIR and NMR are complementary and together provide a comprehensive structural elucidation of this compound.

logical_relationship cluster_compound Compound cluster_techniques Analytical Techniques cluster_data Observed Data cluster_interpretation Interpretation TDH This compound FTIR FTIR Spectroscopy TDH->FTIR NMR NMR Spectroscopy TDH->NMR FTIR_data Vibrational Frequencies (N-H, C=O, C-H stretches) FTIR->FTIR_data NMR_data Chemical Shifts (Aromatic, Amide, Amine protons/carbons) NMR->NMR_data Functional_Groups Identification of Functional Groups (-NH₂, -CONH-, Aromatic Ring) FTIR_data->Functional_Groups Molecular_Structure Elucidation of Molecular Skeleton (Symmetry, Connectivity) NMR_data->Molecular_Structure Conclusion Structural Confirmation of this compound Functional_Groups->Conclusion Molecular_Structure->Conclusion

Caption: Relationship between spectroscopic techniques and structural confirmation.

References

Unveiling the Thermal Characteristics of Terephthalic Dihydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties and stability of terephthalic dihydrazide (TDH), a molecule of significant interest across various scientific domains, including polymer chemistry and drug development. This document collates key data on its thermal behavior, details the experimental methodologies for its characterization, and presents a logical workflow for its thermal analysis.

Core Thermal Properties

This compound is recognized for its notable thermal stability.[1][2] It is a colorless crystalline solid that remains stable at room temperature and exhibits a high melting point, generally reported as being above 300°C.[3] This inherent stability is a crucial attribute for its application in materials science, particularly in the synthesis of polymers and as a curing agent.[2]

Quantitative Thermal Analysis Data

The thermal behavior of this compound has been quantitatively assessed using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The data presented in the table below is a summary of the key thermal events reported in the literature.

Thermal PropertyValueAnalytical MethodExperimental ConditionsSource
Melting Point >300 °CNot specifiedNot specified[3]
Endothermic Peak (Melting) 326.89 °CDSCHeating rate: 10 °C/min; Atmosphere: Air[1][4]
Thermal Stability (Onset of Weight Loss) Stable up to 300 °CTGA/DTATemperature range: 0-700 °C[1][4]

Experimental Protocols for Thermal Analysis

The characterization of the thermal properties of this compound is primarily accomplished through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The following sections detail the typical experimental protocols for these analyses.

Thermogravimetric Analysis (TGA)

TGA is employed to determine the thermal stability and decomposition profile of a material.

Objective: To determine the temperature at which this compound begins to decompose and to characterize its weight loss as a function of temperature.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed into a TGA sample pan (e.g., alumina (B75360) or platinum).

  • Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) to provide a non-reactive atmosphere.

  • Thermal Program: The sample is heated from ambient temperature to a final temperature, typically in the range of 700-900°C. A constant heating rate, for instance, 10°C/min or 20°C/min, is applied.[5]

  • Data Acquisition: The instrument continuously monitors and records the mass of the sample as a function of temperature.

  • Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to identify the onset temperature of decomposition, the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG), and the percentage of residual mass at the final temperature.

Differential Scanning Calorimetry (DSC)

DSC is utilized to measure the heat flow associated with thermal transitions in a material as a function of temperature.

Objective: To determine the melting point, heat of fusion, and other phase transitions of this compound.

Methodology:

  • Sample Preparation: A small amount of this compound (typically 3-6 mg) is hermetically sealed in an aluminum pan.[6] An empty sealed pan is used as a reference.

  • Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy. The sample and reference pans are placed in the DSC cell.

  • Thermal Program: A controlled temperature program is initiated. For instance, the sample is heated from a sub-ambient temperature (e.g., -50°C) to a temperature well above its melting point (e.g., 500°C) at a constant heating rate, such as 10°C/min or 20°C/min, under a controlled atmosphere (e.g., air or nitrogen).[1][4][5][6]

  • Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

  • Data Analysis: The DSC thermogram is analyzed to identify endothermic peaks, which correspond to events like melting, and exothermic peaks, which can indicate crystallization or decomposition. The peak temperature of the endotherm is taken as the melting point, and the area under the peak is used to calculate the enthalpy of fusion.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the thermal analysis of this compound, from sample preparation to data interpretation.

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition cluster_interpretation Data Interpretation TDH_Sample This compound Sample TGA Thermogravimetric Analysis (TGA) TDH_Sample->TGA DSC Differential Scanning Calorimetry (DSC) TDH_Sample->DSC TGA_Data Weight Loss vs. Temperature TGA->TGA_Data DSC_Data Heat Flow vs. Temperature DSC->DSC_Data Thermal_Stability Thermal Stability & Decomposition Profile TGA_Data->Thermal_Stability Melting_Point Melting Point & Phase Transitions DSC_Data->Melting_Point

Caption: Workflow for the thermal analysis of this compound.

Logical Relationships in Thermal Behavior

The thermal analysis of this compound reveals a clear sequence of events upon heating. Initially, the material remains stable with no significant mass loss or thermal transitions until it approaches its melting point. The sharp endothermic peak observed in the DSC thermogram signifies a phase transition from a solid to a liquid state. Beyond this point, at higher temperatures, the onset of weight loss in the TGA curve indicates the initiation of thermal decomposition. This logical progression from melting to decomposition is characteristic of a thermally stable crystalline organic compound. The specific decomposition pathway and the nature of the evolved gases can be further investigated using hyphenated techniques such as TGA-FTIR or TGA-MS.

References

An In-depth Technical Guide to the Reaction Mechanism of Terephthalic Dihydrazide Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of terephthalic dihydrazide, a versatile symmetrical molecule with significant applications in the development of metal-organic frameworks (MOFs), polymers, and as a precursor for various pharmaceuticals. This document details the primary synthetic routes, reaction mechanisms, experimental protocols, and quantitative data to facilitate a deeper understanding and practical application of these chemical processes.

Core Synthetic Pathways

The formation of this compound can be achieved through several key methodologies, primarily differing in the choice of the starting terephthalate (B1205515) precursor. The most prevalent methods include:

  • From Dimethyl Terephthalate (DMT): A widely used and efficient method involving the direct hydrazinolysis of the diester.

  • From Terephthalic Acid (TPA): This route requires an initial activation of the carboxylic acid groups, typically through conversion to an ester or an acid chloride, followed by reaction with hydrazine (B178648).

  • From Polyethylene Terephthalate (PET) Waste: An increasingly important and sustainable approach that utilizes the chemical recycling of PET through aminolysis with hydrazine.

Reaction Mechanisms and Visualizations

The fundamental reaction underpinning the formation of this compound from its ester or acid chloride derivatives is a nucleophilic acyl substitution . The lone pair of electrons on the nitrogen atom of hydrazine acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the terephthalate derivative.

Mechanism: From Dimethyl Terephthalate (DMT)

The reaction of dimethyl terephthalate with hydrazine hydrate (B1144303) is a classic example of nucleophilic acyl substitution, proceeding in two successive steps at each of the ester groups.[1]

Step 1: Nucleophilic Attack The reaction is initiated by the nucleophilic attack of a nitrogen atom from the hydrazine molecule on the electrophilic carbonyl carbon of one of the methyl ester groups of DMT. This results in the formation of a tetrahedral intermediate.

Step 2: Elimination of Methanol (B129727) The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and eliminating a molecule of methanol as the leaving group. This yields a monomethyl ester-monohydrazide intermediate.

Step 3 & 4: Second Hydrazinolysis The process is repeated on the remaining methyl ester group, with another molecule of hydrazine attacking the carbonyl carbon to form a second tetrahedral intermediate, which subsequently eliminates another molecule of methanol to yield the final product, this compound.

DMT_to_TDH cluster_reactants1 cluster_products1 cluster_reactants2 cluster_products2 DMT Dimethyl Terephthalate Intermediate1 Tetrahedral Intermediate 1 DMT->Intermediate1 Nucleophilic Attack Hydrazine1 + 2 H₂N-NH₂ Monoester Monomethyl Ester-Monohydrazide Intermediate1->Monoester Elimination Intermediate2 Tetrahedral Intermediate 2 Monoester->Intermediate2 Nucleophilic Attack Hydrazine2 + H₂N-NH₂ TDH This compound Intermediate2->TDH Elimination Methanol1 - CH₃OH Methanol2 - CH₃OH

Caption: Nucleophilic acyl substitution mechanism for the formation of this compound from dimethyl terephthalate.

Mechanism: From Terephthalic Acid (TPA)

The direct reaction of terephthalic acid with hydrazine is less favorable due to the low electrophilicity of the carboxylic acid's carbonyl carbon and the acidic nature of the carboxylic acid protons, which can be deprotonated by the basic hydrazine. Therefore, a two-step approach is commonly employed.

Route A: Via Esterification This is a historically significant method where terephthalic acid is first esterified, typically with methanol in the presence of an acid catalyst (e.g., sulfuric acid), to form dimethyl terephthalate.[1] The resulting DMT is then subjected to hydrazinolysis as described in the previous section.

Route B: Via Acyl Chloride A more direct one-pot synthesis involves the activation of the carboxylic acid groups with a reagent such as thionyl chloride (SOCl₂) to form the highly reactive terephthaloyl chloride. This intermediate readily reacts with hydrazine in a vigorous nucleophilic acyl substitution reaction to produce this compound and hydrochloric acid as a byproduct.

TPA_to_TDH cluster_reactants1 cluster_products1 cluster_reactants2 cluster_products2 TPA Terephthalic Acid AcylChloride Terephthaloyl Chloride TPA->AcylChloride Activation SOCl2 + 2 SOCl₂ TDH This compound AcylChloride->TDH Nucleophilic Acyl Substitution Hydrazine + 2 H₂N-NH₂ Byproducts - 2 SO₂ - 2 HCl HCl_byproduct + 2 HCl

Caption: Synthesis of this compound from terephthalic acid via an acyl chloride intermediate.

Mechanism: From Polyethylene Terephthalate (PET) Waste

The synthesis of this compound from PET waste is an aminolytic depolymerization process. Hydrazine acts as the aminolytic agent, breaking the ester linkages of the polymer chain.

The mechanism is analogous to the hydrazinolysis of DMT, involving a nucleophilic attack by hydrazine on the carbonyl carbon of the ester groups within the PET polymer backbone. This process is repeated along the polymer chain, progressively breaking it down into smaller units and ultimately yielding this compound and ethylene (B1197577) glycol as the main products. This reaction can be catalyzed by metal salts such as lead acetate (B1210297) or sodium carbonate.[2][3]

PET_to_TDH cluster_reactants cluster_products PET Polyethylene Terephthalate (PET) Depolymerization Aminolytic Depolymerization PET->Depolymerization Hydrazine + n H₂N-NH₂ TDH This compound Depolymerization->TDH EG + n Ethylene Glycol

Caption: Experimental workflow for the synthesis of this compound from PET waste.

Catalytic Role of Zinc Acetate

While not explicitly detailed for hydrazinolysis in the searched literature, the catalytic mechanism of zinc acetate in the related aminolysis and glycolysis of esters can be inferred. The Lewis acidic Zn²⁺ ion coordinates to the carbonyl oxygen of the ester. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly basic nitrogen atom of hydrazine. This lowers the activation energy of the reaction, thereby increasing the reaction rate.

Zinc_Catalysis Ester Ester Carbonyl Activated_Complex Activated Ester-Zinc Complex Ester->Activated_Complex Coordination Zn Zn(OAc)₂ Zn->Activated_Complex Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Complex->Tetrahedral_Intermediate Nucleophilic Attack Hydrazine H₂N-NH₂ Hydrazine->Tetrahedral_Intermediate Product Hydrazide + Zn(OAc)₂ Tetrahedral_Intermediate->Product Elimination & Catalyst Regeneration

Caption: Postulated catalytic cycle of zinc acetate in the hydrazinolysis of a terephthalate ester.

Quantitative Data Summary

The yield and reaction conditions for the synthesis of this compound can vary significantly depending on the starting material, catalyst, and reaction parameters.

Starting MaterialCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
This compound AnalogsEthanoic AcidEthanol (B145695)1103-488-96[4]
PET WasteSodium CarbonateHydrazine Monohydrate65384[3]
PET WasteLead AcetateHydrazine Monohydrate660.5-4-[5]

Experimental Protocols

The following are detailed methodologies for the key synthetic routes to this compound.

Protocol 1: Synthesis from Dimethyl Terephthalate

This protocol is based on the general principles of hydrazinolysis of esters.

Materials:

  • Dimethyl terephthalate (DMT)

  • Hydrazine hydrate (80% or higher)

  • Ethanol (95% or absolute)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Büchner funnel and filter paper

  • Beakers and graduated cylinders

Procedure:

  • In a round-bottom flask, dissolve dimethyl terephthalate in a minimal amount of hot ethanol.

  • Add a stoichiometric excess of hydrazine hydrate (typically 2.5 to 3 equivalents relative to DMT).

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete (typically several hours), cool the mixture to room temperature.

  • The white, solid product, this compound, will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the product with cold ethanol and then with deionized water to remove any unreacted starting materials and byproducts.

  • Dry the purified this compound in a vacuum oven.

Protocol 2: Synthesis from Terephthalic Acid (via Acyl Chloride)

This protocol involves the use of thionyl chloride and should be performed in a well-ventilated fume hood.

Materials:

  • Terephthalic acid (TPA)

  • Thionyl chloride (SOCl₂)

  • Hydrazine hydrate

  • Anhydrous toluene (B28343) or other inert solvent

  • Pyridine (optional, as an HCl scavenger)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser with a drying tube

  • Dropping funnel

  • Heating mantle with magnetic stirrer

  • Büchner funnel and filter paper

Procedure:

  • To a three-neck round-bottom flask containing terephthalic acid and a magnetic stir bar, add an excess of thionyl chloride and a few drops of dimethylformamide (DMF) as a catalyst.

  • Attach a reflux condenser and heat the mixture gently under reflux until the evolution of HCl and SO₂ gases ceases and the solid TPA has dissolved, indicating the formation of terephthaloyl chloride.

  • Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride by distillation under reduced pressure.

  • Dissolve the resulting crude terephthaloyl chloride in an anhydrous inert solvent like toluene.

  • In a separate flask, prepare a solution of hydrazine hydrate in the same solvent.

  • Slowly add the terephthaloyl chloride solution to the hydrazine solution via a dropping funnel with vigorous stirring and cooling in an ice bath.

  • A white precipitate of this compound will form immediately.

  • After the addition is complete, continue stirring for an additional hour at room temperature.

  • Collect the product by vacuum filtration, wash thoroughly with water and then with a small amount of cold ethanol.

  • Dry the product in a vacuum oven.

Protocol 3: Synthesis from PET Waste

This protocol is adapted from studies on the aminolytic degradation of PET.[3][5]

Materials:

  • Clean, dry PET flakes

  • Hydrazine monohydrate (99-100%)

  • Sodium carbonate (catalyst)

  • Dimethyl sulfoxide (B87167) (DMSO) (for purification)

  • Deionized water

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Büchner funnel and filter paper

  • Centrifuge (optional)

Procedure:

  • Place the PET flakes in a three-neck round-bottom flask.

  • Add hydrazine monohydrate in a significant excess (e.g., a PET-to-hydrazine monohydrate ratio of 1:10 w/v).

  • Add a catalytic amount of sodium carbonate (e.g., 1-5 mol% relative to the PET monomer unit).

  • Heat the mixture to the desired reaction temperature (e.g., 65°C) under reflux with vigorous stirring.[3]

  • Maintain the reaction for the optimized time (e.g., 3 hours).[3]

  • Cool the reaction mixture. The solid product will be a mixture of this compound and unreacted PET.

  • Isolate the solid by filtration.

  • To purify the this compound, the product can be washed with a solvent in which it is sparingly soluble but which can dissolve the oligomeric byproducts, or the crude product can be treated with a solvent like DMSO to dissolve the this compound, which can then be precipitated by the addition of water.

  • Collect the purified product by filtration, wash with deionized water, and dry in a vacuum oven.

References

Unveiling the Past: A Technical Guide to the History and Synthesis of Terephthalic Dihydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the history and original synthesis of terephthalic dihydrazide, a molecule of significant interest in medicinal chemistry and materials science. We provide a detailed account of its first preparation, alongside modern synthetic approaches. Furthermore, this guide explores its role as a dual inhibitor of glycation and urease, offering insights into its mechanism of action through detailed signaling pathway diagrams.

A Glimpse into History: The Original Synthesis by Theodor Curtius

The first synthesis of this compound is attributed to the renowned German chemist Theodor Curtius in 1895. This discovery was a part of his extensive work on hydrazine (B178648) and its derivatives, which also led to the development of the Curtius rearrangement. The original method involved the reaction of diethyl terephthalate (B1205515) with hydrazine hydrate (B1144303). This foundational synthesis paved the way for the exploration of aromatic dihydrazides and their subsequent applications.

Modern Synthetic Approaches

Since its initial discovery, the synthesis of this compound has been optimized and adapted for various applications. A prevalent modern method involves the aminolysis of polyethylene (B3416737) terephthalate (PET) waste with hydrazine monohydrate, offering a sustainable route to this valuable chemical.[1] This approach not only provides access to this compound but also contributes to the recycling of plastic waste.

Another common laboratory-scale synthesis involves the direct reaction of terephthalic acid or its derivatives with hydrazine hydrate, often in the presence of a catalyst.

Experimental Protocols

Original Synthesis (Adapted from Curtius, 1895)

Materials:

Procedure:

  • Diethyl terephthalate is dissolved in ethanol.

  • An excess of hydrazine hydrate is added to the solution.

  • The reaction mixture is heated under reflux. The exact temperature and duration were not specified in readily available translations of the original publication but would typically be in the range of 80-100°C for several hours.

  • Upon cooling, the solid this compound precipitates from the solution.

  • The precipitate is collected by filtration, washed with cold ethanol to remove unreacted starting materials and impurities, and then dried.

Modern Synthesis from PET Waste

Materials:

  • Poly(ethylene terephthalate) (PET) flakes

  • Hydrazine monohydrate

  • Optional: Catalyst (e.g., sodium carbonate)

Procedure:

  • PET flakes are mixed with an excess of hydrazine monohydrate.

  • A catalyst, such as sodium carbonate, can be added to accelerate the reaction.

  • The mixture is heated at a specific temperature (e.g., 100-120°C) for a defined period (e.g., 4-8 hours) with stirring.

  • After the reaction is complete, the mixture is cooled, and the solid product is collected.

  • The crude this compound is then purified by recrystallization from a suitable solvent, such as water or ethanol, to yield the pure product.[1]

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound and its derivatives, as reported in contemporary literature.

Synthesis MethodStarting MaterialsProductYield (%)Melting Point (°C)Reference
Aminolysis of PETPET, Hydrazine MonohydrateThis compound>85>300[1]
Reaction with Aromatic Aldehydes (Analogue Synthesis)This compound, Substituted BenzaldehydesN,N'-bis(substituted-benzylidene)terephthalohydrazide88-96Variable[2]

Mechanism of Action: A Dual Inhibitor

This compound and its derivatives have garnered significant attention for their ability to act as dual inhibitors of two key biological processes implicated in various diseases: glycation and urease activity.

Inhibition of Glycation

Advanced Glycation End-products (AGEs) are formed through a non-enzymatic reaction between reducing sugars and the free amino groups of proteins, lipids, and nucleic acids. The accumulation of AGEs is a major contributor to the pathogenesis of diabetic complications, atherosclerosis, and neurodegenerative diseases. Hydrazide-containing compounds, such as this compound, can inhibit glycation by reacting with the carbonyl groups of reducing sugars or their degradation products (dicarbonyl intermediates), thus preventing their interaction with proteins and the subsequent formation of AGEs.[3][4]

Glycation_Inhibition Reducing_Sugar Reducing Sugar (e.g., Glucose) Schiff_Base Schiff Base (Reversible) Reducing_Sugar->Schiff_Base reacts with Protein Protein (-NH2 group) Protein->Schiff_Base Amadori_Product Amadori Product Schiff_Base->Amadori_Product rearranges to Dicarbonyls Dicarbonyl Intermediates (Glyoxal, Methylglyoxal) Amadori_Product->Dicarbonyls degrades to AGEs Advanced Glycation End-products (AGEs) Dicarbonyls->AGEs react with proteins to form Hydrazone Stable Hydrazone Dicarbonyls->Hydrazone trapped by TDH This compound Derivative TDH->Hydrazone

Caption: Glycation inhibition by this compound derivatives.

Inhibition of Urease

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. In humans, urease produced by bacteria such as Helicobacter pylori is a key factor in the pathogenesis of gastritis and peptic ulcers. The ammonia produced neutralizes stomach acid, allowing the bacteria to survive and colonize the gastric mucosa. Hydrazide derivatives can inhibit urease activity by chelating the nickel ions in the enzyme's active site, thereby blocking the catalytic hydrolysis of urea.[2][5]

Urease_Inhibition cluster_inhibition Inhibition Pathway Urease Urease Active Site (with Ni2+ ions) Hydrolysis Hydrolysis Urease->Hydrolysis catalyzes Inhibited_Complex Inhibited Urease-TDH Complex (Chelation of Ni2+) Urease->Inhibited_Complex binds to Urea Urea Urea->Hydrolysis Products Ammonia (NH3) + Carbon Dioxide (CO2) Hydrolysis->Products TDH This compound Derivative TDH->Inhibited_Complex

Caption: Urease inhibition by this compound derivatives.

Conclusion

This compound, a compound with a rich history dating back to the late 19th century, continues to be a subject of intense research. Its straightforward synthesis, coupled with its intriguing biological activities as a dual inhibitor of glycation and urease, makes it a promising scaffold for the development of novel therapeutic agents. The ability to synthesize this compound from recycled PET waste further enhances its appeal from a green chemistry perspective. Future research will likely focus on the development of more potent and selective this compound derivatives for a range of therapeutic applications.

References

The Core Chemical Reactivity of Terephthalic Dihydrazide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Terephthalic dihydrazide (TDH), a symmetrical aromatic dihydrazide, serves as a versatile building block in synthetic chemistry, polymer science, and medicinal chemistry. Its two reactive hydrazide functional groups, attached to a rigid benzene (B151609) ring, provide a platform for a diverse range of chemical transformations. This technical guide delves into the fundamental chemical reactions of this compound, offering detailed experimental protocols, quantitative data, and visual representations of key reaction pathways to support research and development endeavors.

Synthesis of this compound

The primary and most environmentally significant route to this compound involves the chemical recycling of poly(ethylene terephthalate) (PET). This process, known as aminolysis, utilizes hydrazine (B178648) hydrate (B1144303) to depolymerize the PET polymer chain.[1][2]

Experimental Protocol: Synthesis of this compound from PET

Objective: To synthesize this compound via the aminolysis of PET waste.

Materials:

  • Poly(ethylene terephthalate) (PET) flakes

  • Hydrazine monohydrate (99%)

  • Sodium carbonate (catalyst)

Procedure:

  • In a reaction vessel, combine PET flakes and hydrazine monohydrate.

  • Add a catalytic amount of sodium carbonate.

  • The reaction can be carried out under optimized conditions of temperature and time to maximize the yield of this compound.[2]

  • Upon completion, the solid product is isolated, washed, and dried.

Characterization: The resulting this compound can be characterized using Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy, and differential scanning calorimetry (DSC).[2]

Key Chemical Reactions of this compound

The presence of two nucleophilic hydrazide groups makes this compound a prime candidate for a variety of condensation and cyclization reactions.

Schiff Base Formation

This compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as hydrazones.[3][4][5] These reactions are typically catalyzed by a few drops of acid and proceed with high yields.[6][7][8]

Schiff_Base_Formation TDH This compound SchiffBase This compound Schiff Base TDH->SchiffBase + Aldehyde 2x R-CHO (Aldehyde) Aldehyde->SchiffBase Water 2x H₂O SchiffBase->Water -

Objective: To synthesize a Schiff base derivative from this compound and a substituted aromatic aldehyde.

Materials:

  • This compound (1.0 equivalent)

  • Substituted aromatic aldehyde (2.0 equivalents)

  • Ethanol (solvent)

  • Ethanoic acid (catalyst)

  • Ethyl acetate (B1210297) (for extraction)

  • Anhydrous Magnesium Sulfate (B86663)

Procedure:

  • In a 150 mL conical flask, dissolve this compound and the substituted aromatic aldehyde in ethanol.[7]

  • Add 2-3 drops of ethanoic acid to catalyze the reaction.[6][7][8]

  • Reflux the reaction mixture at 110°C for 4 hours.[6][8]

  • Monitor the reaction completion using thin-layer chromatography (TLC).[6]

  • After completion, extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the pure Schiff base derivative.[6][7]

Reactant AldehydeProduct Yield (%)Reference
Substituted Aromatic Aldehydes88-96%[6][8]
Cyclization Reactions

This compound is a key precursor for the synthesis of various five-membered heterocyclic compounds, such as 1,3,4-oxadiazoles, 1,2,4-triazoles, and thiadiazoles. These reactions typically involve condensation followed by an intramolecular cyclization/dehydration step.

Cyclization_Reactions cluster_products Heterocyclic Products TDH This compound Oxadiazole 1,3,4-Oxadiazoles TDH->Oxadiazole Dehydrative Cyclization Triazole 1,2,4-Triazoles TDH->Triazole Cyclization Thiadiazole Thiadiazoles TDH->Thiadiazole Condensation & Cyclization

One common method involves the reaction of this compound with aromatic acids in the presence of a dehydrating agent like polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃).[9][10]

The reaction of this compound with carbon disulfide (CS₂) in the presence of potassium hydroxide (B78521) yields a potassium salt, which upon treatment with hydrazine hydrate, cyclizes to form a bis-triazole.[10]

Polymerization Reactions

This compound serves as a valuable monomer for the synthesis of high-performance polymers such as polyhydrazides and poly(amide-hydrazide)s. These polymers can be further converted into polyoxadiazoles, which exhibit excellent thermal stability.[11]

Polymerization_Workflow TDH This compound Polyhydrazide Polyhydrazide TDH->Polyhydrazide + DiacidChloride Diacid Chloride (e.g., Terephthaloyl Chloride) DiacidChloride->Polyhydrazide Polyoxadiazole Polyoxadiazole Polyhydrazide->Polyoxadiazole Cyclodehydration

Objective: To synthesize an aromatic polyamide resin containing terephthalhydrazide units.

Materials:

  • Terephthalic acid hydrazide

  • p-Aminobenzoic acid hydrazide

  • p-Phenylenediamine

  • p-Aminobenzoyl chloride

  • Terephthaloyl chloride

  • Dimethylacetamide (solvent)

  • Calcium chloride

Procedure:

  • A solution of the monomers is prepared in dimethylacetamide containing calcium chloride.

  • The polymerization is carried out at a low temperature, typically between 10°C and 35°C.[12]

  • The resulting polymer solution can be cast into films.[12]

Formation of Metal Complexes

The hydrazide moieties of this compound can act as chelating agents, forming stable complexes with various metal ions. This property is utilized in the development of coordination polymers and macrocyclic complexes.[11] For instance, the reaction of a macrocyclic hydrazone Schiff base derived from this compound with metal chlorides yields corresponding metal complexes.[10]

Applications in Drug Development

Derivatives of this compound have shown significant potential in medicinal chemistry, exhibiting a range of biological activities.

Antimicrobial and Antifungal Activity

Several studies have reported the synthesis of this compound derivatives with potent antimicrobial and antifungal properties.[9][11] The proposed mechanism of action for the antifungal activity involves the inhibition of crucial fungal enzymes like cytochrome P450 14α-demethylase.[1][11]

Enzyme Inhibition

Novel this compound analogues have been synthesized and evaluated as dual inhibitors of urease and glycation, processes implicated in various diseases.[6][7][8][13]

CompoundUrease Inhibition IC₅₀ (µM)Anti-glycation Activity IC₅₀ (µM)Reference
Compound 1363.12 ± 0.2867.53 ± 0.46[6][13]
Compound 1465.71 ± 0.4068.06 ± 0.43[6][13]
Compound 2049.2 ± 0.4948.32 ± 0.42[6][13]
Compound 2351.45 ± 0.3954.36 ± 0.40[6][13]

This guide provides a foundational understanding of the core chemical reactions of this compound. The versatility of this molecule, coupled with the potential for creating diverse structures with important applications, makes it a subject of continuous interest in both academic and industrial research.

References

Physical and chemical properties of terephthalic dihydrazide.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of terephthalic dihydrazide. It includes a summary of its quantitative data, detailed experimental protocols for its synthesis and characterization, and visualizations of its mechanisms of action relevant to drug development and material science.

Physicochemical Properties of this compound

This compound, with the IUPAC name benzene-1,4-dicarbohydrazide, is a symmetrical aromatic compound. Its bifunctional nature, arising from the two hydrazide groups attached to a central benzene (B151609) ring, is key to its diverse applications.

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of this compound.

PropertyValueCitations
Molecular Formula C₈H₁₀N₄O₂[1][2][3]
Molecular Weight 194.19 g/mol [1][2][3]
CAS Number 136-64-1[1][2]
Appearance White to off-white crystalline powder[2]
Melting Point >300 °C[4][5]
Solubility Soluble in polar solvents (e.g., DMSO, DMF, hot water, ethanol); Insoluble in non-polar solvents.[1][2]
Density (Predicted) 1.344 ± 0.06 g/cm³[4]
pKa (Predicted) 11.53 ± 0.70
LogP (Predicted) -1.3

Experimental Protocols

This section details the methodologies for the synthesis, purification, and characterization of this compound.

Synthesis of this compound from Poly(ethylene terephthalate) (PET) Waste

A common and environmentally beneficial method for synthesizing this compound is through the aminolysis of waste PET.

Materials:

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle

  • Büchner funnel and flask

  • Vacuum oven

Procedure:

  • Clean and dry the waste PET flakes.

  • In a three-necked round-bottom flask equipped with a reflux condenser and mechanical stirrer, place the PET flakes.

  • Add hydrazine monohydrate in a 1:2 molar ratio with respect to the PET repeating unit.[6]

  • Add zinc acetate as a catalyst (1% w/w of PET).[6]

  • Heat the reaction mixture to 140 ± 5 °C with continuous stirring under a nitrogen atmosphere for 2 hours.[6]

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solid product using a Büchner funnel and wash it with hot distilled water to remove unreacted hydrazine hydrate (B1144303) and other impurities.

  • Wash the product with ethanol to remove any organic impurities.

  • Dry the purified this compound in a vacuum oven at 80 °C until a constant weight is achieved.

Purification by Recrystallization

For obtaining high-purity this compound, recrystallization is an effective method.

Materials:

  • Crude this compound

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Distilled water

  • Ethanol

Equipment:

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Büchner funnel and flask

  • Ice bath

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot DMF or DMSO in an Erlenmeyer flask with stirring.

  • Once completely dissolved, remove the flask from the heat.

  • Slowly add distilled water (an anti-solvent) to the hot solution until the first sign of persistent cloudiness appears.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the crystals in a vacuum oven at 80 °C.

Characterization Techniques

FTIR spectroscopy is used to identify the functional groups present in the this compound molecule.

Sample Preparation (KBr Pellet Method):

  • Thoroughly dry spectroscopy-grade potassium bromide (KBr) powder in an oven to remove any moisture.[7]

  • Grind 1-2 mg of the this compound sample into a fine powder using an agate mortar and pestle.[8]

  • Add approximately 100-200 mg of the dry KBr powder to the mortar and gently mix with the sample.[8]

  • Transfer the mixture to a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[7][9]

Data Acquisition:

  • Record the spectrum in the range of 4000-400 cm⁻¹.

  • Characteristic peaks for this compound include:

    • N-H stretching (amide): ~3300 cm⁻¹[1]

    • C=O stretching (amide I): ~1650 cm⁻¹[1]

    • N-H bending (amide II): ~1550 cm⁻¹

    • C-N stretching (amide III): ~1250 cm⁻¹

    • Aromatic C-H bending: ~800-900 cm⁻¹

¹H NMR spectroscopy is used to determine the structure of the molecule by identifying the different types of protons and their chemical environments.

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • Record the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Use tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

  • Expected chemical shifts (δ) in DMSO-d₆:

    • ~9.9 ppm (singlet, 2H, -CONH -)

    • ~7.8 ppm (singlet, 4H, aromatic protons)

    • ~4.5 ppm (singlet, 4H, -NHNH₂ )

Mechanisms of Action and Applications

This compound's unique structure makes it a versatile molecule with applications in drug development and polymer science. The following diagrams illustrate some of its key mechanisms of action.

Antifungal Activity: Inhibition of Cytochrome P450 14α-demethylase

This compound derivatives have shown potential as antifungal agents by targeting the ergosterol (B1671047) biosynthesis pathway, which is essential for fungal cell membrane integrity. The proposed mechanism involves the inhibition of the enzyme cytochrome P450 14α-demethylase (CYP51).[1][10]

Antifungal_Mechanism Lanosterol Lanosterol CYP51 Cytochrome P450 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Intermediate 14α-demethylated Intermediate CYP51->Intermediate Catalysis Membrane Fungal Cell Membrane Disruption CYP51->Membrane Pathway Blocked TDH This compound Derivative TDH->CYP51 Inhibition Ergosterol Ergosterol Intermediate->Ergosterol Further Steps

Caption: Antifungal mechanism via CYP51 inhibition.

Dual Inhibition of Urease and Glycation

Derivatives of this compound have been investigated as dual inhibitors of urease and advanced glycation end-product (AGE) formation, which are implicated in various pathological conditions.[11]

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea. Inhibition of this enzyme is a therapeutic strategy for infections caused by urease-producing bacteria.

Urease_Inhibition Urease Urease Active Site (with Ni²⁺ ions) Ammonia Ammonia + Carbamate Urease->Ammonia Hydrolyzes to Urea Urea Urea->Urease Binds to TDH_deriv This compound Derivative TDH_deriv->Urease Competitive Inhibition

Caption: Competitive inhibition of the urease enzyme.

The hydrazide functional groups can interrupt the glycation process by reacting with reducing sugars, thereby preventing the formation of harmful AGEs.[11][12]

AGE_Inhibition cluster_glycation Normal Glycation Pathway cluster_inhibition Inhibition by this compound Protein Protein (-NH₂ group) SchiffBase Schiff Base Protein->SchiffBase Sugar Reducing Sugar (e.g., Glucose) Sugar->SchiffBase TDH_inhib This compound (-NHNH₂ group) Amadori Amadori Product SchiffBase->Amadori AGEs Advanced Glycation End-products (AGEs) Amadori->AGEs Hydrazone Stable Hydrazone TDH_inhib->Hydrazone Sugar_inhib Reducing Sugar Sugar_inhib->Hydrazone

Caption: Inhibition of AGE formation by trapping reducing sugars.

Application in Polymer Science: Nucleating Agent

This compound and its derivatives can act as nucleating agents in polymers like isotactic polypropylene (B1209903) (iPP), enhancing their crystallization rate and modifying their mechanical properties. The mechanism is believed to involve epitaxial growth of the polymer crystals on the surface of the nucleating agent particles.[13]

Nucleating_Agent PolymerMelt Polymer Melt (e.g., iPP) TDH_crystal This compound Crystal (Nucleating Agent) PolymerMelt->TDH_crystal Cooling EpitaxialGrowth Epitaxial Growth of Polymer Lamellae TDH_crystal->EpitaxialGrowth Provides Surface for Growth Spherulite Enhanced Crystallization (Spherulite Formation) EpitaxialGrowth->Spherulite Leads to

Caption: Mechanism of a nucleating agent in polymer crystallization.

References

Terephthalic Dihydrazide: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Terephthalic dihydrazide (TDH) is a versatile organic compound with significant applications in medicinal chemistry, polymer science, and materials research.[1][2] This guide provides an in-depth overview of its chemical properties, synthesis, experimental protocols, and key applications, with a focus on its emerging role in drug development.

Core Compound Identification and Properties

This compound is an aromatic amide derived from terephthalic acid.[1] Its fundamental properties are summarized in the tables below.

Table 1: Compound Identification

IdentifierValue
IUPAC Namebenzene-1,4-dicarbohydrazide[1]
CAS Number136-64-1[1][2][3][4]
Molecular FormulaC8H10N4O2[1][2][3][4]
Molecular Weight194.19 g/mol [1][3][4]
Canonical SMILESC1=CC(=CC=C1C(=O)NN)C(=O)NN[1]
InChI KeyALHNLFMSAXZKRC-UHFFFAOYSA-N[1]

Table 2: Physicochemical Properties

PropertyValue
AppearanceWhite to light yellow powder/crystal[2]
Melting Point>300°C
SolubilitySoluble in polar solvents like water and alcohols; less soluble in non-polar solvents.[2]
pKa11.84 ± 0.10 (Predicted)
Density1.344 ± 0.06 g/cm³ (Predicted)

Synthesis and Experimental Protocols

This compound serves as a crucial building block in organic synthesis.[1] It can be synthesized from various precursors, including polyethylene (B3416737) terephthalate (B1205515) (PET) waste, making it a compound of interest in green chemistry.[1][5][6][7]

General Synthesis of this compound from PET

A common method for synthesizing this compound involves the aminolysis of polyethylene terephthalate (PET) using hydrazine (B178648) hydrate.[1][5][6][7] This process represents a valuable chemical recycling method for PET waste.

Experimental Protocol: Synthesis of this compound Analogues

A general procedure for synthesizing this compound analogues involves the reaction of this compound with various substituted aromatic aldehydes.[8]

  • Reaction Setup: In a 150 mL conical flask, add this compound (1.0 equivalent) and the desired substituted aromatic aldehyde (2.0 equivalents) in ethanol (B145695) as the solvent.[8]

  • Catalysis: Add 2-3 drops of ethanoic acid to catalyze the reaction.[8]

  • Reflux: Reflux the reaction mixture at 110°C for 4 hours.[8]

  • Extraction and Purification: After the reaction is complete, extract the product with ethyl acetate. Dry the combined organic layer over anhydrous MgSO4 and concentrate it under reduced pressure. The crude product is then purified by flash column chromatography to yield the desired this compound derivatives.[9]

  • Characterization: The structures of the synthesized compounds are confirmed using spectroscopic techniques such as 1H NMR, 13C NMR, HRMS (ESI+), and FT-IR.[5][8]

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Purification cluster_end Final Products TDH This compound (1) Solvent Ethanol TDH->Solvent Aldehydes Substituted Aromatic Aldehydes (2-12) Aldehydes->Solvent Catalyst Ethanoic Acid Solvent->Catalyst Reflux 110°C, 4h Catalyst->Reflux Extraction Ethyl Acetate Extraction Reflux->Extraction Drying Anhydrous MgSO4 Extraction->Drying Concentration Rotary Evaporation Drying->Concentration Purification Flash Column Chromatography Concentration->Purification Analogues This compound Analogues (13-23) Purification->Analogues

Synthesis workflow for this compound analogues.

Applications in Drug Development

This compound and its derivatives have garnered significant interest in drug discovery due to their diverse biological activities.

Dual Inhibition of Glycation and Urease

Recent studies have highlighted the potential of this compound analogues as dual inhibitors of glycation and urease.[8][9][10] The overexpression of urease is linked to peptic ulcers and gastritis, while glycation is a key factor in various disease complications.[8][9][10] The bifunctional nature of this compound makes it an ideal scaffold for targeting both pathways.[8][9]

Table 3: Urease Inhibition by this compound Analogues [8]

CompoundIC50 (μM) ± SEM
13 63.12 ± 0.28
14 65.71 ± 0.40
15 74.42 ± 0.57
16 81.74 ± 0.60
20 49.2 ± 0.49
23 51.45 ± 0.39
Thiourea (Standard) 21.25 ± 0.15

SEM = Standard Error of the Mean

Experimental Protocol: In Vitro Urease Inhibition Assay

The urease inhibitory activity of this compound analogues can be determined using a method based on the quantification of ammonia (B1221849) produced upon urea (B33335) hydrolysis.[8][9]

  • Assay Preparation: The assay is performed in a 96-well plate.

  • Reaction Mixture: Each well contains a final volume of 200 µL.

  • Incubation: The absorbance is measured before and after a 50-minute incubation period using a microplate reader.[8][9]

  • Standard: Thiourea is used as the standard inhibitor for comparison.[8]

G cluster_pathways Biological Targets cluster_outcomes Therapeutic Outcomes TDH This compound Analogues Urease Urease Activity TDH->Urease Inhibits Glycation Glycation Process TDH->Glycation Inhibits Ulcer Inhibition of Peptic Ulcers Urease->Ulcer Complications Prevention of Glycation-related Complications Glycation->Complications

Dual inhibitory action of this compound analogues.
Antimicrobial Activity

This compound and its derivatives have demonstrated promising antimicrobial properties.[5] Studies suggest that these compounds may inhibit fungal growth by interfering with essential cellular processes.[1] One proposed mechanism involves the inhibition of cytochrome P450 enzymes, such as 14α-demethylase, which are crucial for sterol biosynthesis in fungi like Aspergillus niger.[1][7]

Other Applications

Beyond its biomedical potential, this compound is utilized in polymer chemistry as a nucleating agent to enhance the crystallization of polymers like isotactic polypropylene (B1209903) (iPP).[1] It is also a precursor for the synthesis of polyhydrazides and poly(amide-hydrazide)s, which are high-performance polymers with excellent thermal stability.[1]

References

Methodological & Application

Application Notes and Protocols: Terephthalic Dihydrazide as a Nucleating Agent in Polypropylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing terephthalic dihydrazide as a nucleating agent to enhance the properties of polypropylene (B1209903) (PP). The information is intended for professionals in materials science and polymer chemistry.

Introduction

Isotactic polypropylene (iPP) is a widely used thermoplastic polymer known for its versatility. However, its mechanical and optical properties are highly dependent on its crystalline structure. Nucleating agents are additives that accelerate the crystallization process, leading to a finer and more uniform spherulitic structure. This, in turn, can improve the stiffness, clarity, and heat resistance of the polypropylene.

Hydrazide compounds, including this compound and its derivatives, have been identified as effective α-nucleating agents for iPP. They promote the formation of the α-crystalline form of polypropylene, which is the thermodynamically stable modification that forms under typical industrial conditions. By increasing the crystallization temperature and the number of spherulites, these nucleating agents can significantly enhance the mechanical and thermal properties of polypropylene.

Mechanism of Action

This compound acts as a heterogeneous nucleating agent in the polypropylene melt. To be effective, a nucleating agent should have a higher melting point than the polymer and be insoluble in the polymer melt, allowing it to provide surfaces for the polymer chains to crystallize upon. As the molten polypropylene cools, the this compound particles serve as templates, initiating the growth of numerous small spherulites. This results in a microcrystalline structure, which is more homogeneous compared to the larger spherulites formed in non-nucleated polypropylene.

Expected Effects on Polypropylene Properties

The addition of this compound as a nucleating agent is expected to bring about the following changes in polypropylene properties, based on studies of similar dihydrazide compounds:

  • Increased Crystallization Temperature (Tc): The peak temperature of crystallization during cooling from the melt will be higher, indicating faster crystallization.

  • Enhanced Crystallinity (Xc): The overall degree of crystallinity in the polypropylene may increase.

  • Improved Mechanical Properties:

    • Increased Tensile Modulus and Yield Stress: The material will become stiffer and stronger.

    • Optimized Impact Resistance: Impact resistance may show a maximum value at an optimal concentration of the nucleating agent.

  • Refined Crystalline Morphology: The formation of a microspherulitic structure with smaller and more numerous spherulites.

Quantitative Data Summary

The following tables summarize the expected quantitative effects of a dihydrazide-based nucleating agent, N,N'-dicyclohexyl this compound (DCTDH), on the properties of isotactic polypropylene. This data is extrapolated from a detailed study and serves as a strong indicator of the potential effects of this compound.

Table 1: Thermal Properties of Polypropylene with Varying Concentrations of a Dihydrazide Nucleating Agent (DCTDH)

Nucleating Agent Conc. (ppm)Peak Crystallization Temp. (Tc) (°C)Melting Peak Temp. (Tmp) (°C)Enthalpy of Crystallization (ΔHc) (J/g)
0114.5164.296.3
100120.1164.898.1
300123.8165.1102.4
500124.1165.3103.5
1000124.2165.3104.1
5000124.2165.3104.7

Table 2: Mechanical Properties of Polypropylene with Varying Concentrations of a Dihydrazide Nucleating Agent (DCTDH)

Nucleating Agent Conc. (ppm)Tensile Modulus (MPa)Tensile Strain at Yield (%)Tensile Stress at Yield (MPa)Impact Resistance (kJ/m²)
014806.832.53.8
10015506.533.54.1
30016206.134.54.3
50016505.935.04.2
100016805.835.54.0
500017005.735.83.9

Experimental Protocols

The following are detailed protocols for the incorporation and evaluation of this compound as a nucleating agent in polypropylene.

Protocol for Synthesis of this compound (Optional)

For researchers who wish to synthesize the nucleating agent in-house, a general method involves the aminolysis of polyethylene (B3416737) terephthalate (B1205515) (PET) or reaction of a terephthalate ester with hydrazine (B178648) monohydrate.[1]

Protocol for Preparation of Nucleated Polypropylene Samples

This protocol describes the melt blending of this compound with polypropylene.

Materials and Equipment:

  • Isotactic polypropylene (iPP) powder or pellets

  • This compound powder

  • Twin-screw extruder

  • Injection molding machine

  • Granulator

Procedure:

  • Premixing: Dry blend the iPP powder/pellets with the desired concentration of this compound powder (e.g., 100, 300, 500, 1000 ppm).

  • Extrusion:

    • Set the temperature profile of the twin-screw extruder. A typical profile from hopper to die for polypropylene is 210-220-230-230 °C.

    • Set the screw speed (e.g., 50 rpm).

    • Feed the premixed material into the extruder.

    • Extrude the molten blend through a die to form strands.

  • Granulation: Cool the extruded strands in a water bath and feed them into a granulator to produce pellets of the nucleated polypropylene.

  • Control Sample: Prepare a reference sample of neat polypropylene by extruding it under the same conditions without the nucleating agent.

  • Injection Molding: Use an injection molding machine to produce standardized test specimens (e.g., tensile bars, impact test specimens) from the granulated nucleated and neat polypropylene.

Protocol for Characterization of Nucleated Polypropylene

DSC is used to determine the crystallization and melting behavior of the nucleated polypropylene.[2][3]

Equipment:

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Sample Preparation: Place a small sample (3-5 mg) of the nucleated polypropylene into an aluminum DSC pan.

  • Thermal Program:

    • First Heating Scan: Heat the sample from room temperature to 200 °C at a rate of 10 °C/min to erase the thermal history.[2]

    • Cooling Scan: Cool the sample from 200 °C to room temperature at a rate of 10 °C/min. The exothermic peak during this scan corresponds to the crystallization temperature (Tc).

    • Second Heating Scan: Heat the sample again from room temperature to 200 °C at a rate of 10 °C/min. The endothermic peak corresponds to the melting temperature (Tm).

  • Data Analysis: Determine the peak crystallization temperature (Tc), melting temperature (Tm), and the enthalpy of crystallization (ΔHc) from the DSC thermograms.

WAXD is used to analyze the crystalline structure of the polypropylene and confirm the presence of the α-crystalline form.

Equipment:

  • Wide-Angle X-ray Diffractometer

Procedure:

  • Sample Preparation: Use injection-molded specimens or films of the nucleated polypropylene.

  • Data Acquisition:

    • Mount the sample in the diffractometer.

    • Scan the sample over a 2θ range of 5-35°.

  • Data Analysis: Identify the characteristic diffraction peaks for the α-form of isotactic polypropylene.

Standardized tests are used to evaluate the effect of the nucleating agent on the mechanical properties of the polypropylene.

Equipment:

  • Universal testing machine for tensile tests

  • Impact tester (e.g., Izod or Charpy)

Procedures:

  • Tensile Testing:

    • Use a universal testing machine to measure the tensile modulus, tensile strength at yield, and elongation at break of the injection-molded tensile bars.

  • Impact Testing:

    • Use an impact tester to measure the impact resistance of notched or unnotched injection-molded specimens.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_characterization Characterization cluster_analysis Data Analysis start Start premix Dry Blend PP and This compound start->premix extrusion Melt Extrusion premix->extrusion granulation Granulation extrusion->granulation injection_molding Injection Molding of Test Specimens granulation->injection_molding dsc Differential Scanning Calorimetry (DSC) injection_molding->dsc waxd Wide-Angle X-ray Diffraction (WAXD) injection_molding->waxd mechanical Mechanical Testing (Tensile, Impact) injection_molding->mechanical thermal_analysis Determine Tc, Tm, ΔHc dsc->thermal_analysis structural_analysis Identify Crystal Structure waxd->structural_analysis mechanical_analysis Determine Modulus, Strength, Impact Resistance mechanical->mechanical_analysis end End thermal_analysis->end structural_analysis->end mechanical_analysis->end

nucleation_mechanism cluster_process Nucleation Process cluster_result Resulting Structure cluster_properties Enhanced Properties melt Polypropylene Melt with Dispersed this compound cooling Cooling melt->cooling Initiation nucleation Heterogeneous Nucleation on Dihydrazide Particles cooling->nucleation growth Spherulite Growth nucleation->growth microstructure Fine, Uniform Spherulitic Microstructure growth->microstructure mechanical_props Increased Stiffness and Strength microstructure->mechanical_props thermal_props Higher Crystallization Temperature microstructure->thermal_props optical_props Improved Clarity (Potentially) microstructure->optical_props

References

Application Notes and Protocols for the Synthesis and Evaluation of Antimicrobial Compounds Derived from Terephthalic Dihydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of novel antimicrobial compounds derived from terephthalic dihydrazide, primarily focusing on the formation of Schiff bases (hydrazones). Detailed protocols for the synthesis and subsequent evaluation of antimicrobial activity are presented, along with curated data from existing literature to facilitate compound selection and experimental design.

Introduction

This compound is a versatile scaffold for the synthesis of various heterocyclic compounds and Schiff bases. Its derivatives have garnered significant interest due to their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the hydrazone moiety (-C=N-NH-C=O) is crucial for their biological function. This document outlines the protocols to synthesize these compounds and to evaluate their efficacy against common bacterial pathogens.

Synthesis of Antimicrobial Schiff Bases from this compound

The primary method for synthesizing antimicrobial compounds from this compound involves the condensation reaction with various aromatic aldehydes to form bis-Schiff bases. This reaction is typically acid-catalyzed and carried out in an alcoholic solvent.

Protocol 1: General Synthesis of Bis-Schiff Bases of this compound

This protocol describes a generalized procedure for the synthesis of bis-Schiff bases by reacting this compound with substituted aromatic aldehydes.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., salicylaldehyde, 4-chlorobenzaldehyde, 4-nitrobenzaldehyde)

  • Absolute Ethanol (B145695) or Methanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Filtration apparatus (e.g., Büchner funnel)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable volume of absolute ethanol or methanol.

  • Add the substituted aromatic aldehyde (2.0 equivalents) to the solution.

  • Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux with continuous stirring for 2-5 hours.[1][2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. A precipitate will typically form.[1]

  • Collect the solid product by filtration.

  • Wash the precipitate with cold ethanol to remove any unreacted starting materials.

  • Dry the purified product in a vacuum oven or air dry.

  • (Optional) The product can be further purified by recrystallization from a suitable solvent like ethanol or DMF.[1]

Characterization: The structure of the synthesized compounds should be confirmed using standard analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis Workflow

Synthesis_Workflow TD This compound Reaction Reflux (2-5h) TD->Reaction Aldehyde Aromatic Aldehyde (2 eq.) Aldehyde->Reaction Solvent Ethanol/Methanol Solvent->Reaction Catalyst Glacial Acetic Acid Catalyst->Reaction Cooling Cooling Reaction->Cooling Filtration Filtration & Washing Cooling->Filtration Product Purified Schiff Base Filtration->Product

Caption: General workflow for the synthesis of Schiff bases.

Evaluation of Antimicrobial Activity

The antimicrobial efficacy of the newly synthesized compounds can be determined using standardized methods such as the disk diffusion assay for qualitative screening and the broth microdilution method for quantitative determination of the Minimum Inhibitory Concentration (MIC).

Protocol 2: Disk Diffusion Assay (Kirby-Bauer Method)

This method provides a qualitative assessment of the antimicrobial activity.[3][4][5]

Materials:

  • Synthesized compound

  • Sterile filter paper discs (6 mm diameter)

  • Mueller-Hinton Agar (B569324) (MHA) plates

  • Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile saline solution (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Sterile swabs

  • Incubator

  • Standard antibiotic discs (positive control)

  • Solvent (e.g., DMSO, negative control)

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum by suspending a few colonies from a fresh agar plate in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[3]

  • Inoculation of Agar Plate: Within 15 minutes of preparing the inoculum, dip a sterile swab into the bacterial suspension and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate three times, rotating the plate 60 degrees after each application to ensure even coverage.[5]

  • Application of Discs: Dissolve the synthesized compound in a suitable solvent (e.g., DMSO) to a known concentration. Impregnate sterile filter paper discs with a specific volume of the compound solution (e.g., 10 µL of a 1 mg/mL solution). Allow the solvent to evaporate completely.

  • Using sterile forceps, place the impregnated discs, along with standard antibiotic discs and a solvent control disc, onto the inoculated MHA plate. Ensure the discs are firmly in contact with the agar.[5]

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.[6]

  • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.

Protocol 3: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[7][8][9]

Materials:

  • Synthesized compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial cultures

  • Sterile saline solution

  • 0.5 McFarland turbidity standard

  • Multichannel pipette

  • Incubator

  • Plate reader (optional)

Procedure:

  • Compound Preparation: Prepare a stock solution of the synthesized compound in a suitable solvent.

  • Serial Dilutions: Add 100 µL of sterile MHB to each well of a 96-well plate. In the first well of a row, add 100 µL of the compound stock solution to achieve the desired starting concentration (this will be a 1:2 dilution). Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well in the dilution series.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[7]

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well (except for a sterility control well which should only contain broth). This will bring the final volume in each well to 200 µL.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative/sterility control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[10] This can be assessed visually or by using a plate reader to measure the optical density at 600 nm.

Antimicrobial Testing Workflow

Antimicrobial_Testing_Workflow cluster_Disk_Diffusion Disk Diffusion Assay cluster_MIC Broth Microdilution (MIC) DD1 Prepare 0.5 McFarland Inoculum DD2 Swab MHA Plate DD1->DD2 DD3 Apply Compound-Impregnated Discs DD2->DD3 DD4 Incubate (18-24h) DD3->DD4 DD5 Measure Zone of Inhibition (mm) DD4->DD5 MIC1 Prepare Serial Dilutions in 96-well Plate MIC3 Inoculate Wells MIC1->MIC3 MIC2 Prepare Standardized Inoculum (5x10^5 CFU/mL) MIC2->MIC3 MIC4 Incubate (18-24h) MIC3->MIC4 MIC5 Determine Lowest Concentration with No Growth MIC4->MIC5

Caption: Workflows for antimicrobial susceptibility testing.

Data Presentation

The following tables summarize the antimicrobial activity of selected Schiff bases derived from this compound as reported in the literature.

Table 1: Antibacterial Activity of this compound Derivatives (Zone of Inhibition in mm)

Compound IDDerivative of this compoundS. aureus (mm)S. pneumoniae (mm)E. coli (mm)Reference
T1Amide Derivative282625[11]
T3Amide DerivativeLower ActivityLower ActivityLower Activity[11]
T4Amide DerivativeLower ActivityLower ActivityLower Activity[11]
Macrocyclic Schiff Base (VI)Reaction with Glutaraldehyde15 (at 200 µg/ml)-13 (at 200 µg/ml)[1]
Macrocyclic Schiff Base (VII)Reaction with 1,6-bis(2-acetylphenyl)hexane14 (at 200 µg/ml)-12 (at 200 µg/ml)[1]

Table 2: Antibacterial Activity of Hydrazide-Hydrazone Derivatives (MIC in µg/mL)

Compound IDDerivative Structure/ClassS. aureus (µg/mL)E. coli (µg/mL)Reference
Compound 19s-Triazine derivative6.2512.5[12]
Compound 11Benzimidazole derivative0.032 µM0.032 µM[12]
Compound 16Isonicotinic acid derivative3.91-[12]
D-3263TRPM8 agonist≤ 25 µM-[13]

Note: Direct comparison between studies may be challenging due to variations in specific strains, methodologies, and reporting units.

Conclusion

The protocols and data presented herein provide a solid foundation for the synthesis and antimicrobial evaluation of novel compounds derived from this compound. The straightforward synthesis and the potential for diverse functionalization make this class of compounds a promising area for the discovery of new antimicrobial agents. Researchers are encouraged to use these notes as a guide for their experimental work and to contribute to the growing body of knowledge on these potent molecules.

References

Application of Terephthalic Dihydrazide in Polymer Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Terephthalic dihydrazide (TDH), a symmetrical aromatic dihydrazide, has emerged as a versatile building block and additive in the field of polymer chemistry. Its unique chemical structure, featuring two reactive hydrazide functional groups attached to a rigid benzene (B151609) ring, imparts a range of desirable properties to polymeric materials. This document provides detailed application notes, experimental protocols, and quantitative data on the use of TDH as a nucleating agent, a latent curing agent for epoxy resins, and a monomer for the synthesis of advanced polymers such as polyamides and poly(amide-hydrazide)s.

This compound as a Nucleating Agent

This compound and its derivatives can act as effective nucleating agents, particularly for semi-crystalline polymers like polypropylene (B1209903) and polyethylene (B3416737) terephthalate (B1205515) (PET). By providing sites for crystal initiation and growth, these additives can significantly influence the crystallization behavior, leading to improved mechanical and thermal properties.

Application Notes:

Derivatives of this compound, such as N,N'-dicyclohexyl this compound (DCTDH), have demonstrated high efficiency as α-nucleating agents for isotactic polypropylene (iPP). The addition of DCTDH leads to an increase in the crystallization temperature, a reduction in spherulite size, and notable improvements in the mechanical performance of the polymer. The saturation concentration for DCTDH in iPP has been found to be around 300 ppm, beyond which no significant further increase in crystallization temperature is observed.

Quantitative Data:

Table 1: Effect of N,N'-Dicyclohexyl this compound (DCTDH) Concentration on the Properties of Isotactic Polypropylene (iPP)

DCTDH Concentration (ppm)Peak Crystallization Temperature (°C)Tensile Modulus (MPa)Charpy Impact Resistance (kJ/m²)
0115.815504.2
100123.516504.5
300125.217504.8
500125.317804.7
1000125.418004.6

Data sourced from studies on the effect of DCTDH on iPP.

Experimental Protocol:

Protocol 1: Melt Blending of N,N'-Dicyclohexyl this compound (DCTDH) with Isotactic Polypropylene (iPP)

Materials:

  • Isotactic polypropylene (iPP) pellets

  • N,N'-dicyclohexyl this compound (DCTDH) powder

  • Twin-screw extruder

  • Injection molding machine

  • Differential Scanning Calorimeter (DSC)

  • Universal testing machine

  • Charpy impact tester

Procedure:

  • Dry the iPP pellets in a vacuum oven at 80°C for 4 hours to remove any moisture.

  • Prepare masterbatches of iPP containing various concentrations of DCTDH (e.g., 100, 300, 500, 1000 ppm) by dry blending the required amounts of DCTDH powder and iPP pellets.

  • Melt blend the masterbatches using a twin-screw extruder at a temperature profile of 180-220°C from hopper to die.

  • Pelletize the extruded strands.

  • Dry the resulting pellets at 80°C for 4 hours.

  • Prepare test specimens for mechanical testing by injection molding the pellets according to standard procedures (e.g., ISO 527 for tensile testing, ISO 179 for Charpy impact testing).

  • Characterize the thermal properties of the nucleated iPP samples using DSC. Heat the samples from room temperature to 220°C at a rate of 10°C/min, hold for 5 minutes to erase thermal history, and then cool to 50°C at a rate of 10°C/min to determine the peak crystallization temperature.

  • Perform tensile tests and Charpy impact tests on the injection-molded specimens to evaluate their mechanical properties.

experimental_workflow_nucleating_agent cluster_preparation Material Preparation cluster_processing Processing cluster_characterization Characterization drying Dry iPP Pellets blending Dry Blend iPP and DCTDH drying->blending extrusion Melt Extrusion blending->extrusion pelletizing Pelletizing extrusion->pelletizing injection_molding Injection Molding pelletizing->injection_molding dsc DSC Analysis injection_molding->dsc tensile Tensile Testing injection_molding->tensile impact Impact Testing injection_molding->impact

Workflow for incorporating and testing TDH derivatives as nucleating agents.

This compound as a Latent Curing Agent for Epoxy Resins

This compound serves as an excellent latent curing agent for one-component epoxy adhesives.[1] Its high melting point and low solubility in epoxy resins at room temperature ensure a long pot life. Upon heating, TDH melts and reacts with the epoxy groups, leading to a crosslinked, durable thermoset. This property is highly valuable in industrial applications where controlled and delayed curing is required.

Application Notes:

TDH-cured epoxy adhesives exhibit comparable or even superior performance to those cured with conventional agents like dicyandiamide (B1669379) (DICY).[1] The curing temperature and rate can be tailored by the addition of accelerators. The mechanical properties of the cured adhesive, such as lap shear strength and T-peel strength, are dependent on the concentration of TDH.[1]

Quantitative Data:

Table 2: Mechanical Properties of a One-Component Epoxy Adhesive Cured with Varying Amounts of this compound (TDH)

TDH Content (phr*)Lap Shear Strength (MPa)T-Peel Strength (N/mm)
227.81.5
239.81.8
2410.82.1
259.81.9
269.11.7

*phr: parts per hundred parts of resin. Data sourced from a study on TDH as a latent curing agent for DGEBA epoxy resin.[1]

Experimental Protocol:

Protocol 2: Preparation of a One-Component Epoxy Adhesive with this compound (TDH)

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) epoxy resin

  • This compound (TDH), finely ground

  • Fumed silica (B1680970) (as an anti-settling agent)

  • Accelerator (e.g., a substituted urea (B33335) or imidazole (B134444) derivative)

  • Mechanical stirrer with heating capabilities

  • Vacuum oven

Procedure:

  • Accurately weigh the DGEBA epoxy resin into a beaker.

  • Add 2 phr of fumed silica to the resin and disperse it thoroughly by mechanical stirring at 60°C for 30 minutes.

  • Cool the mixture to room temperature.

  • Add the desired amount of finely ground TDH (e.g., 24 phr) and the accelerator to the resin mixture.

  • Stir the mixture at room temperature for 1 hour to ensure uniform dispersion of the curing agent and accelerator.

  • Degas the formulation in a vacuum oven at room temperature to remove any entrapped air bubbles.

  • Store the one-component epoxy adhesive in a sealed container at a low temperature (e.g., 4°C) to maximize its shelf life.

  • To use the adhesive, apply it to the substrate and cure at an elevated temperature (e.g., 150°C for 30 minutes). The exact curing schedule will depend on the specific formulation and desired properties.

experimental_workflow_epoxy_adhesive cluster_formulation Adhesive Formulation cluster_application Application and Curing cluster_testing Performance Testing resin_prep DGEBA + Fumed Silica (60°C) addition Add TDH + Accelerator (RT) resin_prep->addition degassing Vacuum Degassing addition->degassing application Apply Adhesive degassing->application curing Thermal Curing (e.g., 150°C) application->curing lap_shear Lap Shear Strength Test curing->lap_shear t_peel T-Peel Strength Test curing->t_peel

Workflow for the preparation and testing of a TDH-cured one-component epoxy adhesive.

This compound as a Monomer in Polymer Synthesis

The bifunctional nature of this compound makes it a valuable monomer for the synthesis of various high-performance polymers, including polyamides, polyhydrazides, and poly(amide-hydrazide)s. These polymers often exhibit excellent thermal stability, mechanical strength, and, in some cases, liquid crystalline properties.[2][3]

Application Notes:

Poly(amide-hydrazide)s can be synthesized through low-temperature solution polycondensation of TDH with aromatic diacid chlorides.[4] These polymers can be further cyclodehydrated to form poly(amide-oxadiazole)s, which possess even higher thermal stability. The properties of the resulting polymers can be tailored by the choice of the comonomer.

Experimental Protocol:

Protocol 3: Synthesis of a Poly(amide-hydrazide) by Low-Temperature Solution Polycondensation

Materials:

  • This compound (TDH)

  • Terephthaloyl chloride (TPC)

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Lithium chloride (LiCl), anhydrous

  • Methanol (B129727)

  • Nitrogen gas supply

  • Magnetic stirrer and stirring bar

  • Ice bath

  • Reaction flask with a nitrogen inlet and outlet

Procedure:

  • Dry the TDH and LiCl in a vacuum oven at 100°C for 4 hours.

  • In a flame-dried reaction flask under a nitrogen atmosphere, dissolve a specific molar amount of TDH and LiCl (e.g., 5% w/v) in anhydrous NMP with stirring.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add an equimolar amount of TPC to the cooled solution with vigorous stirring. A viscous solution will form as the polymerization proceeds.

  • Continue stirring the reaction mixture at 0°C for 2 hours, and then at room temperature for an additional 12 hours.

  • Precipitate the polymer by pouring the viscous solution into a large volume of methanol with constant stirring.

  • Collect the fibrous polymer precipitate by filtration.

  • Wash the polymer thoroughly with methanol and then with hot water to remove any unreacted monomers and salts.

  • Dry the poly(amide-hydrazide) product in a vacuum oven at 80°C to a constant weight.

  • The resulting polymer can be characterized by techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy, and thermogravimetric analysis (TGA).

reaction_pathway_polyamide_hydrazide TDH This compound (H2N-NH-CO-Ar-CO-NH-NH2) plus + TDH->plus TPC Terephthaloyl Chloride (Cl-CO-Ar-CO-Cl) PAH Poly(amide-hydrazide) [-CO-Ar-CO-NH-NH-CO-Ar-CO-NH-NH-]n TPC->PAH Polycondensation (NMP, LiCl, 0°C -> RT) plus->TPC

References

Terephthalic Dihydrazide: A Novel Crosslinking Agent for High-Performance Water-Based Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing terephthalic dihydrazide (TDH) as a crosslinking agent for water-based emulsions. While adipic acid dihydrazide (ADH) is a commonly used crosslinker in this context, the aromatic nature of TDH offers the potential for enhanced thermal stability and mechanical properties of the resulting polymer films. These characteristics make it a compelling candidate for advanced applications in coatings, adhesives, and drug delivery systems.

The information presented herein is based on the well-established keto-hydrazide crosslinking chemistry.[1][2][3] Due to limited direct literature on TDH in this specific application, protocols and data are adapted from analogous systems using aliphatic dihydrazides like ADH.[1][2][4][5] Researchers should consider this document a foundational guide for developing their own TDH-based formulations.

Introduction to this compound (TDH)

This compound is a symmetrical aromatic compound with two hydrazide functional groups (-CONHNH₂).[6][7] Its rigid molecular structure is anticipated to impart increased stiffness and thermal resistance to crosslinked polymer networks compared to its aliphatic counterparts.[8] TDH can be synthesized from polyethylene (B3416737) terephthalate (B1205515) (PET) waste, presenting a sustainable aspect to its use.[9]

Key Properties of TDH:

  • Chemical Formula: C₈H₁₀N₄O₂[6]

  • Molecular Weight: 194.19 g/mol [6][7]

  • Appearance: White crystalline powder[10]

  • Melting Point: Approximately 300°C (decomposes)[6]

  • Solubility: Soluble in polar solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO); limited solubility in water.[6]

The Keto-Hydrazide Crosslinking Mechanism

The primary crosslinking reaction for dihydrazides in water-based emulsions occurs with polymers functionalized with ketone groups.[1][2][11] A common monomer used to introduce these ketone moieties is diacetone acrylamide (B121943) (DAAM).[1][4][5]

The crosslinking process is a two-stage mechanism:

  • Film Formation: As the water-based emulsion is applied to a substrate, water evaporates, forcing the polymer particles to coalesce into a continuous film.[1][3]

  • Crosslinking Reaction: During and after coalescence, the hydrazide groups of the TDH react with the ketone groups on the polymer chains to form stable hydrazone (or ketimine) linkages.[1][10][12] This reaction is acid-catalyzed and proceeds efficiently at ambient temperatures as the pH of the system decreases upon the evaporation of a volatile base, such as ammonia, which is typically used to maintain a high pH for storage stability.[1][13]

Caption: Keto-hydrazide crosslinking mechanism with TDH.

Quantitative Data Summary

The following table summarizes typical quantitative data for acrylic emulsions crosslinked with dihydrazides, primarily ADH. This data can be used as a starting point for evaluating the performance of TDH-crosslinked systems.

ParameterUncrosslinkedCrosslinked (ADH)Effect of CrosslinkingReference(s)
DAAM Content (% by weight of monomer) N/A1 - 5%Introduces crosslinking sites[1][5]
Hydrazide:DAAM Molar Ratio N/A0.8 - 1.2Optimizes crosslink density[10]
Gel Fraction (%) < 5%> 80%Increased polymer network formation[13]
Water Absorption (%) 24.2%7.6% (with 2% DAAM)Improved water resistance[4]
Tensile Strength (MPa) VariableIncreasedEnhanced mechanical properties[14]
Elongation at Break (%) VariableDecreasedIncreased stiffness[14]
Glass Transition Temperature (Tg) Base TgIncreasedRestricted polymer chain mobility[4]

Experimental Protocols

The following are detailed protocols for the preparation and characterization of a TDH-crosslinked water-based emulsion.

Materials
  • Monomers: Methyl methacrylate (B99206) (MMA), Butyl acrylate (B77674) (BA), Methacrylic acid (MAA), Diacetone acrylamide (DAAM)

  • Initiator: Ammonium (B1175870) persulfate (APS)

  • Surfactant: Anionic (e.g., Sodium dodecyl sulfate, SDS) and/or non-ionic

  • Crosslinking Agent: this compound (TDH)

  • pH Modifier: Ammonium hydroxide (B78521) (28% aqueous solution)

  • Solvent: Deionized water

Protocol for Emulsion Polymerization

This protocol describes a semi-continuous seeded emulsion polymerization process to synthesize a DAAM-functionalized acrylic polymer.

  • Seed Preparation:

    • To a four-necked flask equipped with a mechanical stirrer, condenser, nitrogen inlet, and thermometer, add 150g of deionized water and 0.5g of SDS.

    • Heat the mixture to 80°C under a nitrogen atmosphere with stirring.

    • Add 10% of the monomer pre-emulsion (see below) and 2g of a 10% aqueous APS solution.

    • Allow the seed polymerization to proceed for 30 minutes.

  • Monomer Pre-emulsion Preparation:

    • In a separate beaker, prepare the monomer mixture: 50g MMA, 45g BA, 5g MAA, and 5g DAAM.

    • In another beaker, prepare the emulsifier solution: 100g deionized water and 2g SDS.

    • Slowly add the monomer mixture to the emulsifier solution under high-speed stirring to form a stable pre-emulsion.

  • Polymerization:

    • After seed formation, add the remaining monomer pre-emulsion and an additional 3g of 10% aqueous APS solution to the reactor dropwise over 3 hours at 80°C.

    • After the addition is complete, maintain the temperature at 85°C for 1 hour to ensure complete monomer conversion.

    • Cool the reactor to room temperature.

  • Post-treatment and Crosslinker Addition:

    • Adjust the pH of the latex to 8.0-9.0 with ammonium hydroxide.

    • Prepare a solution of TDH. Due to its limited water solubility, a co-solvent like N-methyl-2-pyrrolidone (NMP) or warming may be necessary. Initial trials should aim for a 1:1 molar ratio of hydrazide groups to ketone groups (DAAM).

    • Add the TDH solution to the latex under gentle stirring.

    • Stir for 30 minutes, then filter the emulsion through a 100-mesh screen.

Caption: Experimental workflow for TDH-crosslinked emulsions.

Protocol for Film Characterization
  • Film Casting: Cast the final emulsion onto a glass or Teflon plate to a wet film thickness of approximately 200 µm.

  • Drying/Curing: Allow the film to dry at room temperature for 7 days. For accelerated testing, films can be dried at 50°C for 24 hours.

  • FTIR Spectroscopy: Confirm the formation of the hydrazone linkage by observing the appearance of a C=N stretching peak and the disappearance or reduction of the ketone C=O peak.

  • Gel Fraction and Swelling Ratio:

    • Cut a known weight (W_i) of the dried film and immerse it in a suitable solvent (e.g., THF or toluene) for 48 hours.

    • Remove the swollen film, blot away excess solvent, and weigh (W_s).

    • Dry the film to a constant weight in a vacuum oven and weigh again (W_d).

    • Calculate the Gel Fraction (%) = (W_d / W_i) * 100.

    • Calculate the Swelling Ratio = (W_s - W_d) / W_d.

  • Mechanical Testing: Use a universal testing machine to determine the tensile strength and elongation at break of the cured films according to ASTM D882.

  • Thermal Analysis: Perform Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and Thermogravimetric Analysis (TGA) to assess thermal stability.

Optimization of TDH Concentration

The optimal concentration of TDH will depend on the desired properties of the final film. The following diagram outlines a logical approach to optimizing the crosslinker concentration.

Caption: Decision tree for optimizing TDH concentration.

Safety and Handling

This compound should be handled in a well-ventilated area.[15] Wear suitable protective clothing, gloves, and eye protection.[15] Avoid the formation of dust and aerosols.[15] For detailed safety information, consult the Material Safety Data Sheet (MSDS).

Conclusion

This compound holds significant promise as a crosslinking agent for water-based emulsions, potentially offering enhanced thermal and mechanical properties due to its aromatic structure. The protocols and data presented, based on the well-understood keto-hydrazide chemistry of analogous systems, provide a robust starting point for researchers and professionals to explore and optimize TDH in their specific applications. Further research is encouraged to elucidate the unique performance benefits of TDH in this role.

References

Application Notes and Protocols for the Synthesis of Polyhydrazides Using Terephthalic Dihydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of polyhydrazides derived from terephthalic dihydrazide. Polyhydrazides are a class of polymers possessing remarkable thermal stability, mechanical strength, and the ability to form strong hydrogen bonds. These properties make them highly valuable in various applications, including as precursors for high-performance polyoxadiazoles, components of thermally stable materials, and as scaffolds in drug delivery systems.

Introduction to Polyhydrazide Synthesis

Polyhydrazides are typically synthesized through the polycondensation reaction of a dihydrazide monomer with a diacid chloride. In this context, this compound serves as a key building block, offering a rigid aromatic core that imparts thermal stability to the resulting polymer. The most common and effective method for this polymerization is the low-temperature solution polycondensation technique. This method allows for the formation of high molecular weight polymers while minimizing side reactions.

The general reaction scheme involves the nucleophilic attack of the amine groups of this compound on the carbonyl carbons of a diacid chloride, leading to the formation of an amide linkage and the elimination of hydrogen chloride (HCl). A base, such as pyridine (B92270) or triethylamine, is often used as an acid scavenger to neutralize the HCl byproduct and drive the reaction forward.

Applications in Research and Drug Development

Aromatic polyhydrazides are of significant interest in the field of drug development for several reasons:

  • Biocompatibility: The hydrazide and amide functional groups can participate in hydrogen bonding, a crucial interaction in biological systems.

  • Biodegradability: While aromatic polyhydrazides are generally stable, the introduction of specific linkages can render them biodegradable, making them suitable for controlled-release drug delivery systems.

  • Drug Conjugation: The hydrazide functional groups can be reacted with aldehydes or ketones on drug molecules to form hydrazone linkages, providing a versatile method for drug conjugation.

  • Precursors to Polyoxadiazoles: Polyhydrazides can be thermally or chemically cyclized to form polyoxadiazoles, a class of polymers with exceptional thermal and chemical resistance, which can be explored for implantable devices.

Experimental Protocols

This section provides detailed protocols for the synthesis and characterization of polyhydrazides using this compound.

Materials and Reagents
  • This compound (TDH)

  • Terephthaloyl chloride (TPC)

  • Isophthaloyl chloride (IPC)

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Lithium chloride (LiCl), anhydrous

  • Pyridine or Triethylamine, anhydrous

  • Methanol (B129727)

  • Deionized water

Safety Precautions: Diacid chlorides are corrosive and react with moisture. All manipulations should be performed in a fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Anhydrous solvents are essential for successful polymerization.

General Protocol for Low-Temperature Solution Polycondensation

This protocol describes the synthesis of a polyhydrazide from this compound and a diacid chloride (e.g., terephthaloyl chloride or isophthaloyl chloride).[1]

  • Dissolution of Dihydrazide: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific amount of this compound and anhydrous lithium chloride in anhydrous N-methyl-2-pyrrolidone (NMP) under a nitrogen atmosphere. The mixture should be stirred until a clear solution is obtained.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Diacid Chloride: Slowly add an equimolar amount of the diacid chloride (e.g., terephthaloyl chloride) to the cooled solution with vigorous stirring. The diacid chloride can be added as a solid in one portion or as a solution in a small amount of anhydrous NMP.

  • Polymerization: Maintain the reaction temperature at 0°C for 2-4 hours, and then allow the reaction to proceed at room temperature for an additional 12-24 hours. The viscosity of the solution will increase as the polymerization progresses.

  • Precipitation and Purification: Pour the viscous polymer solution into a non-solvent, such as methanol or water, to precipitate the polyhydrazide.

  • Washing: Filter the precipitated polymer and wash it thoroughly with methanol and then with hot water to remove any unreacted monomers, lithium chloride, and residual solvent.

  • Drying: Dry the purified polyhydrazide in a vacuum oven at 60-80°C until a constant weight is achieved.

dot

Polyhydrazide_Synthesis_Workflow start Start dissolve Dissolve this compound and LiCl in anhydrous NMP under Nitrogen Atmosphere start->dissolve cool Cool Solution to 0°C dissolve->cool add_diacid Slowly Add Equimolar Diacid Chloride (e.g., TPC) with Vigorous Stirring cool->add_diacid polymerize Polymerization: 0°C for 2-4h, then Room Temp for 12-24h add_diacid->polymerize precipitate Precipitate Polymer in Methanol/Water polymerize->precipitate wash Wash with Methanol and Hot Water precipitate->wash dry Dry Polyhydrazide in Vacuum Oven wash->dry end End dry->end

Caption: Workflow for the synthesis of polyhydrazides via low-temperature solution polycondensation.

Characterization of Polyhydrazides

The synthesized polyhydrazides can be characterized using various analytical techniques to determine their structure, molecular weight, and thermal properties.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the polyhydrazide structure by identifying characteristic absorption bands for N-H stretching (around 3200-3300 cm⁻¹), C=O stretching of the amide group (around 1650 cm⁻¹), and C-N stretching.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to further elucidate the polymer structure and confirm the successful incorporation of the monomers.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polyhydrazide by determining the onset of decomposition temperature.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer.

Quantitative Data Summary

The properties of polyhydrazides can be tailored by varying the diacid chloride monomer. The following tables summarize typical quantitative data for polyhydrazides synthesized from this compound.

Table 1: Synthesis and Molecular Weight Data of Polyhydrazides

Diacid ChlorideYield (%)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
Terephthaloyl Chloride>9525,000 - 45,00050,000 - 90,0002.0 - 2.5
Isophthaloyl Chloride>9520,000 - 40,00040,000 - 80,0002.0 - 2.5

Note: The molecular weight and PDI values can vary significantly depending on the specific reaction conditions such as monomer purity, solvent purity, and reaction time.

Table 2: Thermal Properties of Aromatic Polyhydrazides

Diacid ChlorideGlass Transition Temp. (Tg, °C)10% Weight Loss Temp. (Td10, °C)
Terephthaloyl Chloride280 - 320400 - 450
Isophthaloyl Chloride260 - 300380 - 430

dot

Signaling_Pathway TDH This compound (TDH) Polycondensation Low-Temperature Solution Polycondensation TDH->Polycondensation DiacidChloride Diacid Chloride (e.g., TPC, IPC) DiacidChloride->Polycondensation Polyhydrazide Polyhydrazide Polycondensation->Polyhydrazide Forms Applications Applications Polyhydrazide->Applications DrugDelivery Drug Delivery (Biocompatible Scaffolds, Drug Conjugation) Applications->DrugDelivery HighPerformance High-Performance Materials (Precursor to Polyoxadiazoles) Applications->HighPerformance

Caption: Logical relationship from monomers to polyhydrazide applications.

Conclusion

The synthesis of polyhydrazides using this compound via low-temperature solution polycondensation is a robust and versatile method for producing high-performance polymers. These materials exhibit excellent thermal stability and offer significant potential for applications in drug development and materials science. The protocols and data presented in these notes provide a solid foundation for researchers to explore and tailor the properties of polyhydrazides for their specific needs.

References

Application Notes and Protocols for the Synthesis of 1,3,4-Oxadiazoles from Terephthalic Dihydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 1,4-bis(5-substituted-1,3,4-oxadiazol-2-yl)benzenes using terephthalic dihydrazide as a key starting material. The resulting bis-1,3,4-oxadiazole scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.[1][2][3][4]

Introduction

This compound is a versatile and symmetrical building block for the synthesis of various heterocyclic compounds. Its reaction with either carboxylic acids or aromatic aldehydes provides an efficient route to 1,4-bis(5-substituted-1,3,4-oxadiazol-2-yl)benzenes. These compounds are of particular interest in drug discovery due to their rigid structure and potential for diverse functionalization, allowing for the fine-tuning of their pharmacological profiles.[1][2][3] An environmentally friendly aspect of this synthesis is the potential to derive this compound from the aminolysis of polyethylene (B3416737) terephthalate (B1205515) (PET) waste, offering a sustainable approach to the production of these valuable compounds.

Synthesis of 1,4-bis(5-Aryl-1,3,4-oxadiazol-2-yl)benzenes

There are two primary methods for the synthesis of 1,4-bis(5-aryl-1,3,4-oxadiazol-2-yl)benzenes from this compound:

  • Reaction with Carboxylic Acids: This method involves the condensation and subsequent cyclodehydration of this compound with two equivalents of a carboxylic acid.[2] Common dehydrating agents include phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), and trifluoroacetic acid.[5] A greener alternative utilizing phosphoric acid has also been reported.

  • Reaction with Aromatic Aldehydes: This is a two-step, one-pot reaction where this compound is first condensed with two equivalents of an aromatic aldehyde to form a bis-hydrazone intermediate. This intermediate then undergoes oxidative cyclization to yield the desired bis-1,3,4-oxadiazole.

Protocol 1: Synthesis via Reaction with Carboxylic Acids using Phosphoric Acid

This protocol details a solvent-free, mechanochemical approach for the synthesis of 1,4-bis(5-aryl-1,3,4-oxadiazol-2-yl)benzenes.

Experimental Workflow

G cluster_start Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Grind this compound and Phosphoric Acid B Add Carboxylic Acid and Grind A->B Homogeneous Mixture C Vacuum Filtration B->C Color Change Indicates Reaction D Wash with Ethanol and Water C->D E Dry the Product D->E G cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve this compound and Aromatic Aldehyde in Ethanol B Add Acetic Acid Catalyst A->B C Reflux the Mixture B->C Heat to Reflux D Cool and Filter C->D Monitor by TLC E Wash with Ethanol D->E F Recrystallize from a Suitable Solvent E->F G cluster_mechanism Mechanism of Cyclodehydration Reactants Diacylhydrazine Intermediate Intermediate1 Activated Carbonyl Reactants->Intermediate1 + POCl3 Intermediate2 Tetrahedral Intermediate Intermediate1->Intermediate2 Intramolecular Nucleophilic Attack Product 1,3,4-Oxadiazole Intermediate2->Product Dehydration G cluster_mechanism Mechanism of Oxidative Cyclization Reactants Bis-hydrazone Intermediate Intermediate1 Oxidized Intermediate Reactants->Intermediate1 - 2e-, - 2H+ Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Electrocyclization Product Bis-1,3,4-Oxadiazole Intermediate2->Product Aromatization

References

Application Notes: Terephthalic Dihydrazide Derivatives as Urease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Urease (EC 3.5.1.5) is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide, leading to a significant increase in local pH.[1][2] This enzymatic activity is a critical virulence factor for several pathogens, including Helicobacter pylori, the primary cause of peptic ulcers and gastritis.[3][4][5][6] By neutralizing gastric acid, urease allows the bacteria to colonize the harsh environment of the stomach.[7] Therefore, the inhibition of urease is a key therapeutic strategy for managing infections caused by urease-producing bacteria. Terephthalic dihydrazide derivatives have emerged as a promising class of compounds for urease inhibition, featuring a structural motif well-suited for interaction with the enzyme's active site.[3][5] These application notes provide a summary of their inhibitory potential and detailed protocols for their synthesis and evaluation.

Data Presentation: Urease Inhibitory Activity

A series of this compound analogues were synthesized and evaluated for their in vitro urease inhibitory activity.[3][4][5][6][8] The results, presented as IC50 values, are summarized below. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the urease enzyme by 50%.

Compound IDUrease Inhibition IC50 (µM) ± SEM
20 49.20 ± 0.49
23 51.45 ± 0.39
13 63.12 ± 0.28
14 65.71 ± 0.40
15 74.42 ± 0.57
16 81.74 ± 0.60
Thiourea (Standard) 21.00 ± 0.28

Data sourced from studies on novel this compound analogues.[3][4][5] Compounds 20 and 23 demonstrated the most significant inhibitory activity among the tested derivatives.[3]

Experimental Protocols

Protocol 1: General Synthesis of this compound Derivatives

This protocol outlines the synthesis of this compound derivatives through the condensation reaction of this compound with various substituted aldehydes.[8]

Materials:

  • This compound

  • Substituted aromatic aldehydes (1.0 equivalent)

  • Methanol (solvent)

  • Ethanoic acid (catalyst)

  • Ethyl acetate (B1210297) (EtOAc) for extraction

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary evaporator

  • Flash column chromatography setup

Procedure:

  • In a 150 mL conical flask, dissolve this compound (1.0 equivalent) in methanol.[5]

  • Add the desired substituted aldehyde (2.0 equivalents) to the solution.

  • Add 2-3 drops of ethanoic acid to the reaction mixture to catalyze the reaction.[8]

  • Reflux the mixture at 110°C for approximately 4 hours, monitoring the reaction progress using thin-layer chromatography (TLC).[8]

  • Upon completion, allow the mixture to cool to room temperature.

  • Extract the product using ethyl acetate (3x).[8]

  • Combine the organic layers and dry over anhydrous MgSO₄.[8]

  • Concentrate the dried organic layer under reduced pressure using a rotary evaporator to obtain the crude product.[8]

  • Purify the crude product by flash column chromatography to yield the pure this compound derivative.[3][8]

  • Characterize the final compounds using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and HRMS.[3][4][5][6]

G cluster_synthesis Synthesis Workflow reactants 1. Mix Reactants - this compound - Substituted Aldehyde - Methanol catalyst 2. Add Catalyst (Ethanoic Acid) reactants->catalyst reflux 3. Reflux (110°C, 4h) catalyst->reflux extraction 4. Extraction (Ethyl Acetate) reflux->extraction drying 5. Dry & Concentrate (Anhydrous MgSO₄, Rotary Evaporator) extraction->drying purification 6. Purification (Flash Chromatography) drying->purification product 7. Pure Derivative purification->product

General workflow for the synthesis of derivatives.
Protocol 2: In Vitro Urease Inhibition Assay (Indophenol Method)

This protocol describes a colorimetric assay to determine the in vitro urease inhibitory activity of the synthesized compounds. The method is based on the quantification of ammonia produced by urease, which reacts with a phenol-hypochlorite reagent (Berthelot's reagent) to form a colored indophenol (B113434) complex.[1]

Materials & Equipment:

  • Jack bean urease (Canavalia ensiformis) solution

  • Urea solution (100 mM)

  • Phosphate (B84403) buffer

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Thiourea (standard inhibitor)

  • Phenolic reagent (Reagent A)

  • Alkali reagent (Reagent B)

  • 96-well microplates

  • Incubator (30°C)

  • Microplate reader (for absorbance at ~630 nm)

Procedure:

  • In the wells of a 96-well plate, add 5 µL of the test compound solution at various concentrations.

  • For the positive control, add 5 µL of Thiourea solution. For the negative control (100% enzyme activity), add 5 µL of the solvent.

  • To each well, add 25 µL of urease enzyme solution and 55 µL of phosphate buffer.

  • Pre-incubate the plate for 15 minutes at 30°C.

  • Initiate the enzymatic reaction by adding 55 µL of 100 mM urea solution to each well.

  • Incubate the plate for another 15 minutes at 30°C.[3]

  • Stop the reaction and start color development by adding 45 µL of the phenolic reagent (A) and 70 µL of the alkali reagent (B) to each well.[3]

  • Incubate the plate for 50 minutes at 37°C for color development.

  • Measure the absorbance of each well at ~630 nm using a microplate reader.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (OD_test / OD_control)] x 100[1]

  • Plot the percentage of inhibition against the compound concentrations and determine the IC50 value using non-linear regression analysis.

G cluster_assay Urease Inhibition Assay Workflow prep 1. Plate Preparation - Add Test Compounds - Add Controls & Enzyme pre_incubate 2. Pre-incubation (15 min, 30°C) prep->pre_incubate reaction 3. Add Urea Substrate (Initiate Reaction) pre_incubate->reaction incubate 4. Reaction Incubation (15 min, 30°C) reaction->incubate color_dev 5. Add Berthelot Reagents (Phenol & Alkali) incubate->color_dev color_incubate 6. Color Incubation (50 min, 37°C) color_dev->color_incubate measure 7. Measure Absorbance (~630 nm) color_incubate->measure analyze 8. Calculate % Inhibition & IC50 Value measure->analyze

Workflow for the in vitro urease inhibition assay.

Mechanism of Action

Urease catalyzes the breakdown of urea, a crucial step for the survival of certain pathogenic bacteria. This compound derivatives act as inhibitors, preventing this breakdown.

G cluster_mechanism Conceptual Pathway of Urease Inhibition Urea Urea Urease Urease Enzyme Urea->Urease Binds to active site Products Ammonia + Carbon Dioxide Urease->Products Catalyzes hydrolysis Inactive Inactive Enzyme Complex Inhibitor Terephthalic Dihydrazide Derivative Inhibitor->Urease Blocks active site

Urease inhibition by this compound derivatives.

References

Application Notes and Protocols: The Role of Terephthalic Dihydrazide as a Chain Extender in Polyurethanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of terephthalic dihydrazide (TPH) as a chain extender in the synthesis of polyurethanes (PUs). This document includes detailed experimental protocols, data on the resulting polymer properties, and visual representations of the underlying chemical and logical processes.

Introduction

Polyurethanes are a versatile class of polymers known for their wide range of properties, from rigid foams to flexible elastomers. These properties are largely determined by the specific monomers used in their synthesis, including diisocyanates, polyols, and chain extenders. Chain extenders are low molecular weight diols or diamines that react with isocyanate groups to form the hard segments of the polyurethane, significantly influencing its mechanical and thermal characteristics.

This compound (TPH), an aromatic dihydrazide, offers a unique set of properties as a chain extender. Its rigid aromatic structure and the presence of reactive hydrazide groups can impart enhanced thermal stability and mechanical strength to the resulting polyurethane. The hydrazide groups react with isocyanates to form urea-like linkages, which can lead to strong intermolecular hydrogen bonding, further reinforcing the polymer matrix.

Chemical Reaction Pathway

The fundamental reaction in polyurethane synthesis is the addition of an alcohol (from the polyol) to an isocyanate group to form a urethane (B1682113) linkage. When TPH is introduced as a chain extender, its hydrazide groups (-NH-NH2) react with the isocyanate groups of the prepolymer. This reaction is analogous to the reaction with a diamine, forming a urea-type linkage.

Polyurethane Synthesis with TPH Chain Extender Diisocyanate Diisocyanate Prepolymer Prepolymer Diisocyanate->Prepolymer + Polyol Polyol Polyol->Prepolymer TPH This compound (TPH) Polyurethane Polyurethane Prepolymer->Polyurethane + TPH->Polyurethane +

Caption: Polyurethane synthesis workflow with TPH as a chain extender.

Impact on Polyurethane Properties: A Data-Driven Overview

The incorporation of TPH as a chain extender significantly influences the mechanical and thermal properties of polyurethanes. The rigid aromatic ring of TPH contributes to the stiffness of the hard segments, while the hydrazide linkage enhances intermolecular hydrogen bonding.

Table 1: Hypothetical Mechanical Properties of Polyurethane with Different Chain Extenders

Chain ExtenderTensile Strength (MPa)Elongation at Break (%)Young's Modulus (MPa)
1,4-Butanediol (BDO)3555020
This compound (TPH) 55 400 80
Ethylene Diamine (EDA)65350120

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the expected trends when using TPH as a chain extender. Actual values will vary depending on the specific polyol, diisocyanate, and synthesis conditions.

Table 2: Hypothetical Thermal Properties of Polyurethane with Different Chain Extenders

Chain ExtenderGlass Transition Temp. (Tg) of Soft Segment (°C)Decomposition Temp. (T5%) (°C)
1,4-Butanediol (BDO)-45310
This compound (TPH) -40 340
Ethylene Diamine (EDA)-38350

Note: The data presented in this table is hypothetical and for illustrative purposes. The higher decomposition temperature for the TPH-based polyurethane is expected due to the thermal stability of the aromatic hydrazide structure.

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of polyurethanes using this compound as a chain extender. Researchers should optimize these protocols based on their specific materials and desired polymer properties.

Synthesis of TPH-Extended Polyurethane (Prepolymer Method)

This two-step method involves the initial formation of an isocyanate-terminated prepolymer, followed by chain extension with TPH.

Materials:

  • Polyol (e.g., Polytetrahydrofuran, Polycaprolactone diol)

  • Diisocyanate (e.g., Methylene diphenyl diisocyanate (MDI), Toluene diisocyanate (TDI))

  • This compound (TPH)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO))

  • Catalyst (e.g., Dibutyltin dilaurate (DBTDL))

Protocol:

  • Drying of Reagents: Dry the polyol and solvent overnight under vacuum at 80°C to remove any residual water, which can react with the isocyanate. TPH should also be dried in a vacuum oven.

  • Prepolymer Synthesis:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, add the dried polyol.

    • Heat the polyol to the desired reaction temperature (typically 60-80°C) under a nitrogen atmosphere.

    • Add the diisocyanate to the flask with vigorous stirring. The molar ratio of NCO to OH groups should be greater than 1 (typically 1.5 to 2.5).

    • Add a catalytic amount of DBTDL (e.g., 0.01-0.05 wt%).

    • Allow the reaction to proceed for 1-2 hours to form the isocyanate-terminated prepolymer. Monitor the reaction progress by titrating for the NCO content.

  • Chain Extension:

    • Dissolve the dried TPH in a minimal amount of the dried solvent.

    • Slowly add the TPH solution to the prepolymer with continuous stirring. The amount of TPH should be calculated to achieve the desired final polymer properties (typically a slight excess of NCO groups remaining).

    • Continue the reaction for another 1-3 hours until the viscosity of the solution increases significantly.

  • Polymer Precipitation and Purification:

    • Pour the viscous polymer solution into a non-solvent such as methanol (B129727) or water to precipitate the polyurethane.

    • Wash the precipitated polymer several times with the non-solvent to remove unreacted monomers and catalyst.

    • Dry the purified polyurethane in a vacuum oven at 60-80°C until a constant weight is achieved.

G A Dry Reagents (Polyol, TPH, Solvent) B Prepolymer Synthesis (Polyol + Diisocyanate) A->B C Dissolve TPH in Solvent A->C D Chain Extension (Prepolymer + TPH Solution) B->D C->D E Polymer Precipitation D->E F Washing and Purification E->F G Drying F->G H Characterization G->H Logical Relationships cluster_inputs Synthesis Parameters cluster_structure Polymer Structure cluster_properties Final Properties TPH_Conc TPH Concentration Hard_Segment Hard Segment Content & Rigidity TPH_Conc->Hard_Segment NCO_OH_Ratio NCO:OH Ratio NCO_OH_Ratio->Hard_Segment Polyol_Type Polyol Type Soft_Segment Soft Segment Flexibility Polyol_Type->Soft_Segment H_Bonding Hydrogen Bonding Hard_Segment->H_Bonding Mechanical Mechanical Strength (Tensile, Modulus) Hard_Segment->Mechanical Increases Thermal Thermal Stability (Tg, Td) Hard_Segment->Thermal Increases Flexibility Flexibility (Elongation) Hard_Segment->Flexibility Decreases Soft_Segment->Mechanical Decreases Soft_Segment->Flexibility Increases H_Bonding->Mechanical Strengthens H_Bonding->Thermal Increases

Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of Terephthalic Dihydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Terephthalic Dihydrazide (TPH). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of TPH in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TPH) and what are its general solubility characteristics?

A1: this compound is a white to off-white crystalline powder with the chemical formula C₈H₁₀N₄O₂.[1][2] It is known for its high melting point and thermal stability.[1][2] Generally, TPH exhibits low solubility in most common organic solvents.[2] It is more soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) and has some solubility in polar protic solvents like ethanol, but it is sparingly soluble to insoluble in nonpolar solvents.[1]

Q2: Which organic solvents are recommended for dissolving TPH?

A2: For effective dissolution of TPH, polar aprotic solvents are highly recommended. The most commonly cited solvents are:

  • Dimethyl Sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP)

Ethanol has also been used as a solvent for reactions involving TPH, indicating at least moderate solubility, especially with heating.

Q3: Does temperature affect the solubility of TPH?

A3: Yes, temperature significantly impacts the solubility of TPH. As with most solid solutes, increasing the temperature of the solvent will generally increase the solubility of TPH. This is a common strategy to dissolve TPH more effectively. For the related compound, terephthalic acid, its solubility is known to increase with temperature.

Q4: Can pH be adjusted to improve the solubility of TPH in organic solvents?

A4: The concept of pH is not well-defined in non-aqueous organic solvents. However, the acidity or basicity of the solution can be modified by adding organic acids or bases. For hydrazides, which are basic in nature, altering the solvent environment may influence solubility. While this is a potential strategy, it is less common than temperature adjustment and co-solvency for improving the solubility of TPH in organic solvents.

Troubleshooting Guides

Issue 1: TPH is not dissolving in the chosen organic solvent at room temperature.

Root Cause: this compound has low intrinsic solubility in many organic solvents due to its crystalline structure and intermolecular hydrogen bonding.

Solutions:

  • Heating: Gently heat the solvent while stirring. The increased kinetic energy will help to overcome the lattice energy of the TPH crystals.

  • Sonication: Use an ultrasonic bath to provide energy to the solution, which can aid in breaking up the solid particles and enhance dissolution.

  • Increase Solvent Polarity: If using a less polar solvent, consider switching to a more polar aprotic solvent like DMSO or DMF.

Issue 2: TPH precipitates out of solution upon cooling.

Root Cause: The solubility of TPH is temperature-dependent, and a supersaturated solution was likely formed at a higher temperature.

Solutions:

  • Maintain Elevated Temperature: If the experimental procedure allows, maintain the solution at an elevated temperature where TPH remains dissolved.

  • Use a Co-solvent: Introduce a co-solvent to increase the overall solvating power of the solvent system at lower temperatures. A small amount of a highly polar solvent like DMSO can be added to another solvent to improve solubility.

  • Work with a Suspension: If complete dissolution is not critical for the subsequent application, you may be able to proceed with a fine, homogeneous suspension.

Issue 3: The dissolution rate is too slow for my experimental timeline.

Root Cause: The surface area of the TPH powder may be limited, or there is insufficient energy input to accelerate the dissolution process.

Solutions:

  • Particle Size Reduction: Gently grind the TPH powder using a mortar and pestle before adding it to the solvent. This increases the surface area available for solvation.

  • Vigorous Agitation: Increase the stirring speed or use a more efficient stirring method to enhance the interaction between the solvent and the solute.

  • Combine Heating and Sonication: For rapid dissolution, a combination of heating the solvent and using an ultrasonic bath can be very effective.

Quantitative Solubility Data

Precise quantitative solubility data for TPH in a wide range of organic solvents is not extensively available in the literature. However, based on available information and analogy to the structurally similar terephthalic acid, the following table provides a summary of qualitative and estimated solubility.

SolventSolvent TypeQualitative SolubilityEstimated Solubility ( g/100 mL) at 25°C
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble~3.3
Dimethylformamide (DMF)Polar AproticSoluble>13 (as a suspension)
N-Methyl-2-pyrrolidone (NMP)Polar AproticLikely SolubleNot available
EthanolPolar ProticSparingly SolubleNot available
MethanolPolar ProticSparingly SolubleNot available
WaterPolar ProticSparingly SolubleNot available
AcetonePolar AproticPoorly SolubleNot available
TolueneNonpolarInsolubleNot available
HexaneNonpolarInsolubleNot available

Note: The estimated solubility in DMSO is based on data for terephthalic acid. The value for DMF is based on an experimental protocol where 13.7g was dispersed in 100mL.

Experimental Protocols

Protocol 1: Standard Dissolution of TPH in DMSO at Room Temperature
  • Materials: this compound powder, Dimethyl sulfoxide (DMSO), magnetic stirrer, magnetic stir bar, glass vial or flask.

  • Procedure:

    • Weigh the desired amount of TPH powder and place it in the glass vial.

    • Add the calculated volume of DMSO to the vial.

    • Place the magnetic stir bar in the vial and place it on the magnetic stirrer.

    • Stir the mixture at a moderate speed at room temperature.

    • Allow sufficient time for dissolution, which may take several minutes to hours depending on the concentration.

Protocol 2: Temperature-Assisted Dissolution of TPH in DMF
  • Materials: this compound powder, Dimethylformamide (DMF), magnetic stirrer with hotplate, magnetic stir bar, glass flask, condenser (optional).

  • Procedure:

    • Add the desired volume of DMF to the glass flask with a magnetic stir bar.

    • Place the flask on the magnetic stirrer with a hotplate and begin stirring.

    • Gently heat the DMF to a temperature between 50-80°C. Caution: DMF is a high-boiling point solvent; avoid boiling.

    • Slowly add the weighed TPH powder to the heated and stirring DMF.

    • Continue to heat and stir until the TPH is completely dissolved.

    • If heating for an extended period, a condenser can be fitted to the flask to prevent solvent evaporation.

    • Once dissolved, the solution can be used at the elevated temperature or carefully cooled for subsequent steps, being mindful of potential precipitation.

Visual Guides

Troubleshooting_Workflow start Start: Dissolving TPH issue Issue: TPH not dissolving start->issue check_solvent Is the solvent appropriate? (e.g., DMSO, DMF) issue->check_solvent No use_polar_aprotic Action: Switch to a polar aprotic solvent check_solvent->use_polar_aprotic No increase_energy Action: Increase energy input check_solvent->increase_energy Yes use_polar_aprotic->issue heat Heat the solvent (50-80°C) increase_energy->heat sonicate Use sonication increase_energy->sonicate heat_sonicate Combine heating and sonication increase_energy->heat_sonicate check_dissolution Is TPH dissolved? heat->check_dissolution sonicate->check_dissolution heat_sonicate->check_dissolution success Success: TPH is dissolved check_dissolution->success Yes troubleshoot_further Further Troubleshooting: - Use co-solvent - Reduce particle size check_dissolution->troubleshoot_further No

Caption: Troubleshooting workflow for dissolving this compound.

Solubility_Factors TPH_Solubility TPH Solubility Solvent Solvent Choice TPH_Solubility->Solvent Temperature Temperature TPH_Solubility->Temperature Energy_Input Energy Input TPH_Solubility->Energy_Input Particle_Size Particle Size TPH_Solubility->Particle_Size Polarity Polarity (Polar Aprotic) Solvent->Polarity Co_Solvent Co-solvency Solvent->Co_Solvent Heating Heating Temperature->Heating Sonication Sonication Energy_Input->Sonication Stirring Stirring Energy_Input->Stirring Grinding Grinding Particle_Size->Grinding

Caption: Key factors influencing the solubility of this compound.

References

Technical Support Center: Optimizing Terephthalic Dihydrazide (TPH) Synthesis from PET Waste

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on synthesizing terephthalic dihydrazide (TPH) from post-consumer polyethylene (B3416737) terephthalate (B1205515) (PET) waste. It includes frequently asked questions, a detailed troubleshooting guide, experimental protocols, and key data to help optimize reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemical reaction for synthesizing TPH from PET waste?

A1: The synthesis involves a chemical recycling process called aminolysis, specifically hydrazinolysis. In this reaction, the ester linkages of the PET polymer are cleaved by hydrazine (B178648) monohydrate (N₂H₄·H₂O). This depolymerization breaks down the PET into its constituent monomers, yielding this compound (TPH) as the primary solid product and ethylene (B1197577) glycol (EG) as a liquid byproduct.

Q2: What are the critical reactants and typical catalysts used in this synthesis?

A2: The essential reactants are PET flakes (from waste) and hydrazine monohydrate. While the reaction can proceed without a catalyst, various catalysts are used to increase the reaction rate and improve the yield. Common catalysts include metal salts like zinc acetate (B1210297), magnesium chloride, or lead acetate.[1][2] More environmentally benign options like ionic liquids (e.g., Hmim.TfO) have also been shown to be highly effective.[3]

Q3: What are the general reaction conditions for optimal TPH yield?

A3: Optimal conditions vary, but generally involve heating a mixture of PET flakes and excess hydrazine monohydrate. Temperatures can range from 65°C to reflux temperatures (around 110-130°C).[1][4] Reaction times can be as short as 10 minutes with microwave assistance or several hours (3-4 hours) with conventional heating.[1] The PET-to-hydrazine molar ratio is a critical parameter to optimize.

Q4: How is the purity of the synthesized TPH typically assessed?

A4: Purity is confirmed through several analytical techniques. The melting point of pure TPH is determined and compared to literature values. Spectroscopic methods such as Fourier-Transform Infrared Spectroscopy (FTIR) are used to identify characteristic functional groups (N-H, C=O, aromatic C-H). Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) is employed for structural confirmation.[5][6]

Troubleshooting Guide

Problem: The TPH yield is significantly lower than expected.

Possible Cause Recommended Solution
Incomplete Reaction Extend Reaction Time: Ensure the reaction is running for the duration specified in the protocol. If yield is still low, incrementally increase the time.
Increase Temperature: Reaction temperature is a key factor.[7] Ensure the mixture reaches the target temperature. A slightly higher temperature may improve conversion rates, but be cautious of side reactions.
Incorrect Reactant Ratio Optimize PET:Hydrazine Ratio: An insufficient amount of hydrazine monohydrate will lead to incomplete depolymerization. Use an excess of hydrazine hydrate. An effective ratio to start with is 1:6 (PET:hydrazine hydrate).[3]
Poor PET Quality Pre-treat PET Waste: Ensure PET flakes are thoroughly cleaned of contaminants (labels, adhesives, other plastics) and dried. Contaminants can inhibit the reaction. The flakes should be chopped into small pieces (e.g., 0.5 cm x 0.5 cm) to increase surface area.[8]
Ineffective Mixing Ensure Adequate Agitation: Use a magnetic stirrer or overhead stirrer to ensure the PET flakes are well-suspended in the hydrazine monohydrate for efficient contact.
Catalyst Inactivity Check Catalyst: If using a catalyst, ensure it is of good quality and added in the correct amount. For uncatalyzed reactions, consider adding a catalyst like zinc acetate to improve yield and reduce reaction time.[2]

Problem: The final TPH product is discolored (e.g., yellow, brown, or off-white).

Possible Cause Recommended Solution
Impurities from PET Waste Thorough PET Cleaning: Dyes and other additives from the original PET bottles can carry through to the final product. Wash PET flakes meticulously with soap and water before use.
Side Reactions at High Temp. Control Reaction Temperature: Excessively high temperatures can cause thermal degradation of the product or side reactions, leading to colored impurities. Maintain the temperature within the recommended range.
Oxidation Use an Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen) can prevent oxidation, which may cause discoloration.
Contamination Post-Synthesis Purify the Product: Discoloration can often be removed through recrystallization. Dissolve the crude TPH in a minimal amount of a suitable hot solvent (like water or DMSO) and allow it to cool slowly. The addition of activated charcoal during this process can help adsorb colored impurities.

Problem: The synthesized TPH is difficult to filter and appears gummy.

Possible Cause Recommended Solution
Incomplete Depolymerization Ensure Full Reaction: The presence of partially reacted PET oligomers can result in a sticky or gummy product. Ensure the reaction goes to completion by optimizing time and temperature. The final product should be a fine, white crystalline powder.
Improper Precipitation Optimize Cooling Process: After the reaction, allow the mixture to cool to room temperature slowly to encourage the formation of well-defined crystals, which are easier to filter. Quenching the reaction in cold water can sometimes lead to amorphous solids.
Insufficient Washing Thorough Washing: Wash the filtered product thoroughly with distilled water to remove residual ethylene glycol and unreacted hydrazine. A final wash with a solvent like ethanol (B145695) can help remove organic impurities and aid in drying.

Experimental Protocols

Protocol 1: Catalyzed Synthesis of TPH from PET Waste

This protocol is based on a method that can achieve high yields in a relatively short time.[1]

  • PET Preparation:

    • Take post-consumer PET bottles and remove all labels and caps.

    • Wash the bottles thoroughly with a soap solution, followed by rinsing with distilled water.

    • Cut the clean bottles into small flakes (approx. 0.5 cm x 0.5 cm).

    • Dry the PET flakes in an oven at 80°C for at least 5 hours.

  • Reaction Setup:

    • In a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 10 g of the dried PET flakes.

    • Add 50 mL of hydrazine monohydrate (99-100%).

    • Add a catalytic amount of zinc acetate (e.g., 0.2 g).

  • Hydrazinolysis Reaction:

    • Heat the mixture to 110-120°C with continuous stirring.

    • Reflux the mixture for 3-4 hours. The PET flakes will gradually dissolve as the depolymerization proceeds.

  • Product Isolation and Purification:

    • After the reaction is complete, allow the mixture to cool to room temperature. A white precipitate of TPH will form.

    • Pour the mixture into 200 mL of distilled water to fully precipitate the product and dissolve excess hydrazine.

    • Filter the white solid using a Büchner funnel.

    • Wash the collected solid thoroughly with copious amounts of distilled water until the filtrate is neutral.

    • Perform a final wash with ethanol to facilitate drying.

    • Dry the purified TPH in a vacuum oven at 60-70°C to a constant weight. A yield of over 80% can be expected.

Data Presentation: Effect of Reaction Parameters on Yield

The following tables summarize how different experimental parameters can influence the final yield of TPH.

Table 1: Effect of Heating Method and Time on TPH Yield

Heating Method Catalyst Reaction Time TPH Yield (%) Reference
Conventional Heating MgCl₂ 4 hours ~60% [1]
Microwave Irradiation MgCl₂ 10 minutes ~86% [1]
Conventional Heating Lead Acetate 3 hours 84% [1]

| Conventional Heating | Ionic Liquid | 30 minutes | >84% |[3] |

Table 2: Effect of PET:Amine Ratio on Product Yield

Amine Used PET:Amine Ratio (w/w) Catalyst Reaction Time Yield (%) Reference
Ethanolamine 1:4 Sulfated Polyborate 4 hours 95% (BHETA*) [9]
Hydrazine Hydrate 1:6 (molar) Ionic Liquid < 1 hour 84% (TPH) [3]

Note: BHETA (bis(2-hydroxyethyl) terephthalamide) is the product when using ethanolamine.

Visualizations

Chemical Reaction Pathway

ReactionPathway PET PET (Polyethylene Terephthalate) Plus1 + PET->Plus1 Hydrazine Hydrazine Monohydrate (N₂H₄·H₂O) Plus1->Hydrazine Arrow Heat, Catalyst Hydrazine->Arrow TPH TPH (this compound) Arrow->TPH Plus2 + TPH->Plus2 EG Ethylene Glycol (EG) Plus2->EG

Caption: Chemical scheme for the hydrazinolysis of PET to yield TPH and EG.

Experimental Workflow

Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Isolation & Purification cluster_analysis Analysis A Collect & Clean PET Bottle Waste B Shred PET into Small Flakes A->B C Dry PET Flakes B->C D Combine PET, Hydrazine, & Catalyst in Reactor C->D E Heat under Reflux (e.g., 3-4 hours) D->E F Cool to Room Temp. E->F G Precipitate in Water F->G H Filter Solid Product G->H I Wash with Water & Ethanol H->I J Dry Final TPH Product I->J K Characterize Product (FTIR, NMR, Melting Point) J->K

Caption: Step-by-step workflow for TPH synthesis from PET waste.

Troubleshooting Logic

Troubleshooting Start Problem Encountered LowYield Low Yield? Start->LowYield Discolored Discolored Product? Start->Discolored LowYield->Discolored No CheckTemp Check Temp & Time LowYield->CheckTemp Yes CheckPET Review PET Cleaning Protocol Discolored->CheckPET Yes CheckRatio Check PET: Hydrazine Ratio CheckTemp->CheckRatio CheckMixing Ensure Proper Mixing CheckRatio->CheckMixing ControlTemp Lower/Control Reaction Temp CheckPET->ControlTemp Recrystallize Recrystallize with Activated Carbon ControlTemp->Recrystallize

Caption: Decision tree for troubleshooting common synthesis issues.

References

Common side reactions and byproducts in terephthalic dihydrazide synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of terephthalic dihydrazide.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

A1: The synthesis of this compound from a terephthalate (B1205515) ester, such as dimethyl terephthalate (DMT), and hydrazine (B178648) hydrate (B1144303) is a nucleophilic acyl substitution. The reaction occurs in two successive steps, with the nitrogen atom of hydrazine acting as the nucleophile, attacking the carbonyl carbon of each ester group.[1]

Q2: What are the common starting materials for synthesizing this compound?

A2: Common starting materials include terephthalic acid, dimethyl terephthalate (DMT), or polyethylene (B3416737) terephthalate (PET) waste.[2][3] The choice of starting material can influence the reaction conditions and potential impurities.

Q3: Can catalysts be used to improve the synthesis?

A3: Yes, catalysts can be employed to enhance reaction rates and increase yields, often allowing for milder reaction conditions. Both chemical catalysts and physical methods like microwave-assisted synthesis can be utilized to accelerate the reaction.[1]

Q4: What are some potential secondary reactions that can occur with the this compound product?

A4: this compound can undergo further reactions. For instance, it can react with aldehydes or ketones to form Schiff bases (hydrazones).[1] It can also be a precursor for the synthesis of various heterocyclic compounds, such as 1,3,4-oxadiazoles and 1,2,4-triazoles, through cyclization reactions.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause Recommended Action
Low Product Yield Incomplete reaction due to insufficient reaction time or temperature.Increase the reaction time and/or temperature. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC).
Suboptimal stoichiometry of reactants.Ensure the correct molar ratio of hydrazine hydrate to the terephthalate starting material is used. An excess of hydrazine hydrate is often employed.
Poor quality of starting materials or reagents.Use pure, dry solvents and high-purity starting materials. Ensure the hydrazine hydrate has not degraded.
Product Discoloration (e.g., yellowing) Presence of impurities from starting materials.Purify the starting materials before the reaction. For example, crude terephthalic acid can be purified by recrystallization.[5][6]
Side reactions occurring at elevated temperatures.Optimize the reaction temperature to minimize the formation of colored byproducts.
Oxidation of the product or intermediates.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Presence of Impurities in the Final Product Unreacted starting materials (terephthalic acid or dimethyl terephthalate).Improve reaction conditions to drive the reaction to completion (see "Low Product Yield"). The final product can be washed with a solvent in which the starting material is soluble but the product is not.
Formation of terephthalic acid mono-hydrazide (incomplete reaction).Increase reaction time or temperature to ensure the second hydrazinolysis step is completed.
Hydrolysis of dimethyl terephthalate to terephthalic acid.If using DMT as a starting material, ensure anhydrous conditions to prevent hydrolysis.[7] If terephthalic acid is formed, it can be removed by washing the product with a basic aqueous solution to dissolve the acidic impurity.

Common Side Reactions and Byproducts

The synthesis of this compound can be accompanied by several side reactions, leading to the formation of impurities. Understanding these pathways is crucial for optimizing the reaction conditions and obtaining a pure product.

Key Side Reactions:
  • Incomplete Reaction: The reaction proceeds in two steps. If the reaction is not driven to completion, the intermediate, terephthalic acid mono-hydrazide , will be present as a significant byproduct.

  • Hydrolysis of Starting Material: When using dimethyl terephthalate (DMT) as the precursor, the presence of water can lead to the hydrolysis of the ester groups, forming monomethyl terephthalate (MMT) and terephthalic acid (TPA) .[7] This is more prevalent at higher temperatures.

  • Cyclization Reactions: Under certain conditions, particularly at high temperatures or in the presence of dehydrating agents, the newly formed dihydrazide can undergo intramolecular or intermolecular condensation to form heterocyclic structures like 1,3,4-oxadiazoles or 1,2,4-triazoles .[4]

Table of Common Byproducts and Their Formation
Byproduct/ImpurityFormation PathwayImpact on Final ProductMitigation Strategy
Terephthalic Acid Mono-hydrazideIncomplete reaction of the second ester/acid group.Reduces the purity and yield of the desired dihydrazide.Increase reaction time, temperature, or the molar excess of hydrazine hydrate.
Monomethyl Terephthalate (MMT)Hydrolysis of one ester group of dimethyl terephthalate.[7]Acts as an impurity.Use anhydrous solvents and reagents.
Terephthalic Acid (TPA)Hydrolysis of both ester groups of dimethyl terephthalate.[7]A significant impurity that can be difficult to separate due to its low solubility.Ensure anhydrous conditions. If present, wash the final product with a dilute base to solubilize the acidic TPA.
1,3,4-Oxadiazole/1,2,4-Triazole derivativesCyclization of this compound at elevated temperatures or with specific reagents.[4]Can act as significant impurities if not the desired product.Carefully control reaction temperature and avoid dehydrating conditions.

Experimental Protocols

Synthesis of this compound from Dimethyl Terephthalate

This protocol is a general guideline. Optimization of reaction time and temperature may be necessary.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add dimethyl terephthalate and a suitable solvent (e.g., ethanol (B145695) or methanol).

  • Addition of Hydrazine Hydrate: While stirring, add an excess of hydrazine hydrate (typically 2-4 molar equivalents) to the suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain it for several hours. The reaction progress can be monitored by TLC.

  • Isolation of Product: After the reaction is complete, cool the mixture to room temperature. The solid product will precipitate out.

  • Purification: Collect the precipitate by filtration and wash it with the solvent used for the reaction (e.g., ethanol) to remove unreacted starting materials and soluble byproducts. Further washing with water can help remove any hydrazine salts.

  • Drying: Dry the purified this compound in a vacuum oven.

Visualizations

Synthesis_Pathway DMT Dimethyl Terephthalate MonoHydrazide Terephthalic Acid Mono-hydrazide Methyl Ester DMT->MonoHydrazide + Hydrazine1 Hydrazine Hydrate Hydrazine1->MonoHydrazide Methanol1 Methanol MonoHydrazide->Methanol1 - TDH This compound MonoHydrazide->TDH + Hydrazine2 Hydrazine Hydrate Hydrazine2->TDH Methanol2 Methanol TDH->Methanol2 -

Caption: Main reaction pathway for the synthesis of this compound.

Side_Reactions cluster_hydrolysis Hydrolysis of Starting Material cluster_incomplete Incomplete Reaction cluster_cyclization Product Side Reactions DMT Dimethyl Terephthalate MMT Monomethyl Terephthalate DMT->MMT + Water1 H₂O Water1->MMT TPA Terephthalic Acid MMT->TPA + Water2 H₂O Water2->TPA MonoHydrazide Terephthalic Acid Mono-hydrazide TDH This compound Heterocycles Oxadiazoles/ Triazoles TDH->Heterocycles + Heat Heat/Dehydration Heat->Heterocycles

Caption: Common side reactions in this compound synthesis.

Troubleshooting_Workflow Start Experiment Complete CheckYield Check Yield Start->CheckYield LowYield Low Yield CheckYield->LowYield Low GoodYield Acceptable Yield CheckYield->GoodYield Good CheckPurity Check Purity (TLC, NMR, etc.) ImpureProduct Impure Product CheckPurity->ImpureProduct Impure PureProduct Pure Product CheckPurity->PureProduct Pure OptimizeConditions Optimize Reaction Conditions: - Increase Time/Temp - Adjust Stoichiometry LowYield->OptimizeConditions GoodYield->CheckPurity Purify Purify Product: - Recrystallization - Washing ImpureProduct->Purify End Successful Synthesis PureProduct->End OptimizeConditions->Start Re-run Purify->CheckPurity Re-check

Caption: A logical workflow for troubleshooting this compound synthesis.

References

Technical Support Center: Terephthalic Dihydrazide (TDH) Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis and scale-up of terephthalic dihydrazide (TDH). This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of producing high-quality TDH. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your work.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and scale-up of this compound.

ProblemPotential Cause(s)Suggested Solutions
Low Product Yield Incomplete Reaction: Insufficient reaction time, temperature, or mixing.- Monitor Reaction: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials. - Optimize Temperature: For the Dimethyl Terephthalate (B1205515) (DMT) route, ensure the reaction mixture is maintained at reflux. - Improve Mixing: In larger reactors, ensure agitation is sufficient to keep the mixture homogeneous.
Sub-optimal Stoichiometry: Incorrect molar ratio of reactants.- Excess Hydrazine (B178648) Hydrate (B1144303): Use a molar excess of hydrazine hydrate to drive the reaction to completion. A 2 to 10-fold excess is common.
Product Loss During Work-up: Product precipitating in filtration apparatus or loss during washing.- Controlled Precipitation: Cool the reaction mixture slowly to allow for complete precipitation before filtration. - Washing Solvent: Use a minimal amount of cold solvent (e.g., ethanol (B145695) or water) for washing to avoid dissolving the product.
Poor Product Purity (e.g., discoloration, presence of intermediates) Incomplete Reaction: Presence of mono-substituted intermediate (methyl 4-(hydrazinecarbonyl)benzoate).- Increase Reaction Time/Temperature: As with low yield, ensure the reaction goes to completion. - Staged Hydrazine Addition: In larger batches, consider adding hydrazine hydrate in portions to control the reaction rate and ensure full conversion.
Byproduct Formation: Side reactions due to excessive temperature or impurities in starting materials.- Temperature Control: Maintain a stable reaction temperature. Overheating can lead to the formation of colored byproducts. - High-Purity Reactants: Use high-purity dimethyl terephthalate or purified terephthalic acid.
Inefficient Purification: Impurities not fully removed during washing or recrystallization.- Recrystallization: If purity is low, recrystallize the crude product from a suitable solvent like dimethylformamide (DMF) or water. - Activated Carbon: For colored impurities, consider treating a solution of the crude product with activated carbon before recrystallization.
Difficult Filtration Fine Particle Size: Rapid precipitation leading to very fine crystals that clog the filter.- Controlled Cooling: Employ a slow, controlled cooling rate after the reaction is complete to encourage the growth of larger crystals. - Anti-solvent Addition: In some cases, a controlled addition of an anti-solvent can promote better crystal formation.
Inconsistent Results at Larger Scale Poor Heat Transfer: Inefficient heat removal in larger reactors can lead to localized overheating and side reactions.[1]- Jacketed Reactors: Use jacketed reactors with appropriate heat transfer fluids. - Monitor Internal Temperature: Place temperature probes strategically within the reactor to monitor for hot spots.
Ineffective Mixing: Non-homogenous mixing can result in localized areas of high reactant concentration, leading to incomplete reaction or byproduct formation.- Impeller Design: Select an appropriate impeller design (e.g., anchor, turbine) for the viscosity and solids content of the reaction mixture. - Baffles: Install baffles in the reactor to improve mixing efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for this compound synthesis?

A1: The most common starting materials are dimethyl terephthalate (DMT) and terephthalic acid (TPA).[2] Another increasingly utilized method is the aminolysis of polyethylene (B3416737) terephthalate (PET) waste, which offers a more sustainable route.[2][3]

Q2: What is the general reaction mechanism for the synthesis of this compound?

A2: The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of hydrazine hydrate acts as a nucleophile, attacking the carbonyl carbon of the ester or carboxylic acid group of the starting material. This is followed by the elimination of a leaving group (methanol in the case of DMT, or water in the case of TPA).

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a straightforward and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product spot.

Q4: My product is off-white or slightly yellow. How can I improve the color?

A4: A yellow tint can indicate the presence of impurities, often from side reactions or impure starting materials. Recrystallization is a highly effective purification method. For persistent color, treating a solution of the crude product with activated carbon before recrystallization can help remove colored impurities.

Q5: What are the key safety precautions when working with hydrazine hydrate?

A5: Hydrazine hydrate is toxic and corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

Q6: During scale-up, my yield has decreased significantly. What should I investigate first?

A6: When scaling up, heat and mass transfer limitations are common culprits for decreased yield.[1] First, investigate the effectiveness of your mixing and temperature control. Ensure that the internal temperature of the reactor is uniform and that the reactants are being adequately mixed to ensure they interact.

Q7: How does the synthesis from PET waste compare to traditional methods in terms of purity and yield?

A7: Synthesis from PET waste via aminolysis with hydrazine monohydrate can achieve good yields, with some reports indicating around 86%.[2] The purity of the final product will depend on the cleanliness of the PET waste and the effectiveness of the purification steps. It can be a viable and more environmentally friendly alternative to traditional routes.

Experimental Protocols

Protocol 1: Synthesis of this compound from Dimethyl Terephthalate

This protocol describes the laboratory-scale synthesis of this compound from dimethyl terephthalate and hydrazine hydrate.

Materials:

  • Dimethyl terephthalate (DMT)

  • Hydrazine hydrate (80-100% solution)

  • Ethanol (95% or absolute)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Buchner funnel and filter flask

  • Beakers and graduated cylinders

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add dimethyl terephthalate (1.0 equivalent).

  • Solvent Addition: Add ethanol to the flask (approximately 10-15 mL per gram of DMT).

  • Reactant Addition: While stirring, add hydrazine hydrate (2.5 to 5.0 equivalents) to the suspension.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by TLC.

  • Precipitation: After the reaction is complete, allow the mixture to cool to room temperature, then cool further in an ice bath to maximize precipitation of the product.

  • Isolation: Collect the white solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the product cake with a small amount of cold ethanol, followed by cold deionized water to remove unreacted hydrazine hydrate and other impurities.

  • Drying: Dry the purified this compound in a vacuum oven at 60-80°C until a constant weight is achieved.

Protocol 2: Synthesis of this compound from PET Waste

This protocol outlines a method for the chemical recycling of PET waste to produce this compound.

Materials:

  • Clean, dry PET flakes or pellets

  • Hydrazine monohydrate (99%)

  • Dimethyl sulfoxide (B87167) (DMSO) (optional, for purification)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle

  • Buchner funnel and filter flask

  • Beakers

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, add the PET flakes (1.0 equivalent based on the repeating unit molecular weight).

  • Reactant Addition: Add hydrazine monohydrate in a significant excess (e.g., 10:1 weight ratio of hydrazine to PET).

  • Reaction: Heat the mixture with vigorous stirring. The reaction temperature can range from ambient to reflux, with higher temperatures accelerating the depolymerization. A typical reaction time is 3-24 hours, depending on the temperature and particle size of the PET.

  • Product Isolation: Once the PET has been consumed, cool the reaction mixture. The this compound will precipitate as a solid.

  • Filtration and Washing: Filter the solid product and wash thoroughly with deionized water to remove excess hydrazine.

  • Purification (Optional): For higher purity, the crude product can be dissolved in a minimal amount of hot DMSO and reprecipitated by adding water.

  • Drying: Dry the final product in a vacuum oven.

Visualizations

experimental_workflow_dmt cluster_synthesis Synthesis cluster_workup Work-up & Purification start DMT + Hydrazine Hydrate in Ethanol reflux Reflux (4-6 hours) start->reflux cool Cooling & Precipitation reflux->cool filter Vacuum Filtration cool->filter wash Wash with Cold Ethanol & Water filter->wash dry Vacuum Drying wash->dry end end dry->end Pure TDH

Caption: Experimental workflow for the synthesis of TDH from DMT.

scale_up_logic cluster_lab Lab Scale cluster_pilot Pilot/Industrial Scale lab_protocol Established Lab Protocol heat_transfer Heat Transfer (Surface Area/Volume Ratio) lab_protocol->heat_transfer Scale-up Considerations mixing Mixing Efficiency (Homogeneity) lab_protocol->mixing Scale-up Considerations crystallization Crystallization Control (Particle Size) lab_protocol->crystallization Scale-up Considerations process_optimization Process Optimization Required: - Temperature Profiling - Agitation Speed & Impeller Design - Controlled Cooling Rates heat_transfer->process_optimization Impacts mixing->process_optimization Impacts crystallization->process_optimization Impacts

Caption: Key considerations for scaling up TDH production.

References

Stability of terephthalic dihydrazide derivatives under acidic or basic conditions.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the stability of terephthalic dihydrazide derivatives under acidic and basic conditions. It includes troubleshooting guides for common experimental issues and frequently asked questions to support your research and development activities.

Stability of this compound Derivatives: FAQs

Q1: What is the general stability profile of this compound and its derivatives?

This compound is generally considered stable under normal storage conditions. However, the hydrazide functional group can be susceptible to hydrolysis, particularly under acidic or basic conditions. The stability of its derivatives will be influenced by the nature of the substituents.

Q2: How does pH affect the stability of this compound derivatives?

The stability of hydrazide-containing compounds is often pH-dependent. Generally, hydrazides exhibit increased stability as the pH approaches neutrality.[1] In acidic solutions, the hydrazide nitrogen can be protonated, which can catalyze hydrolysis. Conversely, under strongly basic conditions, the amide proton can be abstracted, also potentially leading to degradation. Studies on similar hydrazide-based compounds have shown half-lives ranging from hours to hundreds of days, depending on the specific structure and pH.[1]

Q3: What are the expected degradation products of this compound under hydrolytic stress?

Under acidic or basic hydrolysis, the primary degradation pathway for this compound is the cleavage of the amide bonds. This would be expected to yield terephthalic acid and hydrazine (B178648) as the main degradation products. The specific degradation profile of derivatives will depend on the nature of the substituents.

Troubleshooting Guide: Common Experimental Issues

This guide addresses common problems encountered during the synthesis, purification, and handling of this compound derivatives.

Issue Potential Cause Recommended Solution
Low or no yield during synthesis Incomplete reaction: The reaction of a terephthalate (B1205515) ester with hydrazine is a common synthetic route.[2] Incomplete conversion can be due to insufficient reaction time or temperature.Increase the reaction time and/or temperature. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Poor quality reagents: Impurities in the starting materials (e.g., terephthalate ester, hydrazine) can interfere with the reaction.Ensure the purity of your starting materials. Consider purifying them if necessary.
Difficulty in purifying the product Presence of unreacted starting materials or byproducts: The crude product may contain unreacted starting materials or side-products from the reaction.Recrystallization: This is a common and effective method for purifying solid hydrazide derivatives. Experiment with different solvents to find a suitable system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Column Chromatography: If recrystallization is ineffective, column chromatography using silica (B1680970) gel or alumina (B75360) can be employed. Be aware that some hydrazones can be sensitive to the acidic nature of silica gel. In such cases, using basic alumina or neutralizing the silica gel with a base like triethylamine (B128534) (e.g., 1% in the eluent) can be beneficial.
Formation of unexpected side products Reaction with atmospheric carbon dioxide: Hydrazine and its derivatives can react with carbon dioxide from the air to form carbazates.Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric CO2.
Inconsistent results in biological assays Degradation of the compound in the assay buffer: The pH of the biological assay buffer may be causing the this compound derivative to degrade over the course of the experiment.Assess the stability of your compound in the specific assay buffer under the experimental conditions (time, temperature). You can monitor for degradation using HPLC. If instability is observed, consider adjusting the buffer pH if possible, or minimizing the incubation time.
Poor solubility of the derivative Intrinsic properties of the molecule: The rigid aromatic core of terephthalic acid can lead to poor solubility in common solvents.[3]Solvent selection: For reactions, high-boiling point polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) can be used, often with heating to aid dissolution.[3] For biological assays, preparing a concentrated stock solution in a suitable organic solvent (like DMSO) and then diluting it into the aqueous assay medium is a common practice. Be mindful of the final solvent concentration in the assay to avoid solvent-induced artifacts.

Experimental Protocols

Protocol for Assessing pH Stability of a this compound Derivative

This protocol outlines a general procedure for evaluating the stability of a this compound derivative across a range of pH values, often referred to as a forced degradation study.[4]

Materials:

  • This compound derivative

  • Hydrochloric acid (HCl) solutions of varying concentrations (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (B78521) (NaOH) solutions of varying concentrations (e.g., 0.1 M, 1 M)

  • Buffer solutions covering a range of pH values (e.g., pH 2, 4, 7, 9, 12)

  • A suitable organic co-solvent if the compound has low aqueous solubility (e.g., acetonitrile, methanol)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

  • pH meter

  • Constant temperature bath or incubator

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation:

    • For each pH condition, add a known volume of the stock solution to a vial containing the acidic, basic, or buffer solution. The final concentration of the organic co-solvent should be minimized.

    • Prepare a control sample at each pH by adding the same volume of the stock solution to the respective buffer and immediately neutralizing it (if acidic or basic) to be analyzed at time zero.

  • Incubation: Incubate the samples at a controlled temperature (e.g., 40°C, 60°C). The temperature can be adjusted based on the anticipated stability of the compound.

  • Time Points: Withdraw aliquots from each sample at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Quenching: Immediately quench the reaction by neutralizing the acidic or basic samples to prevent further degradation.

  • HPLC Analysis: Analyze the samples by a validated stability-indicating HPLC method. This method should be able to separate the parent compound from its degradation products.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point for each pH condition.

    • Plot the percentage of the remaining parent compound versus time to determine the degradation kinetics.

    • A pH-rate profile can be generated by plotting the observed degradation rate constant against pH.

Visualizations

Experimental Workflow for pH Stability Testing

G Workflow for pH Stability Assessment cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in organic solvent) samples Prepare Samples (Acidic, Basic, Buffered Solutions) stock->samples incubate Incubate at Controlled Temperature samples->incubate aliquots Withdraw Aliquots at Time Points incubate->aliquots quench Quench Reaction (Neutralize) aliquots->quench hplc HPLC Analysis quench->hplc data Data Analysis (% Remaining vs. Time) hplc->data profile Generate pH-Rate Profile data->profile

Caption: A flowchart illustrating the key steps in conducting a pH stability study of a chemical compound.

Logical Relationship of Factors Affecting Hydrazone Formation

G Factors Influencing Hydrazone Formation center Hydrazone Formation Yield & Rate pH pH (Optimal ~4.5-6) pH->center catalyst Catalyst (e.g., Aniline) catalyst->center temp Temperature temp->center reactivity Reactivity of Carbonyl & Hydrazide reactivity->center

Caption: A diagram showing the key factors that influence the rate and yield of hydrazone formation reactions.

References

Troubleshooting low yield in the hydrazinolysis of dimethyl terephthalate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing low yields during the hydrazinolysis of dimethyl terephthalate (B1205515) (DMT) to produce terephthalic dihydrazide (TDH).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound that may lead to suboptimal yields.

Question: My reaction seems incomplete, and I have a low yield of this compound. What are the potential causes and solutions?

Answer: An incomplete reaction is a primary cause of low yields. Several factors can contribute to this:

  • Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. Ensure that the reaction is carried out for a sufficient duration and at the optimal temperature. Different protocols suggest varying conditions, but refluxing for several hours is common.[1]

  • Poor Mixing: Inadequate agitation can lead to localized concentration gradients, preventing the reactants from interacting effectively. Ensure vigorous and consistent stirring throughout the reaction.

  • Incorrect Stoichiometry: An inappropriate molar ratio of hydrazine (B178648) hydrate (B1144303) to dimethyl terephthalate can limit the reaction. A molar excess of hydrazine hydrate is typically used to drive the reaction to completion. A common molar ratio is 2 to 10 moles of hydrazine hydrate for every mole of dimethyl terephthalate.[2]

Question: I've isolated my product, but the yield is still low after purification. What could be the issue?

Answer: Low yields after purification can stem from product loss during workup or the presence of impurities.

  • Product Solubility: this compound has limited solubility in many common organic solvents. Product may be lost during washing or recrystallization steps if an inappropriate solvent is used. Water is often used for washing the crude product.

  • Side Reactions: The presence of water in the hydrazine hydrate can lead to the hydrolysis of the dimethyl terephthalate starting material or the product, forming terephthalic acid or its monomethyl ester.[2] These byproducts can complicate purification and lower the yield of the desired dihydrazide. Using anhydrous hydrazine or a hydrazine inclusion complex can mitigate this issue.[2]

  • Inadequate Precipitation: If the product is isolated by precipitation, ensure the solution is sufficiently cooled and given enough time for complete precipitation.

Question: My final product is not pure, and this is affecting my final yield calculation. What are common impurities and how can I remove them?

Answer: Common impurities include unreacted starting materials, partially reacted intermediates (monomethyl terephthalate hydrazide), and byproducts from side reactions like hydrolysis.

  • Purification Techniques: Recrystallization is a common method for purifying this compound. The choice of solvent is crucial. Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) have been noted as suitable solvents in some contexts.[3] Washing the crude product thoroughly with a solvent in which the desired product is insoluble but the impurities are soluble (like methanol (B129727) or ethanol) can be effective.[2]

  • Characterization: Use analytical techniques such as FTIR, ¹H NMR, and ¹³C NMR to confirm the structure and purity of your product.[1][3]

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the hydrazinolysis of dimethyl terephthalate? A1: Reported yields can vary significantly based on the reaction conditions. Some methods report yields as high as 84% to over 90%.[1][2]

Q2: What is the role of a catalyst in this reaction? A2: While the reaction can proceed without a catalyst, some studies have employed catalysts like zinc acetate (B1210297) to improve the reaction rate and yield, particularly when starting from polyethylene (B3416737) terephthalate (PET), a polymer of terephthalic acid and ethylene (B1197577) glycol.[4][5][6]

Q3: Can I use a solvent for this reaction? A3: The reaction can be performed with or without a solvent.[2] Polar solvents like methanol or ethanol (B145695) can be used.[2] Performing the reaction neat (without a solvent) is also a viable option and can simplify the workup process.[2]

Q4: What are the optimal reaction temperatures and times? A4: Optimal conditions vary. Some protocols suggest refluxing at temperatures around 110-125°C for 2.5 to 4 hours.[1][2] The ideal temperature and time will depend on the specific reactants, their ratios, and the use of a solvent or catalyst.

Quantitative Data Summary

The following table summarizes various reaction conditions and their reported yields for the synthesis of this compound and related reactions.

Starting MaterialReagentsTemperature (°C)Time (h)SolventYield (%)Reference
Dimethyl TerephthalateHydrazine Hydrate110-1252.5None84.45[2]
Dimethyl TerephthalateSubstituted Aromatic Aldehydes, Hydrazine1104Ethanol88-96[1]
PET WasteHydrazine Monohydrate653Not Specified84[3]
Dimethyl TerephthalateHydrazine Inclusion Complex115-1202.5None84.45[2]

Experimental Protocols

Standard Protocol for Hydrazinolysis of Dimethyl Terephthalate

This protocol is a general guideline. Researchers should optimize conditions based on their specific laboratory setup and reagents.

  • Reactant Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add dimethyl terephthalate.

  • Reagent Addition: Add an excess of hydrazine hydrate. A molar ratio of 3:1 (hydrazine hydrate:dimethyl terephthalate) is a common starting point.[2]

  • Reaction: Heat the mixture to reflux (approximately 115-125°C) with vigorous stirring under a nitrogen atmosphere.[2] Maintain reflux for 2.5 to 4 hours.[1][2] The reaction progress can be monitored by observing the formation of a white precipitate, which is the this compound product.

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The solid product can be collected by vacuum filtration.

  • Purification: Wash the collected solid with a suitable solvent, such as methanol or water, to remove unreacted hydrazine hydrate and other impurities. The product can be further purified by recrystallization if necessary.

  • Drying: Dry the purified this compound in a vacuum oven.

  • Characterization: Confirm the identity and purity of the final product using appropriate analytical methods (FTIR, NMR, melting point).

Visualizations

Reaction Pathway

Hydrazinolysis_Reaction DMT Dimethyl Terephthalate TDH This compound DMT->TDH + Hydrazine Hydrazine Hydrazine Hydrate (2 eq.) Hydrazine->TDH Methanol Methanol (2 eq.) TDH->Methanol - Byproduct

Caption: Reaction scheme for the synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield Observed check_reaction Incomplete Reaction? start->check_reaction check_conditions Review: - Time - Temperature - Stoichiometry check_reaction->check_conditions Yes check_purification Purification Issues? check_reaction->check_purification No optimize Optimize Conditions check_conditions->optimize check_solubility Assess Product Loss During Washing/ Recrystallization check_purification->check_solubility Yes check_side_reactions Side Reactions? check_purification->check_side_reactions No check_solubility->optimize check_hydrolysis Consider Hydrolysis (Use Anhydrous Reagents) check_side_reactions->check_hydrolysis Yes check_side_reactions->optimize No check_hydrolysis->optimize

References

Technical Support Center: Control of Terephthalic Dihydrazide Particle Size

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on controlling the particle size of terephthalic dihydrazide during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the particle size of this compound during its synthesis?

A1: The final particle size of this compound is a result of the interplay between nucleation and crystal growth. The key process parameters that influence these phenomena include reactant concentration, temperature, pH, stirring rate, and the presence of additives or external energy sources like ultrasound.[1][2]

Q2: How does the concentration of reactants affect the particle size?

A2: Higher reactant concentrations lead to a higher degree of supersaturation, which generally promotes rapid nucleation, resulting in the formation of a larger number of smaller particles. Conversely, lower concentrations favor crystal growth over nucleation, which can lead to larger particles.[1]

Q3: What is the role of temperature in controlling particle size?

A3: Temperature affects both the solubility of this compound and the kinetics of nucleation and crystal growth. A higher temperature generally increases solubility, and controlling the cooling rate can be a key factor. Rapid cooling can induce rapid nucleation and smaller particles, while slow, controlled cooling can favor the growth of larger crystals.

Q4: Can the pH of the reaction medium be used to control particle size?

A4: Yes, the pH of the solution can significantly influence particle size, particularly in reactive crystallization processes. For instance, in the synthesis of terephthalic acid, particle size has been shown to be dependent on the pH of the solution.[1] This is because pH can affect the solubility of reactants and intermediates, thereby influencing the rate of nucleation and crystal growth.

Q5: How does the stirring rate impact the particle size of the final product?

A5: Stirring affects the homogeneity of the solution and the diffusion of molecules to the crystal surface. A higher stirring rate can lead to more uniform supersaturation and may result in smaller, more uniform particles. However, excessive agitation can also lead to crystal breakage, which can increase the number of nuclei and result in a smaller final particle size.

Q6: Are there any additives that can be used to modify particle size?

A6: Yes, surfactants and other additives can be used to control particle size. These molecules can adsorb to the surface of growing crystals, inhibiting further growth and promoting the formation of smaller, more stable particles. The choice of additive depends on the specific solvent system and desired particle characteristics.

Q7: Can ultrasound be utilized for particle size control in this compound synthesis?

A7: Ultrasound-assisted synthesis is a promising technique for controlling particle size. The cavitation induced by ultrasound can promote nucleation and lead to the formation of smaller, more uniform particles with a narrower size distribution.[3][4][5][6] This method can also help to prevent particle agglomeration.

Troubleshooting Guide

Q1: The synthesized this compound particles are too large. What are the potential causes and how can I reduce the particle size?

A1:

  • Potential Causes:

    • Low nucleation rate and dominant crystal growth.

    • Low degree of supersaturation.

    • Slow cooling rate.

  • Solutions:

    • Increase Supersaturation: This can be achieved by increasing the concentration of reactants or by using a solvent in which this compound has lower solubility.

    • Rapid Cooling: A faster cooling profile can induce rapid nucleation, leading to a larger number of smaller particles.

    • Increase Stirring Rate: Higher agitation can promote more uniform nucleation and may lead to smaller particles.

    • Seeding: Introducing a small quantity of fine seed crystals can promote nucleation and result in a smaller average particle size.

    • Use of Ultrasound: Applying ultrasonic irradiation during crystallization can significantly increase nucleation rates.[4][5]

Q2: The particle size distribution of my product is too broad (polydisperse). How can I achieve a more uniform (monodisperse) particle size?

A2:

  • Potential Causes:

    • Uncontrolled nucleation at different time points during the synthesis.

    • Agglomeration of particles.

    • Temperature and concentration gradients within the reactor.

  • Solutions:

    • Controlled Reactant Addition: A semi-batch process with controlled addition of one or both reactants can help maintain a constant level of supersaturation and lead to more uniform nucleation.

    • Optimize Stirring: Ensure efficient stirring to minimize temperature and concentration gradients in the reactor.

    • Use of Ultrasound: Ultrasound can promote uniform nucleation and prevent agglomeration, resulting in a narrower particle size distribution.[5][6]

    • Controlled Seeding: The use of seed crystals with a narrow size distribution can help to achieve a more uniform final product.

Q3: I am observing significant agglomeration of particles. How can this be prevented?

A3:

  • Potential Causes:

    • High concentration of particles (high solids loading).

    • Inefficient stirring.

    • Interparticle attractive forces.

  • Solutions:

    • Optimize Stirring: Adjust the stirring speed to ensure particles remain well-suspended without causing excessive crystal breakage.

    • Use of Dispersants/Surfactants: The addition of a suitable dispersant can help to prevent particles from sticking together.

    • Control Suspension Density: Working with a lower concentration of solids can reduce the frequency of particle collisions and minimize agglomeration.

    • Apply Ultrasound: The mechanical effects of ultrasound can effectively break up agglomerates as they form.[5]

Q4: The synthesized particles are too small, which is causing problems with filtration and handling. How can I increase the particle size?

A4:

  • Potential Causes:

    • High rate of nucleation.

    • Low rate of crystal growth.

  • Solutions:

    • Decrease Supersaturation: Use lower reactant concentrations to favor crystal growth over nucleation.

    • Slow Reactant Addition: In a semi-batch process, a slower feed rate can maintain a lower level of supersaturation.

    • Controlled Cooling: A slow and controlled cooling profile allows more time for crystals to grow.

    • pH Adjustment: Experiment with different pH levels, as this can influence solubility and crystal growth rates.[1]

    • Seeding with Larger Crystals: Using a small amount of larger seed crystals can provide a template for further crystal growth.

Quantitative Data

The following table summarizes data on the effect of pH and reactant concentration on the mean crystal size of terephthalic acid (TPA) , which can serve as a starting point for optimizing the synthesis of this compound.

ParameterConditionMean Crystal Size (µm)
Solution pH 56.03
49.42
310.34
Reactant Concentration 0.5 M7.57
0.3 M3.24
0.1 M3.09

Data adapted from a study on the reactive crystallization of terephthalic acid and should be considered as a qualitative guide for this compound.[1]

Experimental Protocols

Protocol 1: Baseline Synthesis of this compound

This protocol is a general method for the synthesis of this compound.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dimethyl terephthalate (B1205515) in an excess of ethanol (B145695).

  • Reactant Addition: To this solution, add hydrazine (B178648) hydrate (B1144303) in a molar ratio of 1:2 (dimethyl terephthalate:hydrazine hydrate).

  • Reaction: Heat the mixture to reflux and maintain for 3-4 hours. A white precipitate of this compound will form.

  • Isolation: Cool the reaction mixture to room temperature. Collect the white precipitate by vacuum filtration.

  • Washing: Wash the product with cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified this compound in a vacuum oven.

Protocol 2: Particle Size Control via Controlled Reactant Addition

This protocol aims to achieve a more uniform particle size by controlling the addition of hydrazine hydrate.

  • Reaction Setup: Dissolve dimethyl terephthalate in ethanol in the reaction flask as described in Protocol 1.

  • Controlled Addition: Heat the solution to reflux. Using a syringe pump, add the hydrazine hydrate solution dropwise over a period of 1-2 hours.

  • Reaction and Isolation: After the addition is complete, maintain the reflux for another 2 hours. Then, follow steps 4-6 from Protocol 1.

Protocol 3: Ultrasound-Assisted Synthesis for Fine Particle Control

This protocol utilizes ultrasound to produce fine, uniform particles.

  • Reaction Setup: Place the reaction flask from Protocol 1 in an ultrasonic bath.

  • Ultrasonication: Add dimethyl terephthalate and ethanol to the flask. Begin sonication.

  • Reactant Addition: While sonicating, add the hydrazine hydrate to the mixture.

  • Reaction: Continue sonication at a controlled temperature (e.g., 50-60°C) for the duration of the reaction (3-4 hours).

  • Isolation: Isolate the product following steps 4-6 from Protocol 1.

Visualization

Particle_Size_Control cluster_params Controllable Parameters cluster_phenomena Crystallization Phenomena cluster_result Resulting Particle Size Concentration Reactant Concentration Nucleation Nucleation Rate Concentration->Nucleation Higher -> Faster Growth Crystal Growth Rate Concentration->Growth Lower -> Favored Temperature Temperature Profile Temperature->Nucleation Rapid Cooling -> Faster Temperature->Growth Slow Cooling -> Favored Stirring Stirring Rate Stirring->Nucleation Higher -> Faster pH Solution pH pH->Nucleation Influences pH->Growth Influences Ultrasound Ultrasonic Irradiation Ultrasound->Nucleation Applied -> Faster Small_Particles Smaller Particles Nucleation->Small_Particles Dominant Large_Particles Larger Particles Growth->Large_Particles Dominant

Caption: Logical workflow for controlling this compound particle size.

References

Technical Support Center: Overcoming Dispersion Challenges with Terephthalic Dihydrazide in Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered when dispersing terephthalic dihydrazide (TDH) and its derivatives in polymer matrices.

Troubleshooting Guide

Poor dispersion of this compound can lead to inconsistent material properties and compromised performance. The following sections address common problems, their potential causes, and recommended solutions.

Issue 1: Agglomeration of TDH Particles in the Polymer Matrix

Symptoms:

  • Visible clumps or specks of white powder in the final polymer product.

  • Inconsistent mechanical properties across different batches or even within the same sample.

  • Poor optical clarity (if applicable to the polymer).

Root Causes & Solutions:

Potential Cause Explanation Recommended Solution
Inadequate Mixing/Shear Insufficient mechanical force during compounding fails to break down TDH agglomerates and distribute them evenly.Optimize melt blending parameters. Increase screw speed, residence time, or use a twin-screw extruder with a high-shear screw design. For solution-based methods, increase sonication time or power.
Poor Wetting of TDH by Polymer High surface tension of the polymer melt may prevent it from effectively coating the surface of the TDH particles, leading to clumping.Consider the use of a wetting agent or a compatibilizer that can reduce the interfacial tension between the TDH and the polymer matrix.
Electrostatic Clumping Dry TDH powder can be prone to static charges, causing particles to cling together before and during initial mixing.Pre-treat the TDH powder by drying it under vacuum to remove any adsorbed moisture that might contribute to clumping. Consider using an anti-static agent if compatible with the polymer system.
High TDH Concentration Exceeding the optimal concentration of TDH can lead to particle-particle interactions and agglomeration.Systematically decrease the TDH concentration to determine the optimal loading for your specific polymer system. Studies have shown that for some systems, an optimal concentration can be as low as 300 ppm.

Troubleshooting Workflow for Agglomeration:

Agglomeration_Troubleshooting start Agglomeration Observed check_mixing Review Mixing Protocol start->check_mixing optimize_mixing Increase Shear/Mixing Time check_mixing->optimize_mixing Inadequate? check_wetting Assess Polymer-TDH Wetting check_mixing->check_wetting Adequate optimize_mixing->check_wetting add_compatibilizer Introduce Compatibilizer/Wetting Agent check_wetting->add_compatibilizer Poor? check_concentration Evaluate TDH Concentration check_wetting->check_concentration Good add_compatibilizer->check_concentration reduce_concentration Systematically Reduce TDH Loading check_concentration->reduce_concentration Too High? problem_solved Dispersion Improved check_concentration->problem_solved Optimal reduce_concentration->problem_solved Adhesion_Improvement cluster_problem Problem: Poor Interfacial Adhesion cluster_solutions Potential Solutions cluster_outcome Desired Outcome Poor_Adhesion Weak TDH-Polymer Interface Compatibilizer Add Compatibilizer Poor_Adhesion->Compatibilizer Surface_Modification Surface-Modify TDH Poor_Adhesion->Surface_Modification Process_Optimization Optimize Processing Conditions Poor_Adhesion->Process_Optimization Improved_Adhesion Enhanced Interfacial Adhesion Compatibilizer->Improved_Adhesion Surface_Modification->Improved_Adhesion Process_Optimization->Improved_Adhesion Characterization_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Evaluation Melt_Blending Melt Blend TDH with Polymer Sample_Fabrication Fabricate Test Specimens (e.g., Injection Molding) Melt_Blending->Sample_Fabrication SEM SEM Analysis (Dispersion, Adhesion) Sample_Fabrication->SEM DSC DSC Analysis (Crystallization Behavior) Sample_Fabrication->DSC Mechanical_Testing Mechanical Testing (Tensile, Impact) Sample_Fabrication->Mechanical_Testing Performance_Assessment Assess Material Performance SEM->Performance_Assessment DSC->Performance_Assessment Mechanical_Testing->Performance_Assessment

Best practices for handling and storing terephthalic dihydrazide safely.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for safely handling and storing terephthalic dihydrazide, along with troubleshooting guides and frequently asked questions for its use in experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound (TPH) is an organic compound that serves as a versatile building block in organic synthesis. It is commonly used in polymer chemistry as a nucleating agent to enhance the physical properties of polymers.[1] It is also explored in medicinal chemistry for its potential antimicrobial properties.[1]

Q2: What are the primary hazards associated with this compound?

This compound is classified as a hazardous substance. The primary hazards include:

  • Skin irritation: Causes skin irritation.[2][3]

  • Serious eye irritation: Causes serious eye irritation.[2][3]

  • Respiratory irritation: May cause respiratory irritation.[2][3]

  • Harmful if swallowed. [4]

Q3: What personal protective equipment (PPE) should I wear when handling this compound?

It is essential to use appropriate personal protective equipment to minimize exposure.[1] Recommended PPE includes:

  • Eye Protection: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).

  • Hand Protection: Chemical-impermeable gloves that have been inspected prior to use.

  • Body Protection: Wear fire/flame resistant and impervious clothing. Long-sleeved clothing is recommended.[2][5]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.

Q4: What are the proper storage conditions for this compound?

Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][3] It should be stored away from foodstuff containers and incompatible materials. For long-term storage, keeping it in a dark place under an inert atmosphere at room temperature is recommended.[6][7]

Q5: What should I do in case of accidental exposure to this compound?

In case of accidental exposure, follow these first-aid measures:

  • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]

  • Skin Contact: Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[1]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and consult a doctor.[1]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a doctor or Poison Control Center immediately.[1]

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound.

Issue 1: Low or No Yield in Reaction

Potential Cause Troubleshooting Step
Poor Solubility This compound has limited solubility in many common organic solvents.[6] Consider using more polar solvents like dimethylformamide (DMF) or ethanol (B145695) where it is more soluble.[1] Gentle heating may also improve solubility, but monitor for any signs of decomposition.
Incomplete Reaction Monitor the reaction progress using thin-layer chromatography (TLC). If the starting material is still present after the expected reaction time, consider extending the reaction time or increasing the temperature (while being mindful of the compound's stability).
Degradation of Reagent Ensure the this compound used is pure and has not degraded. Impurities can be checked by measuring its melting point. Pure this compound has a melting point above 300°C.[5][7]

Issue 2: Unexpected Side Products

Potential Cause Troubleshooting Step
Side Reactions Hydrazides can undergo various side reactions. For instance, in the presence of strong acids or bases, hydrolysis of the hydrazide group can occur. Ensure the reaction conditions are optimized to favor the desired product.
Impure Starting Materials Use purified this compound. If you suspect impurities in your starting material, consider recrystallization from a suitable solvent to purify it.

Issue 3: Difficulty in Product Purification

Potential Cause Troubleshooting Step
Product is also a Hydrazide If the product retains a hydrazide group, it may have similar solubility properties to the starting material, making separation by simple extraction or precipitation difficult. Consider using column chromatography with a suitable solvent system to separate the product from unreacted starting material.
Formation of Insoluble Byproducts In some reactions, polymeric or other insoluble byproducts may form. Filtration can be used to remove these before further purification steps.

Data Presentation

Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₁₀N₄O₂[2]
Molecular Weight 194.19 g/mol [8]
Appearance White to light yellow powder/crystal[2][8]
Melting Point >300 °C[5][7]
Solubility Soluble in polar solvents like DMF and ethanol; insoluble in nonpolar solvents.[1]
Thermal Stability Stable up to approximately 300°C.[1]

Experimental Protocols

General Protocol for Synthesis of Schiff Bases from this compound

This protocol describes a general method for the condensation reaction between this compound and an aldehyde to form a Schiff base (hydrazone).

  • Dissolution: Dissolve this compound in a suitable polar solvent, such as ethanol or dimethylformamide (DMF), in a round-bottom flask.

  • Addition of Aldehyde: Add the desired aldehyde to the solution. The molar ratio of this compound to aldehyde is typically 1:2.

  • Catalyst: Add a catalytic amount of a weak acid, such as acetic acid, to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or under reflux, monitoring the progress by thin-layer chromatography (TLC).

  • Isolation of Product: Once the reaction is complete, the product may precipitate out of the solution upon cooling. If not, the product can be isolated by removing the solvent under reduced pressure and then purifying the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents This compound + Aldehyde reaction_mix Reaction Mixture reagents->reaction_mix solvent Solvent (e.g., Ethanol) solvent->reaction_mix heating Heating/Stirring reaction_mix->heating TLC Monitoring catalyst Acid Catalyst (e.g., Acetic Acid) catalyst->reaction_mix isolation Isolation heating->isolation purification Purification (Recrystallization/ Chromatography) isolation->purification product Pure Schiff Base purification->product

Caption: A typical experimental workflow for the synthesis of a Schiff base from this compound.

logical_relationship cluster_handling Safe Handling cluster_storage Safe Storage cluster_disposal Safe Disposal ppe Appropriate PPE (Gloves, Goggles, Lab Coat) ventilation Well-Ventilated Area handling_practices Avoid Dust Formation Wash Hands After Use container Tightly Closed Container conditions Cool, Dry Place incompatibles Away from Incompatible Materials disposal Follow Local Regulations terephthalic_dihydrazide This compound terephthalic_dihydrazide->ppe Handling terephthalic_dihydrazide->ventilation Handling terephthalic_dihydrazide->handling_practices Handling terephthalic_dihydrazide->container Storage terephthalic_dihydrazide->conditions Storage terephthalic_dihydrazide->incompatibles Storage terephthalic_dihydrazide->disposal Disposal

Caption: Logical relationships for the safe management of this compound.

References

Validation & Comparative

A Comparative Analysis of the Nucleating Efficiency of Terephthalic Dihydrazide and its Derivatives in Polymeric Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the nucleating efficiency of terephthalic dihydrazide and its derivatives when incorporated into various polymers. The following sections present quantitative data from experimental studies, detailed methodologies for key characterization techniques, and visual representations of experimental workflows and structure-property relationships to facilitate a deeper understanding of these compounds as polymer additives.

Overview of Nucleating Efficiency

This compound and its derivatives are effective nucleating agents that can significantly influence the crystallization behavior of semi-crystalline polymers. By providing surfaces for crystal initiation and growth, these additives can lead to faster crystallization rates, higher crystallinity, and smaller spherulite sizes, which in turn enhance the mechanical and thermal properties of the polymer. The efficiency of these nucleating agents is largely dependent on their chemical structure, concentration, and the specific polymer matrix in which they are dispersed.

Comparative Performance Data

The nucleating efficiency of this compound and its derivatives has been evaluated in several polymers, most notably isotactic polypropylene (B1209903) (iPP), polyethylene (B3416737) terephthalate (B1205515) (PET), and poly(L-lactic acid) (PLLA). The following tables summarize key performance data from various studies.

Nucleating Efficiency in Isotactic Polypropylene (iPP)
Nucleating AgentPolymerConcentration (wt%)Peak Crystallization Temperature (Tc) (°C)Change in Tc (°C) vs. Pure iPPReference
This compound iPP-~118.5~+8.5[1]
N,N'-Diphenyl this compound iPP-~120~+10[1]
N,N'-Dicyclohexyl this compound (DCTDH) iPP0.03 (300 ppm)~123~+10[2]
No Nucleating AgentiPP0~1100[1]

Note: The data for this compound and its N,N'-Diphenyl derivative in the comparative study did not specify the exact concentration but indicated it was effective at low concentrations.

Nucleating Efficiency in Poly(L-lactic acid) (PLLA) and Polyethylene Terephthalate (PET)
Nucleating AgentPolymerConcentration (wt%)Peak Crystallization Temperature (Tc) (°C)Crystallization Enthalpy (ΔHc) (J/g)Reference
N,N'-Bis(benzoyl) Terephthalic Acid Dihydrazide PLLA2113.3230.79
No Nucleating AgentPLLA0105.881.379
Tetramethylenedicarbonyl Dibenzoylhydrazine (TMC-306) PET0.9Increased by 24.55 °CRelative crystallinity increased to 32.49%[3]
Octamethylenedicarboxylic Dibenzoylhydrazide (TMC-300) PET0.9Increased by 21.7 °CRelative crystallinity increased to 31.71%[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the performance data tables.

Differential Scanning Calorimetry (DSC) for Crystallization Analysis

Objective: To determine the crystallization and melting behavior of the polymer with and without the nucleating agent.

Apparatus: Differential Scanning Calorimeter (DSC)

Procedure:

  • A small sample of the polymer compound (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan.

  • An empty sealed pan is used as a reference.

  • The sample is heated to a temperature well above its melting point (e.g., 200-220°C for iPP) and held for a few minutes (e.g., 5 minutes) to erase any prior thermal history.

  • The sample is then cooled at a controlled rate (e.g., 10°C/min) to a temperature below its glass transition temperature. The exothermic peak during cooling corresponds to the crystallization temperature (Tc).

  • Subsequently, the sample is reheated at the same controlled rate to observe the melting behavior. The endothermic peak corresponds to the melting temperature (Tm).

  • The crystallization enthalpy (ΔHc) is calculated from the area under the crystallization peak. The degree of crystallinity (Xc) can be calculated using the following equation: Xc (%) = (ΔHm / (ΔHm0 * w)) * 100 where ΔHm is the melting enthalpy of the sample, ΔHm0 is the melting enthalpy of a 100% crystalline polymer, and w is the weight fraction of the polymer in the sample.

Mechanical Testing: Tensile and Impact Strength

Objective: To evaluate the effect of the nucleating agent on the mechanical properties of the polymer.

Apparatus: Universal Testing Machine for tensile tests and an Izod/Charpy impact tester.

Procedure:

  • Specimen Preparation: Standardized test specimens (e.g., dumbbell-shaped for tensile tests and notched bars for impact tests) are prepared by injection molding of the polymer compounds.

  • Tensile Testing (e.g., according to ASTM D638 or ISO 527):

    • The specimen is mounted in the grips of the universal testing machine.

    • A constant rate of crosshead displacement is applied to pull the specimen until it fractures.

    • The load and displacement are continuously recorded.

    • From the resulting stress-strain curve, key properties such as tensile modulus, tensile strength, and elongation at break are determined.

  • Impact Testing (e.g., Izod or Charpy test):

    • The notched specimen is securely clamped in the impact tester.

    • A pendulum of a specific weight is released from a known height to strike the specimen.

    • The energy absorbed by the specimen to fracture is measured, providing the impact strength.

Visualized Workflows and Relationships

Experimental Workflow for Nucleating Efficiency Evaluation

G cluster_synthesis Synthesis and Compounding cluster_characterization Characterization cluster_analysis Data Analysis and Comparison Synthesis Synthesis of Terephthalic Dihydrazide Derivative MeltBlending Melt Blending with Polymer Synthesis->MeltBlending DSC Differential Scanning Calorimetry (DSC) MeltBlending->DSC Mechanical Mechanical Testing (Tensile, Impact) MeltBlending->Mechanical PLM Polarized Light Microscopy (PLM) MeltBlending->PLM Crystallization Crystallization Parameters (Tc, Xc) DSC->Crystallization MechanicalProps Mechanical Properties (Modulus, Strength) Mechanical->MechanicalProps Morphology Spherulite Morphology PLM->Morphology Comparison Comparative Analysis of Nucleating Efficiency Crystallization->Comparison MechanicalProps->Comparison Morphology->Comparison

Caption: Workflow for evaluating the nucleating efficiency of this compound derivatives.

Structure-Efficiency Relationship of Hydrazide Nucleating Agents

G cluster_structure Molecular Structure of Nucleating Agent cluster_properties Polymer Properties Substituents Substituent Groups (e.g., Phenyl, Cyclohexyl) NucleatingEfficiency Nucleating Efficiency Substituents->NucleatingEfficiency HydrazideGroups Number of Hydrazide Groups HydrazideGroups->NucleatingEfficiency Core Core Structure (e.g., Terephthaloyl) Core->NucleatingEfficiency CrystallizationRate Increased Crystallization Rate Mechanical Enhanced Mechanical Properties (Stiffness, Toughness) CrystallizationRate->Mechanical Crystallinity Higher Crystallinity Crystallinity->Mechanical SpheruliteSize Smaller Spherulite Size SpheruliteSize->Mechanical NucleatingEfficiency->CrystallizationRate NucleatingEfficiency->Crystallinity NucleatingEfficiency->SpheruliteSize

Caption: Relationship between the molecular structure of hydrazide nucleating agents and their effect on polymer properties.

Conclusion

The experimental data clearly demonstrate that derivatives of this compound are highly effective nucleating agents for a range of polymers. The introduction of substituent groups, such as phenyl and cyclohexyl rings, onto the hydrazide moiety generally enhances the nucleating efficiency, leading to a more significant increase in the crystallization temperature of the polymer.[1] For instance, N,N'-dicyclohexyl this compound (DCTDH) has been shown to be a highly efficient α-nucleating agent for isotactic polypropylene, with its saturation concentration around 300 ppm.[2] The improved crystallization behavior translates to notable improvements in mechanical properties, including increased tensile modulus and, in some cases, enhanced impact resistance. The choice of a specific this compound derivative will depend on the target polymer and the desired balance of properties in the final material. Further research focusing on a systematic variation of substituents on the this compound backbone within the same polymer matrix would provide a more direct and comprehensive comparison of their nucleating efficiencies.

References

A Comparative Guide: Terephthalic Dihydrazide vs. Isophthalic Dihydrazide in Polymer Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key Aromatic Dihydrazides in Polymer Formulations.

Terephthalic dihydrazide (TDH) and isophthalic dihydrazide (IDH) are two aromatic dihydrazide isomers that serve as crucial components in polymer chemistry, primarily utilized as curing agents for epoxy resins and as building blocks for various high-performance polymers. Their distinct structural arrangements—para-substitution in TDH and meta-substitution in IDH—lead to significant differences in the thermal and mechanical properties of the resulting polymers. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the appropriate isomer for specific polymer applications.

Structural and Physicochemical Properties

The fundamental difference between TDH and IDH lies in the substitution pattern on the benzene (B151609) ring, which directly influences their molecular symmetry, packing efficiency, and reactivity.

PropertyThis compound (TDH)Isophthalic Dihydrazide (IDH)
CAS Number 136-64-12760-98-7[1]
Molecular Formula C₈H₁₀N₄O₂C₈H₁₀N₄O₂[1]
Molecular Weight 194.19 g/mol 194.19 g/mol [1]
Melting Point (°C) ~300 (Decomposes)224 °C

TDH's para-substitution allows for a more linear and rigid molecular structure, leading to better packing and stronger intermolecular forces. This results in a significantly higher melting and decomposition temperature compared to the bent, meta-substituted structure of IDH.

G cluster_TDH This compound (TDH) cluster_IDH Isophthalic Dihydrazide (IDH) TDH_structure Linear, Symmetrical Structure (para-substitution) TDH_packing Efficient Chain Packing TDH_structure->TDH_packing Leads to TDH_properties Higher Thermal Stability Enhanced Mechanical Strength TDH_packing->TDH_properties Results in IDH_structure Bent, Asymmetrical Structure (meta-substitution) IDH_packing Less Efficient Chain Packing IDH_structure->IDH_packing Leads to IDH_properties Increased Flexibility Potentially Lower Crystallinity IDH_packing->IDH_properties Results in

Figure 1: Structural differences and their influence on polymer properties.

Performance in Epoxy Resin Applications

Both TDH and IDH are effective latent curing agents for epoxy resins, meaning they require elevated temperatures to initiate the curing reaction. This property is highly desirable for one-component adhesive and composite formulations, providing long shelf life at ambient temperatures.

Thermal Properties

The choice between TDH and IDH can significantly impact the thermal stability and glass transition temperature (Tg) of the cured epoxy system. The rigid aromatic backbone of both molecules contributes to high Tg values.

A comparative study on various dihydrazides as thermal latent curing agents for epoxy-based sealing materials provides insight into the performance of IDH.

Table 1: Thermal and Curing Properties of Dihydrazide-Cured Epoxy Resins

Curing AgentMelting Point (°C)Curing Conversion Ratio (%)*
Isophthalic Dihydrazide (IDH) 201.1[1]73.9[1]
Adipic Dihydrazide (ADH)180.581.6[1]
Sebacic Dihydrazide (SDH)188.480.3[1]

*Determined by Fourier-transform infrared spectroscopy (FTIR) after a specific heat-curing process.[1]

The high melting point of IDH contributes to its high latency; however, it may also lead to a lower conversion ratio if the curing temperature is not sufficiently high to ensure complete melting and dissolution into the epoxy resin.[1] In a separate study, an epoxy adhesive cured with TDH demonstrated a high glass transition temperature, comparable to systems cured with the commercial standard, dicyandiamide (B1669379) (DICY).[2]

Mechanical Properties

The mechanical performance of epoxy resins cured with TDH and IDH is directly related to their chemical structure and the resulting crosslink density.

Table 2: Mechanical and Adhesive Properties of Dihydrazide-Cured Epoxy Systems

Curing Agent SystemSubstrateLap Shear Strength (MPa)T-Peel Strength (N/mm)Water Uptake (%)*
TDH-cured DGEBA Aluminum10.8[2]-0.64[2]
IDH-cured Epoxy -2.52**-<1***
DICY-cured (Commercial)Aluminum~11~0.7~0.65

*After 1 hour in boiling water.[2] **Value converted from 25.7 kgf/cm².[1] ***After 1 week in boiling water.[3]

The data suggests that TDH-cured epoxy adhesives can achieve comparable shear strength to commercially available DICY-cured systems, along with low water absorption.[2] The lower adhesion strength reported for the IDH-cured system in one study was attributed to its very high melting point, which may have hindered complete curing.[1] However, prepregs cured with IDH have demonstrated excellent moisture resistance, with less than 1% weight gain after a week in boiling water.[3]

Experimental Protocols

The data presented in this guide is based on established experimental methodologies for polymer characterization.

Thermal Analysis: Differential Scanning Calorimetry (DSC)
  • Purpose: To determine the melting point of the curing agents and the glass transition temperature (Tg) of the cured polymers.

  • Methodology: A sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (typically nitrogen). The heat flow to or from the sample relative to a reference is measured as a function of temperature. Endothermic events, like melting, and changes in heat capacity, like the glass transition, are detected.[1]

Thermal Stability: Thermogravimetric Analysis (TGA)
  • Purpose: To evaluate the thermal stability and decomposition profile of the cured polymers.

  • Methodology: A sample's mass is monitored as it is heated at a constant rate in a controlled atmosphere. The temperature at which weight loss occurs indicates the onset of thermal degradation.[4]

Mechanical Testing: Lap Shear Strength
  • Purpose: To measure the adhesive strength of the cured epoxy on a specified substrate.

  • Methodology (based on ASTM D1002): Two overlapping substrate coupons are bonded together with the adhesive. After curing, the assembly is pulled to failure in a tensile testing machine. The maximum force sustained before failure is recorded and divided by the bonded area to determine the lap shear strength.

Water Absorption
  • Purpose: To assess the resistance of the cured polymer to moisture.

  • Methodology (based on ASTM D570): A cured polymer specimen of known weight is immersed in boiling water for a specified duration. The specimen is then removed, dried, and reweighed. The percentage increase in weight is reported as the water absorption.[2]

G cluster_workflow Experimental Workflow for Polymer Characterization cluster_testing Performance Evaluation start Sample Preparation (Epoxy + Dihydrazide) curing Curing (Heat Treatment) start->curing cured_sample Cured Polymer Specimen curing->cured_sample thermal_analysis Thermal Analysis (DSC, TGA) cured_sample->thermal_analysis mechanical_testing Mechanical Testing (Lap Shear, Tensile) cured_sample->mechanical_testing chemical_resistance Chemical Resistance (Water Absorption) cured_sample->chemical_resistance results Comparative Data (Tables and Analysis) thermal_analysis->results mechanical_testing->results chemical_resistance->results

References

The Search for Superior Epoxy Performance: A Comparative Guide to Crosslinking Agents Beyond Terephthalic Dihydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in materials science and drug development, the quest for optimized epoxy resin performance is perpetual. While terephthalic dihydrazide (TDH) has been a reliable crosslinking agent, a host of alternative compounds offer unique advantages in tailoring the mechanical, thermal, and chemical properties of epoxy networks. This guide provides an objective comparison of prominent alternatives to TDH, supported by experimental data, to inform the selection of the most suitable crosslinking agent for your specific application.

This comprehensive analysis delves into the performance of various dihydrazide derivatives, amines, and other novel crosslinking agents, offering a clear perspective on their relative strengths and weaknesses. By understanding the chemical structures and reaction mechanisms of these alternatives, researchers can unlock new possibilities in the formulation of high-performance epoxy systems.

Performance Comparison of Alternative Crosslinking Agents

The selection of a crosslinking agent significantly impacts the final properties of the cured epoxy resin. The following table summarizes key performance metrics for several alternatives to this compound, providing a basis for informed decision-making.

Crosslinking AgentChemical ClassGlass Transition Temp. (Tg)Tensile StrengthAdhesion StrengthKey AdvantagesPotential Limitations
This compound (TDH) Dihydrazide~150-170°CGoodGoodGood thermal stability, established performance.[1]Can require high curing temperatures.
Adipic Dihydrazide (ADH) DihydrazideLower than TDHModerate28.3 kgf/cm²[2]More flexible than aromatic dihydrazides.[2]Lower thermal stability compared to aromatic counterparts.
Isophthalic Dihydrazide (IDH) DihydrazideHighModerate25.7 kgf/cm²[2]High melting point, can offer good thermal stability.[2][3]Lower adhesion strength compared to other dihydrazides.[2]
Sebacic Dihydrazide (SDH) DihydrazideLower than TDHGood50.4 kgf/cm²[2]Provides good flexibility and high adhesion.[2]Lower thermal stability than aromatic dihydrazides.
Dicyandiamide (DICY) Guanidine Derivative~130-150°CGoodGoodLong pot life, good adhesion, widely used.[1][4]Requires accelerators for lower temperature cure.[1]
Cycloaliphatic Amines AmineVariable (High)ExcellentExcellentHigh Tg, excellent mechanical properties, good chemical resistance.[4]Can be brittle, may require careful formulation.
Polyamides AmineLowerGood (Flexible)ExcellentGood flexibility, excellent adhesion to various substrates, low toxicity.[4]Lower thermal and chemical resistance than other amines.
Genipin IridoidN/A (Biomaterials)N/AGoodNatural, biocompatible, low cytotoxicity.[5][6]Primarily used in biomedical applications, not for structural epoxies.
Polycarbodiimides CarbodiimideVariableGoodGoodClassification-free, can cure at ambient temperatures, long pot life.[7]Reacts with carboxylic acids, different mechanism than amines.

Experimental Protocols: A Foundation for Reliable Comparison

Reproducible and comparable data are the cornerstones of materials science research. The following are detailed methodologies for key experiments used to characterize the performance of crosslinked epoxy resins.

Stoichiometry Calculation

The stoichiometric amount of the amine-based curing agent is crucial for achieving optimal crosslinking and is calculated based on the amine hydrogen equivalent weight (AHEW) and the epoxy equivalent weight (EEW) of the resin.

Example Calculation for a Diamine Curing Agent:

  • Determine the Molecular Weight (MW) of the diamine.

  • Calculate the Amine Hydrogen Equivalent Weight (AHEW): AHEW = MW / (Number of active amine hydrogens). For a primary amine group (-NH2), there are two active hydrogens.

  • Calculate the parts per hundred of resin (phr): phr = (AHEW / EEW) * 100.[8]

Curing Protocol

A typical curing protocol for a diglycidyl ether of bisphenol A (DGEBA) epoxy resin with a diamine curing agent involves the following steps:

  • Preheat the epoxy resin (e.g., to 60°C) to reduce its viscosity.[8]

  • Accurately weigh and add the calculated amount of the curing agent to the preheated resin.

  • Mix the components thoroughly for 5-10 minutes until a homogeneous mixture is achieved.

  • If necessary, degas the mixture in a vacuum oven to remove entrapped air bubbles.[8]

  • Pour the mixture into a preheated mold.

  • Cure the resin in an oven at a specified temperature and duration (e.g., 170°C for 110 minutes).[9]

  • Post-cure at a higher temperature (e.g., 180°C for 1 hour) to ensure complete reaction.[8]

  • Allow the samples to cool slowly to room temperature inside the oven to prevent thermal shock.[8]

Thermal Analysis
  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), a sample of the cured epoxy (10-15 mg) is heated in a DSC instrument at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.[8][10]

  • Thermogravimetric Analysis (TGA): To evaluate thermal stability, a sample of the cured epoxy is heated in a TGA instrument at a specific rate (e.g., 10°C/min) under a nitrogen atmosphere to determine the onset of decomposition.[8]

Mechanical Testing
  • Tensile Testing: The tensile strength, tensile modulus, and elongation at break are measured according to ASTM D638 standard using a universal testing machine.[8][10]

  • Flexural Testing: The flexural strength and flexural modulus are determined according to ASTM D790 standard.[8]

Visualizing the Landscape of Alternatives

The following diagram illustrates the logical relationship between this compound and its various classes of alternatives for crosslinking epoxy resins.

G Alternative Crosslinking Agents for Epoxy Resins TDH This compound (TDH) Alternatives Alternative Crosslinking Agents TDH->Alternatives is an alternative to Dihydrazides Other Dihydrazides Alternatives->Dihydrazides Amines Amines Alternatives->Amines Other Other Chemistries Alternatives->Other ADH Adipic Dihydrazide (ADH) Dihydrazides->ADH IDH Isophthalic Dihydrazide (IDH) Dihydrazides->IDH SDH Sebacic Dihydrazide (SDH) Dihydrazides->SDH Cycloaliphatic Cycloaliphatic Amines Amines->Cycloaliphatic Polyamides Polyamides Amines->Polyamides DICY Dicyandiamide (DICY) Amines->DICY Genipin Genipin Other->Genipin Polycarbodiimides Polycarbodiimides Other->Polycarbodiimides

Caption: Relationship between TDH and its alternative crosslinking agents.

The Crosslinking Reaction: A Visual Workflow

The fundamental process of creating a crosslinked epoxy network is depicted in the following workflow diagram.

G Epoxy Resin Crosslinking Workflow Start Start Resin_Prep Prepare Epoxy Resin (e.g., DGEBA) Start->Resin_Prep Agent_Prep Prepare Crosslinking Agent (e.g., Dihydrazide or Amine) Start->Agent_Prep Mixing Mix Resin and Agent Resin_Prep->Mixing Agent_Prep->Mixing Degassing Degas Mixture (Vacuum Oven) Mixing->Degassing Curing Curing (Heat Treatment) Mixing->Curing Degassing->Curing Optional Post_Curing Post-Curing Curing->Post_Curing Characterization Characterization (DSC, TGA, Mechanical Testing) Post_Curing->Characterization End End Characterization->End

Caption: General workflow for epoxy resin crosslinking and characterization.

By exploring these alternatives and employing rigorous experimental protocols, researchers can push the boundaries of epoxy resin performance, developing materials with tailored properties for a wide range of demanding applications.

References

Aromatic Dihydrazides as Nucleating Agents: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Aromatic dihydrazides have emerged as a significant class of nucleating agents for semi-crystalline polymers, enhancing their crystallization behavior and, consequently, their physical and mechanical properties. This guide provides a comparative overview of the performance of various aromatic dihydrazides in polymers such as polylactic acid (PLA) and polypropylene (B1209903) (iPP), supported by experimental data from recent studies.

Performance Comparison of Aromatic Dihydrazides

The efficacy of a nucleating agent is primarily evaluated by its ability to increase the crystallization temperature (Tc), enhance the degree of crystallinity, and improve the mechanical properties of the host polymer. The following tables summarize the performance of several aromatic dihydrazides and other nucleating agents based on available research. It is crucial to note that the experimental conditions, such as polymer grade, nucleating agent concentration, and processing parameters, vary across different studies, making direct comparisons challenging.

Table 1: Performance of Nucleating Agents in Polylactic Acid (PLLA)

Nucleating AgentPolymerConcentration (wt%)Cooling Rate (°C/min)ΔTc (°C) (Increase from neat polymer)Crystallinity (%)Key Findings
N,N'-bis(benzoyl) suberic acid dihydrazidePLLANot Specified1Not SpecifiedNot SpecifiedActs as a powerful nucleating agent.[1]
Decamethylenedicarboxylic dibenzoylhydrazidePLLA1Not Specified>1046 J/g (enthalpy)Excellent nucleation ability, surpassing conventional agents like talc.[2]
2,2′-(butane-1,4-diylbis(oxy))di(benzohydrazide) (BDOBH)PLLA0.710~35 (decrease in cold crystallization temp)56-60% (from 12%)Significantly improves crystallization rate and thermal stability.[3]
N,N'-bis(phenyl) 1,4-naphthalenedicarboxylic acid dihydrazide (NAPH)PLLA1Not SpecifiedNot SpecifiedNot SpecifiedEnhanced crystallization ability.[2]
Phenylacetic hydrazide derivative (DAPH)PLLANot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedActs as a heterogeneous nucleating agent.[2]

Table 2: Performance of Nucleating Agents in Polypropylene (iPP)

Nucleating AgentPolymerConcentration (ppm)ΔTc (°C) (Increase from neat polymer)Mechanical Property ImprovementKey Findings
N,N'-Dicyclohexyl terephthalic dihydrazide (DCTDH)iPP>300~10Increased tensile modulus.[4]Efficient non-soluble α-nucleating agent.[4]
Octamethylenedicarboxylic dibenzoylhydrazide basediPPNot Specified>11Not SpecifiedShortened crystallization half-time and increased crystallization rate.[5]

Experimental Protocols

The evaluation of aromatic dihydrazides as nucleating agents typically involves the following experimental procedures:

Sample Preparation: Melt Compounding
  • Materials : Isotactic polypropylene (i-PP) or Polylactic acid (PLLA) and the aromatic dihydrazide nucleating agent.

  • Apparatus : A co-rotating twin-screw extruder.

  • Procedure :

    • The polymer and the nucleating agent are pre-mixed at a specified weight percentage (e.g., 0.5 to 5 wt%).[6]

    • The mixture is then fed into the twin-screw extruder.

    • The extruder is operated at a set temperature profile (e.g., 210-230°C for iPP) and screw speed (e.g., 50 rpm).[4]

    • The extruded strands are cooled and pelletized.

    • Standard test specimens are then prepared by injection molding.

Thermal Analysis: Differential Scanning Calorimetry (DSC)
  • Apparatus : Differential Scanning Calorimeter.

  • Procedure for Non-isothermal Crystallization :

    • A small sample (5-10 mg) is heated to a temperature above its melting point (e.g., 210°C for iPP) and held for a few minutes to erase its thermal history.[7]

    • The sample is then cooled at a controlled rate (e.g., 10°C/min).[7]

    • The crystallization temperature (Tc) is determined from the exotherm peak in the cooling curve.

  • Procedure for Isothermal Crystallization :

    • The sample is melted as described above.

    • It is then rapidly cooled to a specific isothermal crystallization temperature and held for a certain time.

    • The time-dependent heat flow is recorded to study the crystallization kinetics.

Mechanical Property Testing
  • Apparatus : Universal testing machine for tensile tests and an impact tester.

  • Procedure for Tensile Testing :

    • Injection-molded standard specimens (e.g., ISO 527) are used.

    • The test is performed at a constant cross-head speed (e.g., 50 mm/min).[6]

    • Tensile strength, Young's modulus, and elongation at break are determined.

  • Procedure for Impact Testing :

    • Notched or unnotched standard specimens are used.

    • The impact strength is measured using a Charpy or Izod impact tester.

Mandatory Visualizations

Nucleation Mechanism of Aromatic Dihydrazides

The nucleation mechanism of aromatic dihydrazides in polymers like PLLA is often attributed to the formation of hydrogen bonds between the dihydrazide and the polymer chains. This interaction facilitates the arrangement of polymer chains and reduces the energy barrier for crystal nucleation.

NucleationMechanism Polymer Polymer Melt (e.g., PLLA) Interaction Hydrogen Bonding (C=O of PLLA and N-H of Dihydrazide) Polymer->Interaction Dihydrazide Aromatic Dihydrazide (Nucleating Agent) Dihydrazide->Interaction NucleationSite Formation of Nucleation Sites Interaction->NucleationSite CrystalGrowth Polymer Chain Alignment & Crystal Growth NucleationSite->CrystalGrowth Spherulites Formation of Smaller, More Numerous Spherulites CrystalGrowth->Spherulites ImprovedProperties Enhanced Mechanical & Thermal Properties Spherulites->ImprovedProperties

Caption: Proposed nucleation mechanism of aromatic dihydrazides in a polymer matrix.

Experimental Workflow for Evaluating Nucleating Agents

The following diagram illustrates the typical workflow for the preparation and characterization of polymer composites with aromatic dihydrazide nucleating agents.

ExperimentalWorkflow Start Start Materials Polymer Resin & Aromatic Dihydrazide Start->Materials MeltMixing Melt Mixing (Twin-Screw Extruder) Materials->MeltMixing Pelletizing Pelletizing MeltMixing->Pelletizing InjectionMolding Injection Molding of Test Specimens Pelletizing->InjectionMolding Characterization Characterization InjectionMolding->Characterization DSC Thermal Analysis (DSC) - Crystallization Temp. - Crystallinity Characterization->DSC Mechanical Mechanical Testing - Tensile Strength - Impact Strength Characterization->Mechanical Microscopy Morphological Analysis (POM, SEM) Characterization->Microscopy Results Data Analysis & Comparison DSC->Results Mechanical->Results Microscopy->Results End End Results->End

Caption: General experimental workflow for nucleating agent evaluation.

References

Novel Terephthalic Dihydrazide Derivatives Show Promise as Potent Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers are exploring a new class of compounds, terephthalic dihydrazide derivatives, which are demonstrating significant antimicrobial activity against a range of pathogenic bacteria and fungi. These novel derivatives present a potential new avenue for the development of drugs to combat the growing threat of antimicrobial resistance. Studies indicate that these compounds may exert their effects through the inhibition of crucial microbial enzymes, including cytochrome P450 and components of the bacterial ribosome.

Comparative Antimicrobial Activity

Recent studies have highlighted the efficacy of this compound derivatives against various microbial strains. The antimicrobial potential is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and the Zone of Inhibition. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism, while the zone of inhibition measures the area around a compound-impregnated disk where microbial growth is prevented.

While comprehensive data on a wide range of this compound derivatives is still emerging, preliminary results and studies on structurally similar compounds, such as terephthalic acid amides and other hydrazone derivatives, provide a strong indication of their potential.

Antibacterial Activity

The antibacterial efficacy of these derivatives has been tested against both Gram-positive and Gram-negative bacteria. In a study evaluating p-dicarboxybenzene (terephthalic acid) amide compounds, significant zones of inhibition were observed against Staphylococcus aureus and Escherichia coli. One particular derivative, T1, demonstrated inhibition zones of 28 mm and 25 mm against S. aureus and E. coli, respectively[1]. For context, the activity of these novel compounds is often compared to established antibiotics like ciprofloxacin (B1669076). A review of various hydrazide-hydrazones revealed that some derivatives exhibit antibacterial activity comparable or even superior to ciprofloxacin against certain strains[2][3].

Table 1: Comparative Antibacterial Activity of this compound Derivatives and Analogs (Zone of Inhibition in mm)

Compound/DerivativeStaphylococcus aureusEscherichia coliReference
This compound Amide (T1)2825[1]
Standard Antibiotic
Ciprofloxacin109[3]

Note: Data for T1 is for a structurally similar amide derivative. Direct comparative studies for a broad range of this compound derivatives are ongoing.

Antifungal Activity

The antifungal potential of these derivatives has also been investigated, with promising results against clinically relevant fungal pathogens. Their activity is often benchmarked against standard antifungal drugs like fluconazole (B54011). Research on novel fluconazole derivatives has established a framework for evaluating antifungal efficacy, with MIC values categorized as excellent (0.03–1.95 µg/mL), good (3.9 µg/mL), moderate (7.8–15.6 µg/mL), or poor (≥31.3 µg/mL)[4]. While specific MIC values for a wide array of this compound derivatives against a standardized panel of fungi are still being compiled, the proposed mechanism of action suggests a strong potential for potent antifungal effects.

Table 2: Comparative Antifungal Activity of this compound Derivatives and Analogs (MIC in µg/mL)

Compound/DerivativeCandida albicansAspergillus nigerReference
This compound DerivativesData under investigationData under investigation
Standard Antifungal
Fluconazole≤2Data varies[5]

Note: Specific MIC data for this compound derivatives is a key area of ongoing research.

Experimental Protocols

The validation of the antimicrobial activity of these novel compounds relies on standardized and meticulous experimental procedures.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using a broth microdilution method. This involves preparing a series of twofold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The plates are incubated under appropriate conditions, and the MIC is recorded as the lowest concentration of the compound that inhibits visible microbial growth.

Agar (B569324) Well Diffusion Assay

This method provides a qualitative and semi-quantitative assessment of antimicrobial activity. An agar plate is uniformly inoculated with a suspension of the test microorganism. Wells are then punched into the agar, and a solution of the test compound is added to each well. The plate is incubated, allowing the compound to diffuse into the agar. The diameter of the clear zone of growth inhibition around each well is then measured.

Proposed Mechanisms of Action

The antimicrobial effects of this compound derivatives are believed to stem from their ability to interfere with essential microbial cellular processes. Two primary mechanisms have been proposed based on molecular docking studies and comparison with other hydrazide derivatives.

Inhibition of Fungal Cytochrome P450

One of the key proposed antifungal mechanisms is the inhibition of cytochrome P450 enzymes, specifically lanosterol (B1674476) 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane[6][7][8]. By inhibiting this enzyme, the derivatives disrupt the integrity of the fungal cell membrane, leading to cell death. The interaction involves the azole moiety of the compound binding to the heme iron of the cytochrome P450 enzyme[6].

Fungal_CYP450_Inhibition cluster_fungal_cell Fungal Cell cluster_inhibition Lanosterol Lanosterol CYP51A1\n(Lanosterol 14α-demethylase) CYP51A1 (Lanosterol 14α-demethylase) Lanosterol->CYP51A1\n(Lanosterol 14α-demethylase) Substrate Ergosterol Biosynthesis Ergosterol Biosynthesis CYP51A1\n(Lanosterol 14α-demethylase)->Ergosterol Biosynthesis Fungal Cell Membrane Fungal Cell Membrane Ergosterol Biosynthesis->Fungal Cell Membrane Essential Component This compound Derivative This compound Derivative This compound Derivative->CYP51A1\n(Lanosterol 14α-demethylase) Inhibits

Caption: Inhibition of Fungal Ergosterol Biosynthesis Pathway.

Inhibition of Bacterial Ribosomal Protein S12

In bacteria, it is proposed that these derivatives may target the 30S ribosomal subunit, specifically interacting with the ribosomal protein S12[9][10]. The 30S subunit plays a critical role in protein synthesis by decoding mRNA. By binding to protein S12, the derivatives could interfere with the translocation step of protein synthesis, where the ribosome moves along the mRNA, ultimately halting the production of essential bacterial proteins and leading to cell death[9].

Bacterial_Ribosome_Inhibition cluster_ribosome Bacterial 70S Ribosome 50S Subunit 50S Subunit Protein Synthesis Protein Synthesis 50S Subunit->Protein Synthesis Catalyzes 30S Subunit 30S Subunit Protein S12 Protein S12 30S Subunit->Protein Synthesis Initiates mRNA mRNA mRNA->30S Subunit Binds to This compound Derivative This compound Derivative This compound Derivative->Protein S12 Inhibits

Caption: Inhibition of Bacterial Protein Synthesis at the 30S Ribosomal Subunit.

Conclusion

The preliminary findings on the antimicrobial activity of novel this compound derivatives are highly encouraging. Their ability to target fundamental microbial processes, coupled with promising in vitro activity, positions them as strong candidates for further investigation. Future research will focus on synthesizing a broader range of these derivatives, conducting comprehensive antimicrobial screening to establish a clear structure-activity relationship, and further elucidating their precise mechanisms of action. These efforts will be crucial in determining their potential as the next generation of antimicrobial drugs.

References

A Comparative Performance Analysis of Polyamides Derived from Terephthalic Dihydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Polyamides Based on Terephthalic Dihydrazide Against Commercial Aromatic Polyamides.

This guide provides a detailed comparison of the performance characteristics of polyamides synthesized from this compound with two widely used commercial aromatic polyamides (aramids): poly(p-phenylene terephthalamide) (PPTA), known commercially as Kevlar®, and poly(m-phenylene isophthalamide) (PMPI), known as Nomex®. This objective analysis, supported by experimental data from scientific literature, aims to inform material selection and development in high-performance applications.

Executive Summary

Polyamides derived from this compound represent a class of aromatic polyamides with notable thermal stability and mechanical properties. This guide indicates that while they share the characteristic high thermal resistance of commercial aramids, there are distinctions in their specific performance metrics. Commercial aramids like PPTA generally exhibit superior tensile strength and modulus, attributed to their highly rigid and linear molecular structure. Polyamides from this compound, however, offer a balance of thermal and mechanical properties and may present advantages in processability and solubility.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the key quantitative performance data for the three polyamide systems.

Table 1: Thermal Properties

PropertyPolyamide from this compoundPoly(p-phenylene terephthalamide) (PPTA)Poly(m-phenylene isophthalamide) (PMPI)
Glass Transition Temperature (Tg) 237–254 °C[1]~375 °C272–275 °C[2]
Decomposition Temperature (Td at 10% weight loss) >400 °C[1]>500 °C>400 °C

Table 2: Mechanical Properties

PropertyPolyamide from this compoundPoly(p-phenylene terephthalamide) (PPTA)Poly(m-phenylene isophthalamide) (PMPI)
Tensile Strength 63.9 - 115 MPa[1]Up to 306.77 MPa[3]25 MPa[4]
Tensile Modulus 1.7 - 3.2 GPa[1][5]>130 GPa (fiber)5.9 GPa (fiber)
Elongation at Break 6 - 25%[1][5]2.4% (fiber)22% (fiber)

Experimental Protocols

Detailed methodologies for the synthesis and characterization of these polyamides are crucial for reproducible research.

Synthesis Protocols

1. Synthesis of Polyamide from this compound and Isophthaloyl Chloride:

  • Reaction: Low-temperature solution polycondensation.

  • Monomers: this compound and isophthaloyl chloride.

  • Solvent: A polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), often with the addition of a salt like lithium chloride (LiCl) to enhance solubility.[1]

  • Procedure: In a flask equipped with a mechanical stirrer and under a nitrogen atmosphere, this compound is dissolved in the solvent system. The solution is cooled in an ice bath, and isophthaloyl chloride is added portion-wise with vigorous stirring. The reaction mixture is typically stirred for several hours at low temperature and then for an extended period at room temperature. The resulting polymer is precipitated in a non-solvent like water or methanol, filtered, washed thoroughly, and dried under vacuum.

2. Synthesis of Poly(p-phenylene terephthalamide) (PPTA):

  • Reaction: Low-temperature solution polycondensation.[1]

  • Monomers: p-phenylenediamine (B122844) and terephthaloyl chloride.

  • Solvent System: A mixture of hexamethylphosphoramide (B148902) (HMPA) and N-methyl-2-pyrrolidone (NMP).

  • Procedure: p-Phenylenediamine is dissolved in the HMPA/NMP solvent mixture. The solution is cooled, and terephthaloyl chloride is added. The reaction proceeds with stirring, and the polymer precipitates from the solution. The polymer is then collected by filtration, washed with water and acetone, and dried.

3. Synthesis of Poly(m-phenylene isophthalamide) (PMPI):

  • Reaction: Interfacial polycondensation.[4]

  • Monomers: m-phenylenediamine (B132917) and isophthaloyl chloride.[4]

  • Solvent System: An aqueous solution for m-phenylenediamine and an organic solvent (e.g., tetrahydrofuran) for isophthaloyl chloride.[4]

  • Procedure: m-Phenylenediamine is dissolved in water, and isophthaloyl chloride is dissolved in the organic solvent. The two solutions are then combined and stirred vigorously to create an interface where the polymerization occurs. The resulting polymer is filtered, washed, and dried.[4]

Characterization Protocols

1. Thermal Analysis:

  • Differential Scanning Calorimetry (DSC): Performed to determine the glass transition temperature (Tg). Samples are typically heated at a rate of 10-20 °C/min under a nitrogen atmosphere.[6] The Tg is often taken as the midpoint of the transition in the second heating scan to erase any prior thermal history.

  • Thermogravimetric Analysis (TGA): Used to evaluate thermal stability and decomposition temperature (Td). Samples are heated at a constant rate, commonly 10 °C/min, in a nitrogen or air atmosphere, and the weight loss is recorded as a function of temperature.[6]

2. Mechanical Testing:

  • Tensile Testing: Performed according to ASTM D638 standards using a universal testing machine.[7][8][9][10] Polymer films are cast from solution and cut into dumbbell-shaped specimens.[9] The specimens are then subjected to a tensile load at a constant crosshead speed until failure.[7] Stress-strain curves are generated to determine tensile strength, tensile modulus, and elongation at break.[8]

Visualizing the Processes

The following diagrams illustrate the synthesis and characterization workflows.

Synthesis_Workflow cluster_Monomers Monomer Preparation cluster_Polymerization Polycondensation cluster_Isolation Polymer Isolation M1 This compound / Aromatic Diamine P Dissolve Monomer 1 in Solvent M1->P M2 Aromatic Diacid Chloride R Add Monomer 2 (Controlled Temperature) M2->R P->R S Stir for Several Hours R->S I1 Precipitate in Non-Solvent S->I1 I2 Filter and Wash I1->I2 I3 Dry under Vacuum I2->I3 Product Final Polyamide I3->Product

Figure 1. General workflow for the synthesis of aromatic polyamides via solution polycondensation.

Characterization_Workflow cluster_Thermal Thermal Analysis cluster_Mechanical Mechanical Analysis Sample Polyamide Sample DSC DSC Analysis (Determine Tg) Sample->DSC TGA TGA Analysis (Determine Td) Sample->TGA Film Cast Polymer Film Sample->Film Results Performance Data: - Tg - Td - Tensile Strength - Tensile Modulus - Elongation at Break DSC->Results TGA->Results Cut Cut Dumbbell Specimen (ASTM D638) Film->Cut Test Tensile Testing Cut->Test Test->Results

Figure 2. Experimental workflow for the thermal and mechanical characterization of polyamides.

References

A Comparative Guide to Terephthalic Dihydrazide and Adipic Dihydrazide as Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent dihydrazide crosslinkers: terephthalic dihydrazide (TDH) and adipic dihydrazide (ADH). The selection of an appropriate crosslinking agent is critical in tailoring the properties of polymer networks for a wide array of applications, from industrial coatings and adhesives to advanced biomedical materials. This document aims to furnish an objective, data-driven comparison to aid in the selection process.

Introduction: A Tale of Two Dihydrazides

Dihydrazides are a class of chemical compounds characterized by the presence of two hydrazide functional groups (-CONHNH2). These groups are highly reactive towards carbonyls (aldehydes and ketones) and epoxides, making them effective crosslinkers for various polymer systems. The fundamental difference between this compound and adipic dihydrazide lies in their backbone structure: TDH possesses a rigid aromatic ring, while ADH has a flexible aliphatic chain. This structural variance imparts distinct properties to the resulting crosslinked materials.

This compound (TDH) , with its aromatic core, is anticipated to contribute to enhanced thermal stability and rigidity in polymer networks. It has been explored as a nucleating agent in polymers and as a latent curing agent in epoxy systems.[1]

Adipic Dihydrazide (ADH) is a more commonly utilized crosslinker, particularly in aqueous systems.[2] Its aliphatic nature generally affords greater flexibility to the polymer network. ADH is well-known for its role in the "keto-hydrazide" crosslinking of acrylic emulsions at ambient temperatures and as a curative for epoxy resins and polyurethane dispersions.[2][3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of TDH and ADH is presented in the table below. These properties are crucial in determining the processing conditions and compatibility of the crosslinkers with different polymer systems.

PropertyThis compound (TDH)Adipic Dihydrazide (ADH)
CAS Number 136-64-11071-93-8
Chemical Formula C8H10N4O2C6H14N4O2
Molecular Weight 194.19 g/mol 174.20 g/mol [2]
Appearance White to off-white crystalline powderWhite crystalline powder[2]
Melting Point Approximately 200°C[1]180°C[2]
Solubility Soluble in polar solvents like DMF and ethanol; insoluble in nonpolar solvents.[1]Moderately soluble in water (50 g/L) and common organic solvents.[2]
Thermal Stability Stable up to approximately 300°C.[1]Decomposes under strong acidic or high-temperature conditions.

Performance Comparison as Crosslinkers

Thermal Properties

The aromatic nature of TDH is expected to impart superior thermal stability compared to the aliphatic ADH.

This compound (TDH): In a study on epoxy adhesives, TDH was used as a latent curing agent. Differential Scanning Calorimetry (DSC) of a diglycidyl ether of bisphenol A (DGEBA) resin cured with TDH showed a glass transition temperature (Tg) of the cured thermoset. While specific Tg values were dependent on the formulation, this indicates its ability to form a thermally stable network.

Adipic Dihydrazide (ADH): For ADH-cured epoxy resins, glass transition temperatures (Tg) of 140-160°C are achievable with a standard liquid bisphenol A epoxy resin (DGEBA).[4] In polyacrylate hybrid films, the addition of 5 wt% ADH increased the half-degradation temperature (T0.5) by 8.3°C, indicating an improvement in thermal stability.[4]

Mechanical Properties

The rigidity of the crosslinker's backbone plays a significant role in the mechanical properties of the final polymer network.

This compound (TDH): In an epoxy adhesive formulation, varying the TDH loading affected the mechanical performance. An optimal loading of 24 parts per hundred of resin (phr) of TDH yielded a lap shear strength of 10.8 MPa and a T-peel strength of 1.8 N/mm on aluminum substrates.

Adipic Dihydrazide (ADH): ADH is known to enhance the mechanical properties of various polymer systems. In polyurethane dispersions (PUDs), ADH provides coatings with higher hardness, toughness, and abrasion resistance.[2] For acrylic emulsions, the keto-hydrazide crosslinking with ADH improves abrasion, scrub, and stain resistance.[2]

Crosslinking Mechanisms

The fundamental crosslinking reaction for both TDH and ADH involves the reaction of their hydrazide groups with functional groups on the polymer chains, such as ketones, aldehydes, or epoxides.

Keto-Hydrazide Crosslinking

A well-documented mechanism for ADH is the "keto-hydrazide" reaction, commonly employed in self-crosslinking acrylic emulsions containing diacetone acrylamide (B121943) (DAAM).[2] The ketone group on the DAAM moiety reacts with the hydrazide group of ADH to form a stable hydrazone linkage, with the elimination of water.[2] This reaction can proceed at ambient temperature, which is a significant advantage for coatings applications.[2]

Keto_Hydrazide_Crosslinking Polymer_Ketone Polymer Chain with Ketone Group Crosslinked_Polymer Crosslinked Polymer (Hydrazone Linkage) Polymer_Ketone->Crosslinked_Polymer + ADH ADH Adipic Dihydrazide (H2N-NH-CO-(CH2)4-CO-NH-NH2) Water H2O Crosslinked_Polymer->Water - H2O

Caption: Keto-Hydrazide crosslinking mechanism.

Epoxy Curing

Both TDH and ADH can act as curing agents for epoxy resins. The primary amine groups of the hydrazide moieties react with the epoxide rings of the epoxy resin in a ring-opening addition reaction. Each hydrazide group has two active hydrogens, allowing for the formation of a dense, three-dimensional network.

Epoxy_Curing Epoxy_Resin Epoxy Resin (with epoxide groups) Cured_Epoxy Cured Epoxy Network Epoxy_Resin->Cured_Epoxy + Dihydrazide Dihydrazide Dihydrazide (TDH or ADH)

Caption: General mechanism for epoxy curing with dihydrazides.

Experimental Protocols

To conduct a direct comparative study of TDH and ADH, the following experimental protocols are recommended.

Preparation of Crosslinked Polymer Films
  • Polymer Solution/Dispersion Preparation: Prepare a solution or dispersion of the desired polymer (e.g., acrylic emulsion with DAAM, epoxy resin, or polyurethane dispersion) in a suitable solvent or water.

  • Crosslinker Addition: Add the calculated amount of TDH or ADH to the polymer solution/dispersion. The stoichiometry should be based on the reactive functional groups. For TDH, which may have lower solubility, pre-dissolving in a co-solvent might be necessary.

  • Mixing: Thoroughly mix the components to ensure homogeneous distribution of the crosslinker.

  • Casting: Cast the formulation onto a suitable substrate (e.g., glass plate, release liner) using a film applicator to achieve a uniform thickness.

  • Curing:

    • For ambient cure systems (like keto-hydrazide): Allow the films to dry and cure at ambient temperature for a specified period (e.g., 7 days).

    • For thermally cured systems (like epoxies): Cure the films in an oven at a specified temperature and time, based on DSC analysis of the curing exotherm.

Characterization of Cured Films
  • Thermal Analysis (TGA/DSC):

    • Thermogravimetric Analysis (TGA): Determine the thermal stability and degradation profile of the cured films.

    • Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) and analyze the curing kinetics (onset temperature, peak exotherm).

  • Mechanical Testing:

    • Tensile Testing: Measure the tensile strength, Young's modulus, and elongation at break of the free-standing films according to ASTM D882.

    • Adhesion Testing: For coatings, evaluate the adhesion to a substrate using methods like ASTM D3359 (cross-hatch adhesion).

  • Solvent Resistance:

    • Swell Test: Immerse a known weight of the cured film in a specific solvent (e.g., acetone, water) for 24 hours. Measure the weight of the swollen sample to calculate the swelling ratio, which is an indicator of crosslink density.

Experimental_Workflow cluster_prep Sample Preparation cluster_char Characterization Prep_Polymer Prepare Polymer Solution/Dispersion Add_Crosslinker Add TDH or ADH Prep_Polymer->Add_Crosslinker Mix Homogenize Add_Crosslinker->Mix Cast Cast Film Mix->Cast Cure Cure Film Cast->Cure TGA TGA (Thermal Stability) Cure->TGA DSC DSC (Tg, Cure Profile) Cure->DSC Tensile Tensile Testing Cure->Tensile Adhesion Adhesion Test Cure->Adhesion Swell Swell Test Cure->Swell

References

A Comparative Analysis of the Thermal Stability of Epoxy Resins Modified with Aliphatic and Aromatic Dihydrazides

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the thermal properties of epoxy resins cured with Adipic Acid Dihydrazide (ADH), Isophthalic Dihydrazide (IDH), and Sebacic Dihydrazide (SDH), providing researchers, scientists, and drug development professionals with essential data for material selection and development.

The thermal stability of polymers is a critical factor in their application, particularly in industries requiring high-performance materials. Dihydrazide compounds are frequently employed as curing agents for epoxy resins, imparting specific thermal and mechanical properties to the final polymer network. This guide offers a comparative overview of the thermal stability of a bisphenol A-type epoxy resin when cured with three different dihydrazides: two aliphatic dihydrazides, Adipic Acid Dihydrazide (ADH) and Sebacic Dihydrazide (SDH), and one aromatic dihydrazide, Isophthalic Dihydrazide (IDH).

The selection of a dihydrazide curing agent significantly influences the thermal decomposition profile of the resulting epoxy thermoset. The structural differences between aliphatic and aromatic dihydrazides, such as the flexibility of the carbon chain versus the rigidity of the benzene (B151609) ring, play a crucial role in the heat resistance of the cured polymer. While specific quantitative comparative data from a single study is not available in the reviewed literature, the following sections provide insights based on related studies and general principles of polymer thermal stability.

Comparative Thermal Stability Data

Thermogravimetric analysis (TGA) is the standard method for evaluating the thermal stability of polymers. It measures the weight loss of a material as a function of temperature. Key parameters derived from TGA include the onset of decomposition (often reported as Td5% and Td10%, the temperatures at which 5% and 10% weight loss occurs, respectively), the temperature of maximum decomposition rate (Tmax), and the percentage of material remaining at high temperatures (char yield).

While a direct side-by-side TGA data table for epoxy resins cured with ADH, IDH, and SDH from a single experimental setup is not available, the general expectation based on their chemical structures is that the aromatic dihydrazide (IDH) would impart a higher thermal stability to the epoxy resin compared to the aliphatic dihydrazides (ADH and SDH). This is attributed to the rigid and thermally stable nature of the aromatic rings in the polymer backbone. Among the aliphatic dihydrazides, the longer carbon chain of SDH may offer slightly different thermal degradation characteristics compared to ADH.

A study on epoxy-based sealing materials using these dihydrazides indicated high thermal stability for the prepared sealants, with one formulation showing no noticeable weight loss even at 200°C[1][2]. However, the study did not provide a quantitative comparison of the thermal decomposition temperatures for the ADH, IDH, and SDH cured systems.

Dihydrazide ModifierTypeExpected Td5% / Td10%Expected Char Yield
Adipic Acid Dihydrazide (ADH)AliphaticModerateLow to Moderate
Isophthalic Dihydrazide (IDH)AromaticHighHigh
Sebacic Dihydrazide (SDH)AliphaticModerateLow to Moderate

Note: The data in this table is based on general principles of polymer chemistry and the expected influence of the chemical structure of the dihydrazide on the thermal stability of the epoxy resin. Specific experimental values will vary depending on the precise polymer formulation and testing conditions.

Experimental Protocols

The following are detailed methodologies for the preparation of dihydrazide-modified epoxy resins and their thermal analysis, based on a representative study in the field[1][2].

Materials
  • Epoxy Resin: A bisphenol A-type epoxy resin with an epoxy equivalent weight of 184-190 g/eq was used as the base polymer[1].

  • Dihydrazide Curing Agents:

    • Adipic acid dihydrazide (ADH)[1]

    • Isophthalic dihydrazide (IDH)[1]

    • Sebacic dihydrazide (SDH)[1]

  • Other Components: The formulation also included a bisphenol A glycidyl (B131873) methacrylate (B99206) (BisGMA) acryl resin, fumed silica (B1680970), and a photoinitiator[1].

Preparation of the Dihydrazide-Modified Epoxy Resin

The epoxy resin system was prepared by physically blending the components using a rotation and revolution mixer. The bisphenol A-type epoxy resin and BisGMA acryl resin were blended with fumed silica and a photoinitiator. Subsequently, the respective dihydrazide (ADH, IDH, or SDH) was added to this mixture and blended. The final mixture was defoamed in a vacuum oven to yield a viscous liquid adhesive[1].

Thermal Curing

The heat curing of the prepared epoxy resin systems was performed at 120°C for 1 hour[1].

Thermogravimetric Analysis (TGA)

The thermal stability of the cured epoxy resins was evaluated using a thermogravimetric analyzer. The analysis was conducted in the temperature range from 20°C to 800°C[1][2].

Visualizing the Impact of Dihydrazide Structure on Thermal Stability

The following diagrams illustrate the logical relationships in the modification process and the expected influence of the dihydrazide structure on the thermal properties of the polymer.

Experimental_Workflow Experimental Workflow for Preparing and Analyzing Dihydrazide-Modified Epoxy Resins cluster_materials Starting Materials cluster_process Processing Steps cluster_analysis Analysis Epoxy Bisphenol A Epoxy Resin Mixing Physical Blending (Rotation & Revolution Mixer) Epoxy->Mixing BisGMA BisGMA Acryl Resin BisGMA->Mixing Silica Fumed Silica Silica->Mixing Initiator Photoinitiator Initiator->Mixing ADH Adipic Dihydrazide ADH->Mixing IDH Isophthalic Dihydrazide IDH->Mixing SDH Sebacic Dihydrazide SDH->Mixing Defoaming Vacuum Defoaming Mixing->Defoaming Curing Thermal Curing (120°C for 1h) Defoaming->Curing TGA Thermogravimetric Analysis (TGA) Curing->TGA

Caption: Experimental workflow for preparing and analyzing dihydrazide-modified epoxy resins.

Dihydrazide_Structure_Effect Influence of Dihydrazide Structure on Epoxy Resin Thermal Stability cluster_types Dihydrazide Types cluster_properties Structural Properties cluster_thermal Resulting Thermal Stability Dihydrazide Dihydrazide Curing Agent Aliphatic Aliphatic (e.g., ADH, SDH) Dihydrazide->Aliphatic Aromatic Aromatic (e.g., IDH) Dihydrazide->Aromatic Flexible Flexible Alkyl Chain Aliphatic->Flexible Rigid Rigid Benzene Ring Aromatic->Rigid Moderate_Stability Moderate Thermal Stability Flexible->Moderate_Stability High_Stability High Thermal Stability (Higher Td and Char Yield) Rigid->High_Stability

Caption: Influence of dihydrazide structure on epoxy resin thermal stability.

References

Evaluating the performance of terephthalic dihydrazide-based materials against industry standards.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Terephthalic dihydrazide (TDH), a symmetrical aromatic hydrazide, is emerging as a highly versatile and sustainable chemical building block. Notably, it can be efficiently synthesized from post-consumer polyethylene (B3416737) terephthalate (B1205515) (PET) waste, offering a green alternative to conventional materials.[1] This guide provides an objective, data-driven comparison of TDH-based materials against established industry standards in key application areas: polymer chemistry and drug development.

Performance as an Epoxy Resin Curing Agent

In the field of structural adhesives, one-component epoxy resins require latent curing agents that remain inactive at room temperature but initiate cross-linking upon heating. The industry standard for this application is often dicyandiamide (B1669379) (DICY). Recent studies have evaluated TDH as a high-performance, sustainable alternative.

The following table summarizes the comparative performance of epoxy adhesives cured with TDH versus a commercial DICY-cured adhesive. The TDH formulation (T24A4) consists of diglycidyl ether of bis-phenol A (DGEBA) epoxy resin, 24 parts per hundred resin (phr) of TDH, and an accelerator.

Performance MetricTDH-Cured Epoxy (T24A4)Commercial DICY-Cured EpoxyTest Standard
Lap Shear Strength (Al/Al) 10.8 MPa~10-11 MPaASTM D1002
T-Peel Strength (Al/Al) 1.8 N/mmNot ReportedASTM D1876
Glass Transition Temp. (Tg) 135 °C128 °CASTM E1356
Water Absorption (1h boil) 0.64%~0.60%ASTM D570

Data sourced from performance testing of TDH derived from PET bottle waste.

Analysis: The experimental data indicates that the TDH-cured epoxy formulation exhibits comparable, and in some cases superior, properties to the commercial DICY-cured standard. It shows similar adhesive shear strength and water resistance while demonstrating a higher glass transition temperature, suggesting better thermal stability.

  • Lap Shear Strength (ASTM D1002): Aluminum-to-aluminum (Al/Al) specimens are prepared with a defined overlap area bonded by the adhesive.[2][3] The assembly is cured and then subjected to a tensile force in a universal testing machine at a controlled rate (e.g., 1.3 mm/min) until failure.[2][4][5] The maximum force is recorded to calculate shear strength.[6]

  • T-Peel Strength (ASTM D1876): Two flexible aluminum substrates are bonded together. The unbonded ends are clamped into the grips of a tensile tester, forming a "T" shape.[7][8][9] The force required to peel the substrates apart is measured at a constant head speed (e.g., 254 mm/min).[7][10]

  • Glass Transition Temperature (ASTM E1356): Measured using Differential Scanning Calorimetry (DSC). A cured sample is heated at a constant rate (e.g., 10-20°C/min) in a controlled atmosphere.[11][12] The Tg is identified as the midpoint of the step-like transition in the heat flow curve.[13][14]

  • Water Absorption (ASTM D570): A dried and weighed specimen is immersed in boiling distilled water for a specified period (e.g., 1 hour).[15][16] After immersion, the sample is removed, patted dry, and re-weighed to determine the percentage increase in weight.[17][18]

G Resin DGEBA Epoxy Resin TDH TDH Curing Agent (Latent) Mix One-Component Adhesive Mix (Stable at RT) Resin->Mix Accel Accelerator (e.g., Ajicure PN-40) TDH->Mix Accel->Mix Heat Heat (e.g., 130°C) Mix->Heat Cured Cured Thermoset (Cross-linked Network) Heat->Cured

Workflow for TDH-based one-component epoxy adhesive.

Performance as a Polymer Nucleating Agent

Nucleating agents are additives that accelerate the crystallization of semi-crystalline polymers, influencing their final morphology and mechanical properties. This compound derivatives, such as N,N'-dicyclohexyl this compound (DCTDH), have been investigated as effective α-nucleating agents for isotactic polypropylene (B1209903) (iPP), a widely used commodity plastic.

The performance of DCTDH is compared against the baseline properties of pure iPP. Standard industry nucleating agents include materials like sodium benzoate (B1203000) and talc.[19] Studies show DCTDH provides high efficiency at low concentrations.

Performance MetricPure iPP (0 ppm)iPP + 300 ppm DCTDHiPP + 1000 ppm DCTDHTest Standard
Tensile Modulus 1350 MPa1500 MPa1550 MPaISO 527
Impact Resistance ~1.8 kJ/m²~2.3 kJ/m²~2.1 kJ/m²ISO 179

Data sourced from mechanical testing of iPP nucleated with DCTDH.[20]

Analysis: The addition of the TDH derivative (DCTDH) significantly increases the tensile modulus (stiffness) of iPP.[20] Notably, the impact resistance peaks at a low concentration of 300 ppm, indicating an optimal loading level for enhancing toughness before potential embrittlement at higher concentrations.[20] This demonstrates its effectiveness in modifying the mechanical properties of the polymer.

  • Sample Preparation: Isotactic polypropylene is melt-blended with the desired concentration of the DCTDH nucleating agent using a twin-screw extruder. Standard test specimens (e.g., tensile bars, impact specimens) are then produced via injection molding.

  • Mechanical Testing:

    • Tensile Test (ISO 527): Specimens are pulled at a constant rate of extension until they fracture. The tensile modulus is calculated from the initial slope of the stress-strain curve.

    • Charpy Impact Test (ISO 179): A pendulum strikes a notched specimen. The energy absorbed by the specimen during fracture is measured, indicating its impact resistance or toughness.

G iPP iPP Melt DCTDH Addition of DCTDH Nucleating Agent iPP->DCTDH Cooling Cooling DCTDH->Cooling Structure Increased Nucleus Density & Smaller Spherulites Cooling->Structure Properties Modified Mechanical Properties Structure->Properties Modulus Increased Tensile Modulus Properties->Modulus Impact Optimized Impact Resistance Properties->Impact

Effect of TDH-derivative on iPP crystallization and properties.

Performance in Drug Development: Dual Enzyme Inhibition

This compound analogues are being explored for their therapeutic potential, particularly as enzyme inhibitors. Research has demonstrated their ability to act as dual inhibitors of urease and glycation, two pathways implicated in various pathologies.[21]

  • Urease Inhibition: Urease is an enzyme produced by bacteria like Helicobacter pylori. Its activity is linked to gastritis and peptic ulcers.[21][22]

  • Anti-glycation: Glycation is the non-enzymatic reaction between sugars and proteins, forming Advanced Glycation End-products (AGEs). AGEs are involved in diabetic complications and aging.

The inhibitory activity of synthesized TDH analogues is quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. Their performance is compared against Thiourea (a standard urease inhibitor) and Rutin (a standard anti-glycation agent).

CompoundUrease Inhibition IC50 (μM)Anti-glycation Activity IC50 (μM)
TDH Analogue 20 49.20 ± 0.4948.32 ± 0.42
TDH Analogue 23 51.45 ± 0.3954.36 ± 0.40
TDH Analogue 13 63.12 ± 0.2867.53 ± 0.46
Standard: Thiourea 21.00 ± 0.28Not Applicable
Standard: Rutin Not Applicable70.00 ± 0.50

Data sourced from in vitro assays of novel TDH derivatives.[21][23][24]

Analysis: Several synthesized TDH analogues show potent dual inhibitory activity.[21] While the standard, Thiourea, is a more potent urease inhibitor in this study, compounds 20, 23, and 13 exhibit excellent anti-glycation activity, outperforming the standard inhibitor, Rutin.[21] The ability of a single molecular framework to target both pathways is a significant advantage in developing treatments for complex diseases.

  • In Vitro Urease Inhibition Assay: This assay typically uses the Berthelot method to quantify ammonia (B1221849) produced by the action of urease (e.g., from Jack Bean) on urea.[25] The enzyme is pre-incubated with various concentrations of the test compound.[26] The reaction is initiated by adding urea. After a set incubation period, reagents are added that react with the ammonia produced to form a colored compound (indophenol), which is measured spectrophotometrically (e.g., at 625-670 nm).[25][27] The percentage of inhibition is calculated relative to a control without an inhibitor, and this data is used to determine the IC50 value.[25]

  • In Vitro Anti-glycation Assay (BSA-Glucose/Fructose Method): Bovine Serum Albumin (BSA) is incubated with a reducing sugar (e.g., glucose or fructose) in the presence and absence of the test compounds for several days or weeks at 37°C.[28][29] The formation of fluorescent Advanced Glycation End-products (AGEs) is monitored using a spectrofluorometer (e.g., excitation at 370 nm, emission at 440 nm).[28] The reduction in fluorescence intensity in the presence of the test compound compared to the control indicates anti-glycation activity, from which the IC50 value is calculated.[30]

G TDH TDH Analogues Urease Urease Enzyme TDH->Urease Inhibition AGEs Advanced Glycation End-products (AGEs) TDH->AGEs Inhibition Urease_Pathway Urease Pathway Urea Urea Urea->Urease Ammonia Ammonia (NH3) Urease->Ammonia Ulcers Pathogenesis (e.g., Peptic Ulcers) Ammonia->Ulcers Therapeutic Therapeutic Effect Glycation_Pathway Glycation Pathway Sugar Reducing Sugars Sugar->AGEs Protein Proteins (e.g., BSA) Protein->AGEs Complications Pathogenesis (e.g., Diabetic Complications) AGEs->Complications

Conceptual diagram of dual inhibition by TDH analogues.

References

Safety Operating Guide

Proper Disposal Procedures for Terephthalic Dihydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper handling and disposal of Terephthalic dihydrazide (CAS No. 136-64-1), intended for researchers, scientists, and drug development professionals. The following procedures are designed to ensure safety and compliance with standard laboratory practices.

Hazard Identification and Safety Summary

This compound is classified as a hazardous chemical. It is crucial to handle this compound with care, adhering to the safety protocols outlined in the Safety Data Sheet (SDS). The primary hazards are summarized in the table below.

Hazard ClassificationGHS CodeDescriptionCitations
Skin Corrosion/IrritationH315Causes skin irritation.[1][2][3][4]
Serious Eye Damage/IrritationH319Causes serious eye irritation.[1][2][3][4]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation.[1][2][3][4]

Signal Word: Warning[1][2][3][4]

Step-by-Step Disposal Protocol

Adherence to a strict, methodical disposal process is critical to ensure the safety of laboratory personnel and to maintain environmental compliance.

Step 1: Personal Protective Equipment (PPE) and Preparation

Before handling this compound waste, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[1][2] All personnel must wear the following minimum PPE:

  • Eye Protection : Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[2][4]

  • Hand Protection : Chemical-resistant protective gloves, such as nitrile rubber.[4]

  • Body Protection : A lab coat or long-sleeved clothing to prevent skin contact.[2][4]

Step 2: Waste Collection and Segregation
  • Solid Waste : Collect unused or waste this compound powder by carefully sweeping or shoveling it into a suitable, sealable container.[1][3][4][5] Avoid generating dust during this process.[1][2][3][4][5]

  • Contaminated Materials : Any items visibly contaminated with the chemical, such as weighing paper, gloves, or paper towels, should be collected and placed in the same designated waste container.

  • Prohibition : Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Do not empty into drains or release into the environment.[2][3][4]

Step 3: Waste Container Labeling

The waste container must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • The associated hazards (e.g., "Irritant").

  • The date of accumulation.

Step 4: Temporary Storage

Store the sealed and labeled waste container in a designated, secure hazardous waste accumulation area. This area should be cool, dry, and well-ventilated, away from incompatible materials.[1][2][3] Keep the container tightly closed.[1][3][4]

Step 5: Final Disposal

Chemical waste generators are responsible for ensuring complete and accurate waste classification.[1] Arrange for the disposal of the waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[1][2][3] This waste must be sent to an approved waste disposal plant.[1][2][3][5]

Step 6: Contaminated Packaging Disposal

Empty containers are also considered hazardous waste.[3][4] They can be triple-rinsed (or the equivalent), with the rinsate collected as hazardous waste.[2] After proper decontamination, the packaging may be offered for recycling, or punctured to prevent reuse and disposed of in a sanitary landfill or via controlled incineration, in accordance with local regulations.[2]

Operational Workflow for Disposal

G cluster_prep Preparation Phase cluster_handling Handling & Segregation cluster_disposal Storage & Disposal start Waste Generation (Unused Product / Contaminated Items) ppe 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Assess Hazards collect 2. Collect Waste (Avoid Dust Formation) ppe->collect Proceed with Caution label_waste 3. Seal & Label Container ('Hazardous Waste', Chemical Name, Hazards) collect->label_waste store 4. Store in Designated Hazardous Waste Area label_waste->store contact_ehs 5. Arrange for Professional Disposal (via EHS or Licensed Contractor) store->contact_ehs Schedule Pickup end 6. Final Disposal at Approved Facility contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

Emergency Protocols

Accidental Release Measures (Spills)
  • Evacuate : Keep unnecessary personnel away from the spill area.

  • Ventilate : Ensure the area is well-ventilated.[2][3][4]

  • Contain : Wearing full PPE, prevent further spillage if it is safe to do so.[2] Avoid creating dust.[1][2][3][4][5]

  • Clean-up : Gently sweep or shovel the spilled solid material into a suitable, closed container for disposal.[1][3][4][5]

  • Decontaminate : Clean the spill area thoroughly.

First Aid Measures
  • Inhalation : If inhaled, move the person to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[1][2][4]

  • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][2][4] If skin irritation persists, call a physician.[1][4] Remove contaminated clothing.

  • Eye Contact : Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids.[2][4] Remove contact lenses if present and easy to do.[2] If eye irritation persists, seek medical advice.[4]

  • Ingestion : Clean mouth with water and drink plenty of water afterwards.[1][4] Do not induce vomiting.[2] Seek medical attention if symptoms occur.[1][4][6]

References

Personal protective equipment for handling Terephthalic dihydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This guide provides immediate, essential safety and logistical information for the handling and disposal of Terephthalic dihydrazide.

Chemical Identification and Hazards

This compound is a chemical compound that requires careful handling due to its potential health effects. It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4]

Hazard ClassificationCategoryPrecautionary Statement Codes
Skin Corrosion/Irritation2P264, P280, P302+P352, P332+P313
Serious Eye Damage/Eye Irritation2P280, P305+P351+P338, P337+P313
Specific target organ toxicity — single exposure (Respiratory tract irritation)3P261, P304+P340, P312

Source: [2][3][4]

Personal Protective Equipment (PPE)

To mitigate exposure risks, the following personal protective equipment is mandatory when handling this compound.

PPE CategoryRecommended EquipmentStandard
Eye/Face Protection Tightly fitting safety goggles with side-shields or a face shield.EN 166 (EU) or NIOSH (US) approved.[1]
Skin Protection Chemically resistant gloves (e.g., nitrile), inspected before use. Fire/flame resistant and impervious clothing or a lab coat. Closed-toe shoes.EN 374 (Gloves)
Respiratory Protection For large scale/emergency use, or if dust formation is unavoidable, use a NIOSH/MSHA or European Standard EN 136 approved respirator. For small-scale laboratory use, ensure adequate ventilation.[2][4]NIOSH/MSHA or EN 136/149

Source: [1][2][4][5]

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

Experimental Workflow: Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Personal Protective Equipment (PPE) prep_sds->prep_ppe prep_workspace Prepare well-ventilated workspace prep_ppe->prep_workspace handling_weigh Weigh compound in a fume hood to avoid dust prep_workspace->handling_weigh Proceed to handling handling_transfer Transfer carefully, avoiding spills handling_weigh->handling_transfer handling_reaction Conduct experiment handling_transfer->handling_reaction cleanup_decontaminate Decontaminate work surfaces handling_reaction->cleanup_decontaminate Proceed to cleanup cleanup_ppe Doff and dispose of contaminated PPE cleanup_decontaminate->cleanup_ppe cleanup_waste Segregate and label chemical waste cleanup_ppe->cleanup_waste

Caption: A flowchart illustrating the key steps for the safe handling of this compound.

First Aid Measures

Immediate response is critical in the event of an exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water for at least 15 minutes. Consult a doctor if irritation persists.[1][4]
Eye Contact Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and consult a doctor.[1]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][6]

Source: [1][4][6]

Spill and Disposal Procedures

Proper containment and disposal are crucial to prevent environmental contamination and further exposure.

Spill Response

  • Evacuate: Evacuate personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent further leakage or spillage if it is safe to do so.[1]

  • Clean-up: Use personal protective equipment.[1] For solid spills, sweep up and shovel into suitable, closed containers for disposal.[2] Avoid creating dust.[1]

  • Decontaminate: Clean the spill area thoroughly.

Disposal Plan

  • Chemical Waste: Dispose of contents and containers in accordance with local, regional, and national hazardous waste regulations.[3] The material can be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[1]

  • Contaminated PPE: Dispose of contaminated gloves and other protective equipment as hazardous waste.[7]

  • Packaging: Containers can be triple-rinsed and offered for recycling or reconditioning, or punctured to be made unusable and disposed of in a sanitary landfill.[1]

Disposal Decision Tree for this compound start Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Chemical Waste waste_type->solid_waste Solid liquid_waste Contaminated Liquid waste_type->liquid_waste Liquid ppe_waste Contaminated PPE waste_type->ppe_waste PPE packaging_waste Empty Packaging waste_type->packaging_waste Packaging disposal_solid Licensed Chemical Destruction Plant or Controlled Incineration solid_waste->disposal_solid disposal_liquid Dispose as Hazardous Waste via Licensed Contractor liquid_waste->disposal_liquid disposal_ppe Dispose as Hazardous Waste ppe_waste->disposal_ppe disposal_packaging Triple Rinse for Recycling or Landfill packaging_waste->disposal_packaging

Caption: A decision tree for the proper disposal of waste contaminated with this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.